Product packaging for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate(Cat. No.:CAS No. 39819-39-1)

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Cat. No.: B1268360
CAS No.: 39819-39-1
M. Wt: 217.22 g/mol
InChI Key: OMURDPWNJICYDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate ( 39819-39-1) is a high-value heterocyclic building block extensively used in organic synthesis and medicinal chemistry research. This compound features an oxazole ring core, a prevalent structural motif in numerous natural products and pharmaceuticals . Its molecular formula is C12H11NO3, with a molecular weight of 217.22 g/mol and a topological polar surface area of 52.3 Ų . Researchers utilize this ester as a versatile precursor in transition-metal-catalyzed cross-coupling reactions, such as direct C-H arylation, to construct more complex molecular architectures. For instance, it has been successfully employed in palladium-catalyzed direct C5-arylation to create advanced bis- and trisoxazole units found in natural products, as well as novel organic materials . These synthetic applications make it particularly valuable for developing potential inhibitors of biological targets like the vascular endothelial growth factor receptor-2 (VEGF-R2) and for creating fluorescent sensors with high quantum yields and significant Stokes shifts . The compound is for research use only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1268360 Ethyl 2-phenyl-1,3-oxazole-4-carboxylate CAS No. 39819-39-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-15-12(14)10-8-16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMURDPWNJICYDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341205
Record name Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39819-39-1
Record name Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound featuring a core oxazole ring substituted with phenyl and ethyl carboxylate groups. While the oxazole scaffold is of significant interest in medicinal chemistry due to its presence in a wide array of biologically active molecules, specific experimental data and pharmacological studies on this particular derivative are not extensively available in publicly accessible literature. This guide provides a summary of the foundational chemical and computed properties of this compound, alongside a general overview of synthetic strategies for the oxazole ring. The lack of specific biological data precludes a detailed discussion of its mechanism of action or associated signaling pathways at this time.

Core Chemical Properties

This compound is identified by the CAS number 39819-39-1.[1] Its chemical structure consists of a five-membered oxazole ring with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
Exact Mass 217.07389321 g/mol [1]
CAS Number 39819-39-1[1]
Topological Polar Surface Area 52.3 Ų[1]
XLogP3 (Computed) 2.6[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, general synthetic routes for 2,4-disubstituted oxazoles can be adapted. One common approach is the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone.

General Experimental Workflow for Oxazole Synthesis

A plausible synthetic pathway could involve the reaction of ethyl 2-amino-3-oxobutanoate with benzoyl chloride to form an amide intermediate, followed by cyclodehydration to yield the oxazole ring. The purification of the final product would typically involve column chromatography.

G cluster_start Starting Materials cluster_reaction1 Amide Formation cluster_intermediate Intermediate cluster_reaction2 Cyclodehydration cluster_product Final Product cluster_purification Purification Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Amidation Amidation Ethyl 2-amino-3-oxobutanoate->Amidation Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Amidation N-(1-ethoxycarbonyl-2-oxopropyl)benzamide N-(1-ethoxycarbonyl-2-oxopropyl)benzamide Amidation->N-(1-ethoxycarbonyl-2-oxopropyl)benzamide Cyclization Cyclization N-(1-ethoxycarbonyl-2-oxopropyl)benzamide->Cyclization This compound This compound Cyclization->this compound Column Chromatography Column Chromatography This compound->Column Chromatography

A generalized synthetic workflow for the preparation of this compound.
Characterization

Characterization of the synthesized compound would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the chemical structure, including the positions of the phenyl and ethyl carboxylate groups on the oxazole ring.

  • Infrared (IR) Spectroscopy: IR analysis would help identify characteristic functional groups, such as the ester carbonyl (C=O) stretch and the C=N and C-O stretches of the oxazole ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound.

Biological Activity and Signaling Pathways

The oxazole ring is a well-known pharmacophore present in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] For instance, various phenyl-substituted furan and oxazole carboxylic acid derivatives have been investigated as potential inhibitors of phosphodiesterase 4 (PDE4).[3]

However, a thorough search of scientific databases did not yield any specific studies on the biological activity or mechanism of action of this compound. Consequently, there is no information available to describe any associated signaling pathways or to create a corresponding diagram. Further research is required to elucidate the pharmacological potential of this specific molecule.

Conclusion

This compound is a defined chemical entity for which basic identifiers are known. However, a significant gap exists in the publicly available, experimentally determined data regarding its physicochemical properties, a detailed and validated synthesis protocol, and, most notably, its biological activity. The broader family of oxazole derivatives shows significant promise in drug discovery, suggesting that this compound could be a candidate for future pharmacological screening and investigation. Researchers interested in this molecule would need to undertake foundational studies to characterize its properties and explore its potential therapeutic applications.

References

An In-depth Technical Guide to Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 39819-39-1

Molecular Formula: C₁₂H₁₁NO₃

Molecular Weight: 217.22 g/mol

This technical guide provides a comprehensive overview of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a heterocyclic organic compound with potential applications in research and drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and materials science.

Chemical and Physical Properties

PropertyValueSource
CAS Number39819-39-1[1]
Molecular FormulaC₁₂H₁₁NO₃[1]
Molecular Weight217.22 g/mol [1]
Physical FormWhite Solid
Purity~96%

Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in the available literature, a general and plausible synthetic pathway can be inferred from established oxazole synthesis methodologies. The most common route for the formation of the 2-phenyl-1,3-oxazole-4-carboxylate core involves the reaction of an α-amino ketone with a benzoyl derivative, followed by cyclization and dehydration.

A potential synthetic workflow is outlined below:

Synthesis_Workflow Ethyl_3-amino-2-oxopropanoate Ethyl 3-amino-2-oxopropanoate Intermediate N-Benzoyl amino ketone intermediate Ethyl_3-amino-2-oxopropanoate->Intermediate Acylation Benzoyl_chloride Benzoyl chloride Benzoyl_chloride->Intermediate Product This compound Intermediate->Product Cyclization/ Dehydration Reagents1 Base (e.g., Pyridine) Reagents1->Intermediate Reagents2 Dehydrating agent (e.g., H₂SO₄ or P₂O₅) Reagents2->Product

A plausible synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Acylation: To a solution of ethyl 3-amino-2-oxopropanoate in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran), an equimolar amount of a base such as pyridine is added. The mixture is cooled in an ice bath, and benzoyl chloride is added dropwise with stirring. The reaction is allowed to proceed at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation of Intermediate: Upon completion, the reaction mixture is washed with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a wash with a saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude N-benzoyl amino ketone intermediate.

  • Cyclization and Dehydration: The crude intermediate is then treated with a strong dehydrating agent. This can be achieved by dissolving the intermediate in a strong acid like concentrated sulfuric acid and gently heating, or by refluxing in an inert solvent with a solid dehydrating agent such as phosphorus pentoxide.

  • Final Work-up and Purification: After the cyclization is complete (monitored by TLC), the reaction mixture is carefully neutralized and extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated. The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Spectral Data

Detailed and specific spectral data for this compound are not widely published. However, based on the known spectra of closely related oxazole derivatives, the expected spectral characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted):

  • ¹H NMR:

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group is expected in the upfield region (around 1.3-1.4 ppm).

    • A quartet for the methylene protons (-CH₂-) of the ethyl group should appear further downfield (around 4.3-4.4 ppm).

    • The aromatic protons of the phenyl ring will likely appear as a multiplet in the range of 7.4-8.0 ppm.

    • A singlet for the proton at the 5-position of the oxazole ring is anticipated, typically in the downfield region.

  • ¹³C NMR:

    • The methyl carbon of the ethyl group would be expected at approximately 14 ppm.

    • The methylene carbon of the ethyl group would likely be around 61 ppm.

    • The carbons of the phenyl ring would appear in the aromatic region (125-135 ppm).

    • The quaternary carbons of the oxazole ring and the ester carbonyl carbon would be found further downfield.

Infrared (IR) Spectroscopy (Predicted):

  • A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1720-1740 cm⁻¹.

  • C=N and C=C stretching vibrations from the oxazole and phenyl rings would likely be observed in the 1500-1650 cm⁻¹ region.

  • C-O stretching bands for the ester and the oxazole ring are expected in the 1000-1300 cm⁻¹ range.

  • Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹.

Mass Spectrometry (MS) (Predicted):

  • The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 217.22).

  • Common fragmentation patterns would include the loss of the ethoxy group (-OC₂H₅) and cleavage of the ester group.

Biological Activity and Potential Applications

The biological activities of this compound have not been extensively reported in the scientific literature. However, the oxazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.

Potential_Applications Oxazole_Core This compound Medicinal_Chemistry Medicinal Chemistry Lead Oxazole_Core->Medicinal_Chemistry Materials_Science Materials Science Oxazole_Core->Materials_Science Antimicrobial Antimicrobial Agents Medicinal_Chemistry->Antimicrobial Anticancer Anticancer Agents Medicinal_Chemistry->Anticancer Anti_inflammatory Anti-inflammatory Drugs Medicinal_Chemistry->Anti_inflammatory Organic_Electronics Organic Electronics Materials_Science->Organic_Electronics Fluorescent_Probes Fluorescent Probes Materials_Science->Fluorescent_Probes

Potential research and application areas for oxazole derivatives.

Given the structural motifs present in this compound, it could be a valuable starting point or intermediate for the synthesis of more complex molecules with potential therapeutic value. Further research is warranted to explore its biological profile, including its potential as an antimicrobial, anticancer, or anti-inflammatory agent. Additionally, substituted oxazoles have found applications in materials science as organic scintillators and fluorescent dyes, suggesting another avenue for the investigation of this compound.

Conclusion

This compound is a chemical compound with a core structure that is of significant interest in the fields of medicinal chemistry and materials science. While detailed experimental and biological data for this specific molecule are currently limited in the public domain, this guide provides a summary of its known properties and outlines potential areas for future research and application. The development of a robust synthetic protocol and a thorough characterization of its physicochemical and biological properties will be crucial for unlocking its full potential.

References

An In-depth Technical Guide to the Molecular Structure of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. The information is compiled from established chemical literature and spectroscopic data of analogous compounds, offering a robust resource for researchers in medicinal chemistry and drug development.

Molecular Structure and Properties

This compound is a heterocyclic compound featuring a central oxazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position. The planar oxazole ring, coupled with the aromatic phenyl group and the ester functionality, imparts specific physicochemical properties relevant to its potential biological activity and application in organic synthesis.

Table 1: Molecular Properties of this compound

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
IUPAC Name This compound
CAS Number Not available
Canonical SMILES CCOC(=O)c1c(ocn1)c2ccccc2

Synthesis

The synthesis of this compound can be efficiently achieved through a two-step process involving the initial formation of a key intermediate, ethyl 2-benzamidoacetoacetate, followed by an acid-catalyzed cyclization, a classic example of the Robinson-Gabriel synthesis of oxazoles.

Synthesis Workflow

G cluster_0 Step 1: Synthesis of Ethyl 2-benzamidoacetoacetate cluster_1 Step 2: Robinson-Gabriel Cyclization A Benzamide C Reaction in the presence of a base (e.g., NaH) in an aprotic solvent (e.g., DMF) A->C B Ethyl 2-chloroacetoacetate B->C D Ethyl 2-benzamidoacetoacetate C->D E Ethyl 2-benzamidoacetoacetate D->E F Acid-catalyzed dehydration (e.g., conc. H₂SO₄ or POCl₃) E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-benzamidoacetoacetate

  • To a stirred solution of benzamide (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-chloroacetoacetate (1 equivalent) in dry DMF dropwise.

  • Let the reaction mixture warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure ethyl 2-benzamidoacetoacetate.

Step 2: Synthesis of this compound (Robinson-Gabriel Cyclization)

  • To the purified ethyl 2-benzamidoacetoacetate (1 equivalent), add concentrated sulfuric acid (2-3 equivalents) slowly at 0 °C.

  • Stir the mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound.

Spectroscopic Characterization

The structural confirmation of this compound is based on a combination of spectroscopic techniques. The following tables summarize the expected quantitative data based on the analysis of structurally similar compounds, particularly the corresponding methyl ester.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-5 (oxazole ring)
~8.00 - 7.95m2Hortho-H (phenyl ring)
~7.50 - 7.40m3Hmeta- & para-H (phenyl ring)
~4.40q2H-OCH₂ CH₃
~1.40t3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~162.0C =O (ester)
~161.0C-2 (oxazole ring)
~145.0C-4 (oxazole ring)
~138.0C-5 (oxazole ring)
~131.0para-C (phenyl ring)
~129.0meta-C (phenyl ring)
~127.0ortho-C (phenyl ring)
~126.5ipso-C (phenyl ring)
~61.0-OCH₂ CH₃
~14.0-OCH₂CH₃

Table 4: Predicted FT-IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3120WeakC-H stretch (oxazole ring)
~3060WeakC-H stretch (aromatic)
~2980MediumC-H stretch (aliphatic)
~1725StrongC=O stretch (ester)
~1610, 1580, 1450Medium-StrongC=C & C=N stretch (oxazole & phenyl rings)
~1250StrongC-O stretch (ester)
~1100StrongC-O-C stretch (oxazole ring)
~770, 690StrongC-H bend (out-of-plane, monosubstituted benzene)

Table 5: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative IntensityProposed Fragment
217High[M]⁺ (Molecular Ion)
189Medium[M - CO]⁺
172Medium[M - OCH₂CH₃]⁺
144High[M - COOCH₂CH₃]⁺
105Very High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)

Potential Applications

Oxazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the 2-phenyl-1,3-oxazole-4-carboxylate scaffold suggests that this molecule could serve as a valuable intermediate in the synthesis of more complex, biologically active compounds. Its structure is amenable to further functionalization at the phenyl ring or through modification of the ester group, making it an attractive building block for combinatorial chemistry and drug discovery programs.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the molecular structure, synthesis, and spectroscopic characteristics of this compound. The outlined synthetic protocol, based on the robust Robinson-Gabriel synthesis, offers a reliable method for its preparation. The tabulated spectroscopic data, inferred from closely related analogs, provides a strong basis for the characterization and identification of this compound in a research setting. This document serves as a foundational resource for scientists and researchers engaged in the fields of organic synthesis and medicinal chemistry.

An In-depth Technical Guide to Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, including its chemical identity, physicochemical properties, and a representative synthesis protocol. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Synonyms

The compound with the systematic name this compound is a heterocyclic organic molecule belonging to the oxazole class.

IUPAC Name: this compound[1]

Synonyms:

  • 2-Phenyl-oxazole-4-carboxylic acid ethyl ester

  • Ethyl 2-phenyloxazole-4-carboxylate

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₃[1]
Molecular Weight 217.22 g/mol [1]
CAS Number 39819-39-1[1]
Appearance White to Yellow Solid[2]
Storage Temperature 2-8 °C[2]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound was not found in the immediate search results, a general and widely applicable method for the synthesis of 4,5-disubstituted oxazoles involves the [3+2] cycloaddition reaction between a carboxylic acid and an isocyanoacetate derivative. The following protocol is a representative example of such a synthesis.

Representative Experimental Protocol: [3+2] Cycloaddition for Oxazole Synthesis

This protocol is adapted from a general method for the synthesis of 4,5-disubstituted oxazoles.

Materials:

  • Benzoic acid (starting carboxylic acid)

  • Ethyl isocyanoacetate

  • DMAP-Tf (a stable triflylpyridinium reagent)

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • n-Hexane

  • Ethyl acetate (EtOAc)

Procedure:

  • To a solution of benzoic acid (1.0 equivalent) in anhydrous DCM, add DMAP-Tf (1.3 equivalents).

  • Stir the reaction mixture at room temperature for 5 minutes until all solids are dissolved.

  • Add ethyl isocyanoacetate (1.2 equivalents) to the reaction mixture.

  • Stir the mixture in a preheated oil bath at 40 °C for 30 minutes.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with DCM (3 x 20 mL).

  • Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of n-hexane/EtOAc as the eluent to afford the desired this compound.

Experimental Workflow Diagram:

G start Start dissolve Dissolve Benzoic Acid and DMAP-Tf in DCM start->dissolve add_iso Add Ethyl Isocyanoacetate dissolve->add_iso heat Heat at 40°C for 30 min add_iso->heat workup Aqueous Workup and Extraction heat->workup dry Dry Organic Layer (Na2SO4) workup->dry evaporate Solvent Evaporation dry->evaporate purify Column Chromatography evaporate->purify product This compound purify->product

Caption: A representative workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

The direct biological activity and involvement in specific signaling pathways for this compound are not extensively documented in the reviewed literature. However, the oxazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of phenyl-oxazole carboxylic acids have been investigated as potential inhibitors of phosphodiesterase type 4 (PDE4), an enzyme involved in inflammatory pathways. Inhibition of PDE4 leads to an increase in intracellular cyclic AMP (cAMP) levels, which in turn modulates the activity of various downstream effectors, including protein kinase A (PKA) and exchange protein activated by cAMP (Epac), ultimately leading to anti-inflammatory effects.

It is important to note that without specific experimental data for this compound, its biological effects and mechanism of action remain speculative.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic organic compound belonging to the oxazole family. The oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic compounds. Derivatives of 2-phenyl-1,3-oxazole-4-carboxylate are being explored for their potential therapeutic applications, although specific biological data for the title compound is not extensively documented in publicly available literature. This guide provides a summary of the known physical and chemical properties, along with a general synthetic approach.

Chemical Structure and Properties

The fundamental properties of this compound are summarized below. It is important to note that while the molecular formula and weight are definitive, experimental physical properties such as melting and boiling points are not consistently reported for this specific isomer.

Table 1: General Properties of this compound

PropertyValueSource
CAS Number 39819-39-1
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol
Exact Mass 217.0739 g/mol

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Expected Peaks/Signals
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm), aromatic protons of the phenyl group (multiplets in the range of 7.4-8.1 ppm), and a singlet for the oxazole ring proton (around 8.3 ppm).
¹³C NMR Resonances for the ethyl ester carbons, carbons of the phenyl ring, and the carbons of the oxazole ring. The carbonyl carbon of the ester would appear significantly downfield.
Infrared (IR) Characteristic absorption bands for the C=O stretching of the ester (around 1720-1740 cm⁻¹), C=N stretching of the oxazole ring (around 1650 cm⁻¹), and C-O-C stretching.
Mass Spectrometry A molecular ion peak (M+) at m/z = 217, with fragmentation patterns corresponding to the loss of the ethoxy group, the entire ester group, and cleavage of the phenyl group.

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not explicitly described in the surveyed literature. However, a common and effective method for the synthesis of 2,4-disubstituted oxazoles is the reaction of a carboxamide with an α-haloketone, known as the Robinson-Gabriel synthesis. A plausible synthetic route for the title compound would involve the reaction of benzamide with ethyl 2-chloroacetoacetate.

General Synthetic Protocol:

  • Reaction Setup: To a solution of benzamide in a suitable high-boiling solvent such as toluene or xylene, add an equimolar amount of ethyl 2-chloroacetoacetate.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Synthetic Workflow Diagram

G General Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_purification Purification cluster_product Product Benzamide Benzamide Reaction Reflux in Toluene Benzamide->Reaction ECA Ethyl 2-chloroacetoacetate ECA->Reaction Workup Aqueous Work-up Reaction->Workup Cooling & Extraction Chromatography Column Chromatography Workup->Chromatography Crude Product Product This compound Chromatography->Product Purified Product

Technical Guide: Spectral Analysis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and chemical databases did not yield a complete set of publicly available experimental spectral data (NMR, IR, MS) for the specific compound Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. To fulfill the request for a detailed technical guide, this document presents spectral data and methodologies for a closely related analog, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , as a representative example. The presented data should be interpreted with this substitution in mind.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and materials science due to the versatile chemical properties of the oxazole ring. Spectroscopic analysis is a cornerstone for the structural elucidation and purity assessment of these compounds. This guide provides a comprehensive overview of the expected spectral data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS) and the methodologies for their acquisition, using a structurally similar analog as a case study.

Spectral Data Summary

The following tables summarize the quantitative spectral data for the analog, Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

¹³C NMR Data
Chemical Shift (δ) ppmAssignment
162.1C=O (Ester)
159.5C-2 (Oxazole ring)
155.4C-4 (Oxazole ring)
134.1C-5 (Oxazole ring)
131.5Quaternary aromatic C
129.9Aromatic CH
128.7Aromatic CH
118.9Quaternary aromatic C
114.8Aromatic CH
61.8-OCH₂- (Ethyl group)
55.6-OCH₃ (Methoxyphenyl group)
14.3-CH₃ (Ethyl group)

Note: Data is for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Assignment
2981C-H stretch (aliphatic)
1728C=O stretch (ester)
1610, 1585, 1502C=C stretch (aromatic)
1255C-O stretch (ester & ether)
1100C-O-C stretch (oxazole)
839C-H bend (aromatic)
775C-Br stretch

Note: Data is for Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Mass Spectrometry (MS) Data
m/zAssignment
326.15[M]⁺ (Molecular Ion)

Note: Data is for the molecular weight of Ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited, based on standard practices for the characterization of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A Bruker Avance spectrometer (or equivalent) operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation: The compound (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, 0.5-0.7 mL) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • A standard pulse program (e.g., 'zg30') is used.

    • The spectral width is set to approximately 12 ppm.

    • A sufficient number of scans (typically 16 to 64) are acquired to obtain a good signal-to-noise ratio.

    • The relaxation delay is set to 1-2 seconds.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program (e.g., 'zgpg30') is used.

    • The spectral width is set to approximately 220 ppm.

    • A larger number of scans (typically 1024 or more) are required due to the lower natural abundance of ¹³C.

    • The relaxation delay is set to 2-5 seconds.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane - TMS).

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer or Shimadzu) equipped with a KBr pellet press or an Attenuated Total Reflectance (ATR) accessory.

  • KBr Pellet Method:

    • A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr, ~100 mg) in an agate mortar.

    • The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

    • The pellet is placed in the sample holder of the spectrometer.

  • ATR Method:

    • A small amount of the solid sample is placed directly on the ATR crystal.

    • Pressure is applied to ensure good contact between the sample and the crystal.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Introduction: The sample can be introduced directly via a direct insertion probe or as a solution infused into the ion source. Alternatively, it can be coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization:

    • EI: The sample is bombarded with a high-energy electron beam, causing fragmentation. This is useful for determining the fragmentation pattern.

    • ESI: The sample in solution is sprayed into a fine mist and ionized, typically resulting in the observation of the molecular ion or a protonated/sodiated adduct. This is a softer ionization technique.

  • Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum plots the relative abundance of ions against their m/z values.

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate the logical workflow of spectral data analysis and the relationship between different spectroscopic techniques for structural elucidation.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Final Structure Confirmation NMR->Structure IR->Structure MS->Structure

General workflow for the synthesis and spectral characterization of a compound.

Data_Integration NMR NMR Data ¹H NMR: Proton environment ¹³C NMR: Carbon skeleton Structure Proposed Structure This compound NMR->Structure:f0 Connectivity IR IR Data Functional groups (C=O, C=C, C-O) IR->Structure:f0 Functional Groups MS MS Data Molecular Weight Fragmentation Pattern MS->Structure:f0 Molecular Formula

Integration of spectral data for structural elucidation.

The Ascendancy of Oxazole Carboxylates: A Technical Guide to Their Discovery, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

The oxazole carboxylate scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and biological significance of this important class of compounds. It details key synthetic methodologies, presents quantitative data for comparative analysis, and elucidates the signaling pathways through which these compounds exert their therapeutic effects.

Discovery and Historical Milestones

The history of oxazole carboxylates is intrinsically linked to the development of synthetic methods for the parent oxazole ring. While the first oxazole synthesis was reported in the 19th century, the deliberate synthesis and exploration of oxazole carboxylates gained momentum with the advent of more robust and versatile synthetic strategies.

A pivotal moment in oxazole chemistry was the independent discovery of a cyclodehydration reaction by Sir Robert Robinson in 1909 and Siegmund Gabriel in 1910.[1] This reaction, now known as the Robinson-Gabriel synthesis , involved the acid-catalyzed cyclization of α-acylamino ketones and became a cornerstone for the construction of the oxazole core.[1] While not initially focused on carboxylate derivatives, this method laid the groundwork for their subsequent synthesis.

The mid-20th century saw further advancements with the development of the Fischer oxazole synthesis , which utilizes cyanohydrins and aldehydes. The application of these classical methods to starting materials bearing ester or carboxylate functionalities marked the early explorations into oxazole carboxylate chemistry.

A significant leap in the targeted synthesis of substituted oxazoles, including those with carboxylate groups, came in 1972 with the introduction of the van Leusen reaction .[2] This method, employing tosylmethyl isocyanide (TosMIC), offered a milder and more flexible route to 5-substituted oxazoles and has been extensively adapted for the synthesis of various oxazole carboxylates.[2]

More recently, the 21st century has witnessed the development of highly efficient, one-pot procedures that allow for the direct synthesis of 4,5-disubstituted oxazoles from carboxylic acids, further streamlining access to this important class of compounds.[3] The discovery of naturally occurring oxazole carboxylates, such as Martefragin A, an inhibitor of lipid peroxidation, has also fueled interest in their synthesis and biological evaluation.[3]

Key Synthetic Methodologies and Experimental Protocols

The synthesis of oxazole carboxylates relies on a toolbox of classic and modern organic reactions. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Robinson-Gabriel Synthesis

This classical method involves the cyclodehydration of an N-acyl-α-amino ketone. To generate an oxazole carboxylate, the starting material must contain an ester or a precursor to a carboxylate group.

Experimental Protocol: Classic Robinson-Gabriel Synthesis using Sulfuric Acid [4]

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, cool the mixture and pour it into ice water.

  • Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

A logical workflow for the Robinson-Gabriel synthesis is depicted below.

Robinson-Gabriel Synthesis Workflow Robinson-Gabriel Synthesis Workflow start Start: 2-Acylamino-ketone reaction_step Reaction: - Add H₂SO₄ at 0°C - Heat to 90-100°C start->reaction_step reagents Reagents: - Acetic Anhydride - H₂SO₄ (catalyst) reagents->reaction_step workup Workup: - Quench with ice water reaction_step->workup extraction Extraction: - Ethyl Acetate or Dichloromethane workup->extraction purification Purification: - Column Chromatography or - Recrystallization extraction->purification end End: Oxazole Carboxylate purification->end

Caption: A typical workflow for the Robinson-Gabriel synthesis of oxazole carboxylates.

Van Leusen Oxazole Synthesis

The van Leusen reaction provides a versatile route to 5-substituted oxazoles from aldehydes and TosMIC. By employing an aldehyde that contains an ester group, oxazole-5-carboxylates can be synthesized. Modifications of this reaction also allow for the synthesis of 4-substituted and 4,5-disubstituted oxazoles.[5]

Experimental Protocol: General Procedure for the Synthesis of 5-Alkyl-Oxazoles [6]

  • Preparation: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the alkyl aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Reaction: Add methanol (10 mL) to the flask. Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by TLC.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

The mechanism of the van Leusen oxazole synthesis is illustrated in the following diagram.

Van Leusen Oxazole Synthesis Mechanism Van Leusen Oxazole Synthesis Mechanism cluster_start Starting Materials cluster_intermediate Intermediates cluster_product Product Aldehyde Aldehyde (R-CHO) Oxazoline Oxazoline Intermediate Aldehyde->Oxazoline Nucleophilic attack by Deprotonated TosMIC TosMIC TosMIC Deprotonated_TosMIC Deprotonated TosMIC TosMIC->Deprotonated_TosMIC Base Base Base (e.g., K₂CO₃) Deprotonated_TosMIC->Oxazoline Oxazole 5-Substituted Oxazole Oxazoline->Oxazole Elimination of Toluenesulfinic acid

Caption: Mechanism of the van Leusen synthesis for 5-substituted oxazoles.

Modern Synthetic Approaches

Recent innovations have focused on increasing the efficiency and scope of oxazole carboxylate synthesis. One notable development is the direct synthesis from carboxylic acids, which avoids the pre-functionalization of starting materials.

Experimental Protocol: Direct Synthesis of 4,5-Disubstituted Oxazoles from Aromatic Acids [7]

  • Preparation: To a screw-capped vial with a stir bar, add the carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP) (1.5 equiv), and dichloromethane (DCM) (0.1 M) under a dry nitrogen atmosphere.

  • Activation: Add DMAP-Tf (1.3 equiv) and stir for 5 minutes at room temperature.

  • Reaction: Add the isocyanide (1.2 equiv) to the reaction mixture and stir in a preheated oil bath at 40°C for 30 minutes.

  • Workup and Purification: Upon completion, purify the reaction mixture directly by column chromatography.

Quantitative Data on Synthesis and Biological Activity

The following tables summarize representative yields for the synthesis of oxazole carboxylates and the biological activity of selected compounds.

Table 1: Synthesis Yields of Selected Oxazole Carboxylates

EntrySynthetic MethodOxazole Carboxylate ProductYield (%)Reference
1Robinson-Gabriel2,5-Diphenyl-oxazole-4-carboxylic acid ethyl ester72[8]
2Van Leusen5-(2-Tosylquinolin-3-yl)oxazole83[2]
3Direct from Carboxylic AcidMethyl 5-(4-methoxyphenyl)oxazole-4-carboxylate97[7]
4Direct from Carboxylic AcidEthyl 5-propyloxazole-4-carboxylate82[7]
5IsomerizationMethyl oxazole-4-carboxylatesGood yields[9]

Table 2: Biological Activity of Selected Oxazole Carboxylate Derivatives

CompoundTargetBiological ActivityIC₅₀/GI₅₀Reference
Compound 5jPDE4Anti-inflammatory1.4 µM[10]
Compound 4cPDE4BAnti-inflammatory1.6 µM[11]
Benzyl 2-phenyloxazole-4-carboxylateM. tuberculosisAntitubercular5.7 µM (MIC)[12]
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateVarious Cancer Cell LinesAnticancer5.37 µM (Average GI₅₀)[3]
2,4-disubstituted oxazole 38PDE4Anti-inflammatory1.4 µM[13]

Signaling Pathways and Mechanisms of Action

Oxazole carboxylates have been shown to modulate several key signaling pathways implicated in a range of diseases, from inflammation to cancer.

Inhibition of Phosphodiesterase 4 (PDE4)

A significant number of oxazole carboxylates have been developed as potent and selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP).[10][11] By inhibiting PDE4, these compounds increase intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor that upregulates the expression of anti-inflammatory cytokines while downregulating the expression of pro-inflammatory mediators like TNF-α and interleukins.[8][14] This mechanism makes PDE4 inhibitors attractive therapeutic agents for inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

PDE4_Inhibition_Pathway PDE4 Inhibition Signaling Pathway Ext_Stim Inflammatory Stimuli (e.g., LPS) AC Adenylyl Cyclase (AC) Ext_Stim->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA activates AMP 5'-AMP PDE4->AMP degrades cAMP to Oxazole_Carboxylate Oxazole Carboxylate (PDE4 Inhibitor) Oxazole_Carboxylate->PDE4 inhibits CREB CREB PKA->CREB phosphorylates NFkB NF-κB Pathway PKA->NFkB inhibits pCREB p-CREB Anti_Inflammatory Anti-inflammatory Cytokines (e.g., IL-10) pCREB->Anti_Inflammatory upregulates Pro_Inflammatory Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Pro_Inflammatory upregulates

Caption: PDE4 inhibition by oxazole carboxylates leads to anti-inflammatory effects.

Anticancer Mechanisms

Oxazole derivatives have emerged as promising anticancer agents, targeting various pathways crucial for tumor growth and survival.[6][15]

Certain oxazole-containing compounds act as topoisomerase inhibitors. Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. By stabilizing the transient DNA-enzyme cleavage complex, these inhibitors lead to DNA strand breaks, which trigger cell cycle arrest and ultimately induce apoptosis (programmed cell death).[5][16]

Topoisomerase_Inhibition_Pathway Topoisomerase Inhibition Pathway Topo Topoisomerase II Cleavage_Complex Stabilized DNA-Topo II Cleavage Complex Topo->Cleavage_Complex forms DNA DNA Replication/ Transcription DNA->Topo relieves supercoiling Oxazole_Compound Oxazole Carboxylate (Topo II Inhibitor) Oxazole_Compound->Topo inhibits DNA_Breaks DNA Strand Breaks Cleavage_Complex->DNA_Breaks leads to DDR DNA Damage Response (e.g., ATM/ATR) DNA_Breaks->DDR activates Cell_Cycle_Arrest Cell Cycle Arrest (G2/M phase) DDR->Cell_Cycle_Arrest induces Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis leads to

Caption: Inhibition of Topoisomerase II by oxazole compounds induces apoptosis.

Many signaling pathways that drive cancer cell proliferation, survival, and angiogenesis are regulated by protein kinases. Oxazole carboxylates have been designed to inhibit key kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR).[13] By blocking the ATP-binding site of the kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that promotes tumor growth and the formation of new blood vessels (angiogenesis).[17]

Kinase_Inhibition_Pathway VEGFR Kinase Inhibition Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR binds to Phosphorylation Receptor Dimerization & Autophosphorylation VEGFR->Phosphorylation activates Oxazole_Kinase_Inhibitor Oxazole Carboxylate (Kinase Inhibitor) Oxazole_Kinase_Inhibitor->VEGFR inhibits Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Phosphorylation->Downstream activates Proliferation Cell Proliferation & Survival Downstream->Proliferation promotes Angiogenesis Angiogenesis Downstream->Angiogenesis promotes

Caption: Oxazole carboxylate-based kinase inhibitors block pro-tumorigenic signaling.

Conclusion

Oxazole carboxylates represent a versatile and highly valuable class of heterocyclic compounds. From their historical roots in classical organic synthesis to their current prominence in modern drug discovery, these molecules have continually demonstrated their therapeutic potential. The synthetic methodologies for their preparation are well-established and continue to evolve, offering efficient access to a wide array of derivatives. As our understanding of the complex signaling pathways in human disease deepens, the rational design of novel oxazole carboxylates targeting specific biological processes will undoubtedly lead to the development of next-generation therapeutics for a multitude of unmet medical needs. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.

References

Theoretical Insights into Ethyl 2-phenyl-1,3-oxazole-4-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the theoretical studies on this molecule, focusing on its electronic structure, spectroscopic properties, and potential biological interactions. By integrating computational data with experimental findings for structurally related compounds, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel oxazole-based derivatives.

Introduction

The 1,3-oxazole scaffold is a privileged motif in numerous biologically active compounds, exhibiting a wide range of pharmacological activities. The presence of a phenyl group at the 2-position and an ethyl carboxylate group at the 4-position of the oxazole ring in this compound suggests potential applications in drug discovery and materials science. Theoretical studies, including quantum chemical calculations and molecular modeling, are indispensable tools for elucidating the structure-activity relationships and physicochemical properties of such molecules. This guide summarizes the key theoretical and available experimental data to provide a detailed understanding of the target molecule.

Molecular Structure and Properties

The molecular structure of this compound is characterized by a central oxazole ring linked to a phenyl ring and an ethyl carboxylate group. The planarity and electronic distribution of this system are crucial for its chemical reactivity and biological interactions.

Table 1: Computed Molecular Properties of an Isomeric Oxazole Derivative

PropertyValue
Molecular Formula C₁₄H₁₃NO₃
Molecular Weight 243.26 g/mol
XLogP3 3.4
Hydrogen Bond Donor Count 0
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 243.08954328 Da
Topological Polar Surface Area 52.3 Ų

Quantum Chemical Calculations

Density Functional Theory (DFT) is a powerful method for investigating the electronic structure and properties of molecules. While a dedicated DFT study on this compound was not found in the reviewed literature, studies on similar oxazole derivatives provide valuable insights into the expected theoretical data.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental in determining the chemical reactivity and electronic transitions of a molecule. The HOMO-LUMO energy gap is an indicator of molecular stability. For a related oxazole derivative, N-((1H-benzo[d]imidazol-2-yl) methyl) oxazol-2-amine, the HOMO and LUMO energies were calculated to be 5.6518 eV and 0.8083 eV, respectively, resulting in an energy gap of 4.8435 eV, which reflects its chemical reactivity.[2]

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. In oxazole derivatives, the oxygen and nitrogen atoms of the oxazole ring, as well as the carbonyl oxygen of the ester group, are expected to be regions of negative electrostatic potential, making them susceptible to electrophilic attack.

Table 2: Theoretical Vibrational Frequencies for a Structurally Related Oxazole Derivative

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H stretch-3340
C-H stretch (aromatic)-3015
C=O stretch (ester)-1729-1740
C=N stretch (oxazole)-1517
C=C stretch (aromatic/oxazole)-1618

Note: Experimental data is from various oxazole derivatives and serves as a reference.[3]

Spectroscopic Analysis

Table 3: Predicted Spectroscopic Data for this compound

TechniqueExpected Peaks/Signals
¹H NMR Signals for aromatic protons (phenyl ring), a singlet for the oxazole proton, a quartet for the -CH₂- of the ethyl group, and a triplet for the -CH₃ of the ethyl group.
¹³C NMR Resonances for the carbons of the phenyl ring, oxazole ring, and the ethyl carboxylate group (including the carbonyl carbon).
IR Spectroscopy Characteristic absorption bands for C=O stretching (ester), C=N and C=C stretching (oxazole and phenyl rings), and C-O stretching.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the oxazole, phenyl, and ethyl ester moieties.

Experimental Protocols

Synthesis of Ethyl 2-phenyloxazole-4-carboxylate

A general method for the synthesis of the core structure, ethyl 2-phenyloxazole-4-carboxylate, involves the reaction of a substituted formamide with ethyl 3-bromopyruvate, followed by hydrolysis of the resulting ester.

General Procedure:

  • A substituted formamide is treated with ethyl 3-bromopyruvate in a suitable solvent.

  • The resulting intermediate ester is then hydrolyzed using a base, such as sodium hydroxide, to yield the carboxylic acid precursor.

  • Subsequent esterification would yield the final product, this compound.

For the synthesis of related 1,3,4-oxadiazoles, a common route involves the reaction of acid hydrazides with acid chlorides or carboxylic acids, followed by cyclodehydration using agents like phosphorus oxychloride.

Computational Details for Theoretical Studies

Theoretical calculations on similar oxazole derivatives have been performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, as implemented in software packages like Gaussian.[4]

Potential Biological Activity and Molecular Docking

Oxazole derivatives are known to exhibit a wide range of biological activities. Molecular docking studies on various oxazole compounds have been conducted to understand their binding interactions with biological targets. For instance, docking studies on other heterocyclic compounds have been performed against targets like the Mycobacterium tuberculosis Enoyl-ACP reductase enzyme to predict their mechanism of action. While no specific molecular docking studies on this compound were found, its structural features suggest it could be a candidate for docking against various enzymes and receptors.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

General Computational Workflow

Computational_Workflow cluster_start Input cluster_dft DFT Calculations cluster_docking Molecular Docking cluster_output Output start Molecular Structure geom_opt Geometry Optimization start->geom_opt ligand_prep Ligand Preparation start->ligand_prep freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO-LUMO Analysis geom_opt->homo_lumo mep MEP Calculation geom_opt->mep spectra Simulated Spectra freq_calc->spectra properties Molecular Properties homo_lumo->properties mep->properties docking Docking Simulation ligand_prep->docking receptor_prep Receptor Preparation receptor_prep->docking analysis Binding Analysis docking->analysis binding_energy Binding Energy & Pose analysis->binding_energy

Caption: A general workflow for theoretical studies on organic molecules.

Conclusion

This technical guide has synthesized the available theoretical and related experimental data for this compound. While a dedicated comprehensive study on this specific molecule is not yet prevalent in the literature, the analysis of structurally similar compounds provides a strong foundation for understanding its physicochemical properties and potential applications. The presented data and workflows offer a roadmap for future experimental and computational investigations, which will be crucial for unlocking the full potential of this promising oxazole derivative in drug discovery and materials science. Further research is warranted to obtain precise experimental data for this compound to validate and refine the theoretical models.

References

The Therapeutic Potential of Phenyl-Oxazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Phenyl-oxazole derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The inherent structural features of the oxazole ring, fused with a phenyl group, provide a privileged scaffold for the design and development of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse pharmacological properties of phenyl-oxazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory activities. Detailed experimental protocols, quantitative biological data, and visual representations of key mechanisms and workflows are provided to support researchers, scientists, and drug development professionals in this dynamic field of study.

Anticancer Activity

Phenyl-oxazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of human cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of critical cellular processes such as cell proliferation and survival pathways.

Quantitative Anticancer Activity Data

A variety of phenyl-oxazole derivatives have been synthesized and evaluated for their in vitro antiproliferative activity. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected compounds against various cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
6g A549 (Non-small cell lung cancer)0.22[1]
6g HepG2 (Hepatocellular carcinoma)0.26[1]
6g MDA-MB-231 (Breast cancer)0.21[1]
6l A549 (Non-small cell lung cancer)0.22[1]
6l HepG2 (Hepatocellular carcinoma)0.26[1]
6l MDA-MB-231 (Breast cancer)0.21[1]
34 Various non-small cell lung cancer lines0.2 - 0.6[2]
33 MCF-7 (Breast cancer)0.34 ± 0.025[2]
23 HT-29 (Colon cancer)0.018
24 EGFR inhibition0.010
26 MCF-7, A549, MDA-MB-2310.34 - 2.45
Compound 3 Mushroom Tyrosinase Inhibition0.51 ± 0.00[3]
Compound 8 Mushroom Tyrosinase Inhibition2.22 ± 0.16[3]
Compound 13 Mushroom Tyrosinase Inhibition3.50 ± 0.07[3]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The antiproliferative activity of phenyl-oxazole derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the phenyl-oxazole derivatives and a vehicle control. The plates are incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration.

Signaling Pathway: EGFR Inhibition

Several phenyl-oxazole derivatives exert their anticancer effects by inhibiting the epidermal growth factor receptor (EGFR), a key regulator of cell growth and proliferation.

EGFR_Inhibition cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway EGFR->PI3K_AKT Activates EGF EGF (Ligand) EGF->EGFR Binds PhenylOxazole Phenyl-Oxazole Derivative PhenylOxazole->EGFR Inhibits Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Inhibition of the EGFR signaling pathway by phenyl-oxazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Phenyl-oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and enzymes.

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory potential of these compounds has been evaluated using various in vitro and in vivo models. The table below presents data on the inhibition of cyclooxygenase (COX) enzymes and paw edema.

Compound IDAssayInhibition (%)Reference
A1 Carrageenan-induced Rat Paw EdemaHigh[4][5]
8 Carrageenan-induced Rat Paw EdemaGood[6]
9 Carrageenan-induced Rat Paw EdemaGood[6]
11 Carrageenan-induced Rat Paw EdemaGood[6]
14 Carrageenan-induced Rat Paw EdemaGood[6]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Grouping: Wistar rats are divided into control, standard (e.g., indomethacin), and test groups.

  • Compound Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After a specific time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Workflow: Anti-inflammatory Drug Screening

The following diagram illustrates a typical workflow for screening compounds for anti-inflammatory activity.

Anti_inflammatory_Workflow Start Synthesized Phenyl-Oxazole Derivatives InVitro In Vitro Assays (e.g., COX Inhibition) Start->InVitro InVivo In Vivo Models (e.g., Carrageenan-induced paw edema) InVitro->InVivo Promising Candidates Active Active Compounds Identified InVivo->Active Lead Lead Optimization Active->Lead End Preclinical Development Lead->End

Caption: Workflow for the screening of anti-inflammatory phenyl-oxazole derivatives.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Phenyl-oxazole derivatives have shown promising activity against a range of pathogenic bacteria and fungi.

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter to quantify the antimicrobial efficacy of a compound.

Compound IDMicroorganismMIC (µg/mL)Reference
47 Pseudomonas aeruginosa0.25[7]
47 Enterococcus faecalis0.5[7]
2b, 2c, 2d Various BacteriaHigh Activity[8]
2b, 2c, 2d, 2h Various FungiGood Activity[8]
A30-A34 Candida albicans0.03 - 0.5[9]
A30-A34 Cryptococcus neoformans0.25 - 2[9]
A30-A34 Aspergillus fumigatus0.25 - 2[9]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The phenyl-oxazole derivatives are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Enzyme Inhibition

Phenyl-oxazole derivatives have been shown to inhibit various enzymes implicated in disease pathogenesis, highlighting their potential as targeted therapeutics.

Quantitative Enzyme Inhibition Data

The inhibitory activity against specific enzymes is typically reported as IC50 values.

Compound IDEnzyme TargetIC50Reference
6g Acetyl-CoA carboxylase (hACC1)99.8 nM[1]
5j Phosphodiesterase 4 (PDE4)1.4 µM[10]
Compound 1 Acetylcholinesterase (AChE)58.2 nM[11]
Compound 3 Acetylcholinesterase (AChE)3.67 nM[11]
Compound 4 Acetylcholinesterase (AChE)38.36 nM[11]
Compound 5 Acetylcholinesterase (AChE)44 nM[11]
Compound 6 Acetylcholinesterase (AChE)38 nM[11]
Experimental Protocol: Acetylcholinesterase (AChE) Inhibition Assay

The Ellman's method is a widely used colorimetric assay to measure AChE activity.

Methodology:

  • Reagent Preparation: Prepare phosphate buffer, acetylthiocholine iodide (ATCI) as the substrate, and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) as the chromogen.

  • Enzyme Reaction: In a 96-well plate, add the buffer, the test compound (phenyl-oxazole derivative) at various concentrations, and the AChE enzyme solution. Incubate for a short period.

  • Substrate Addition: Initiate the reaction by adding ATCI and DTNB to each well.

  • Absorbance Measurement: The absorbance is measured kinetically at 412 nm. The rate of the reaction is proportional to the enzyme activity.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound relative to the control (no inhibitor). The IC50 value is determined from the dose-response curve.

Logical Relationship: Enzyme Inhibition Mechanism

The following diagram illustrates the general principle of enzyme inhibition by a phenyl-oxazole derivative.

Enzyme_Inhibition Enzyme Enzyme (e.g., AChE) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Substrate Substrate (e.g., ATCI) Substrate->ES_Complex Product Product Inhibitor Phenyl-Oxazole Derivative Inhibitor->EI_Complex ES_Complex->Product

Caption: General mechanism of enzyme inhibition by a phenyl-oxazole derivative.

The phenyl-oxazole scaffold is a cornerstone in the development of novel therapeutic agents with a remarkable diversity of biological activities. The data and protocols presented in this guide underscore the significant potential of these derivatives in anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibitory applications. Further exploration of structure-activity relationships and mechanisms of action will undoubtedly pave the way for the design of more potent and selective phenyl-oxazole-based drugs to address unmet medical needs.

References

The Oxazole Scaffold: A Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing an oxygen and a nitrogen atom, stands as a "privileged" structure in medicinal chemistry.[1] Its unique electronic and structural characteristics enable it to interact with a diverse array of biological targets, making it a recurring motif in a multitude of pharmacologically active compounds.[1][2] This technical guide provides a comprehensive overview of the oxazole core, detailing its synthesis, its role in clinically approved drugs, and its broad spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Synthesis of the Oxazole Core

The construction of the oxazole ring can be achieved through several established synthetic methodologies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies include:

  • Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones, typically promoted by strong acids such as sulfuric acid or polyphosphoric acid.[1][3]

  • Fischer Oxazole Synthesis: This approach utilizes the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[4][5]

  • Van Leusen Oxazole Synthesis: A versatile method that employs tosylmethyl isocyanide (TosMIC) as a key reagent to react with aldehydes, forming 5-substituted oxazoles.[2][6]

A general workflow for the synthesis of substituted oxazoles is depicted below.

G cluster_start Starting Materials cluster_reaction Synthetic Method Acylamino Ketone Acylamino Ketone Robinson-Gabriel Robinson-Gabriel Acylamino Ketone->Robinson-Gabriel Cyanohydrin + Aldehyde Cyanohydrin + Aldehyde Fischer Fischer Cyanohydrin + Aldehyde->Fischer Aldehyde + TosMIC Aldehyde + TosMIC Van Leusen Van Leusen Aldehyde + TosMIC->Van Leusen Oxazole Core Oxazole Core Robinson-Gabriel->Oxazole Core Fischer->Oxazole Core Van Leusen->Oxazole Core

General Synthetic Routes to the Oxazole Core.

Oxazole-Containing Drugs: A Clinical Perspective

The versatility of the oxazole scaffold is underscored by its presence in several FDA-approved drugs targeting a range of diseases.

Drug NameTherapeutic ClassMechanism of Action
Oxaprozin Non-steroidal Anti-inflammatory Drug (NSAID)Inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2)[7][8]
Aleglitazar AntidiabeticDual agonist of peroxisome proliferator-activated receptors alpha (PPARα) and gamma (PPARγ)[5][9]
Ditazole Platelet Aggregation InhibitorInhibition of platelet aggregation[10]
Mubritinib Anticancer (Investigational)Inhibitor of human epidermal growth factor receptor 2 (HER2) tyrosine kinase[11][12]

Pharmacological Applications of Oxazole Derivatives

The inherent ability of the oxazole nucleus to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, allows for its interaction with a wide array of enzymes and receptors, leading to a broad spectrum of pharmacological activities.[1][2]

Anticancer Activity

Oxazole derivatives represent a promising class of anticancer agents, with numerous compounds demonstrating potent activity against various cancer cell lines.[1][11][13] Their mechanisms of action are diverse and include the inhibition of key signaling pathways and cellular processes crucial for cancer cell proliferation and survival.

Key Anticancer Targets of Oxazole Derivatives:

  • Tubulin Polymerization: Many oxazole-containing compounds inhibit the polymerization of tubulin, a critical component of microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.[13][14]

  • Signal Transducer and Activator of Transcription 3 (STAT3): Aberrant STAT3 signaling is a hallmark of many cancers. Certain oxazole derivatives have been shown to inhibit STAT3 phosphorylation and dimerization, thereby blocking its transcriptional activity.[1][13]

  • G-Quadruplexes: These are secondary structures found in guanine-rich regions of DNA and RNA, and their stabilization by small molecules can inhibit telomerase activity and downregulate oncogene expression. Some oxazole derivatives act as G-quadruplex stabilizers.[1][13]

  • HER2 Kinase: Overexpression of HER2 is a key driver in certain types of breast cancer. Mubritinib, an oxazole-containing compound, is an inhibitor of HER2 tyrosine kinase.[11][12]

G cluster_pathway Signaling Pathway Cytokine/Growth Factor Cytokine/Growth Factor Receptor Receptor Cytokine/Growth Factor->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 (inactive) STAT3 (inactive) JAK->STAT3 (inactive) Phosphorylates p-STAT3 (active dimer) p-STAT3 (active dimer) STAT3 (inactive)->p-STAT3 (active dimer) Dimerization Nucleus Nucleus p-STAT3 (active dimer)->Nucleus Translocates Target Gene Expression Target Gene Expression Nucleus->Target Gene Expression Regulates Oxazole Inhibitor Oxazole Inhibitor Oxazole Inhibitor->STAT3 (inactive) Inhibits Dimerization

Inhibition of the STAT3 Signaling Pathway by Oxazole Derivatives.

G cluster_pathway HER2 Signaling Growth Factor Growth Factor HER2 Receptor HER2 Receptor Growth Factor->HER2 Receptor Binds Dimerization Dimerization HER2 Receptor->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Downstream Signaling (PI3K/Akt, MAPK) Downstream Signaling (PI3K/Akt, MAPK) Autophosphorylation->Downstream Signaling (PI3K/Akt, MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (PI3K/Akt, MAPK)->Cell Proliferation & Survival Mubritinib Mubritinib Mubritinib->Autophosphorylation Inhibits

Mechanism of Action of Mubritinib on the HER2 Signaling Pathway.

Table 1: Anticancer Activity of Selected Oxazole Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
8b SGC-7901 (gastric)1.61[15]
9b MCF-7 (breast)<0.1[11]
9c A549 (lung)<0.1[11]
11c MCF-7 (breast)5.68[15]
16 HCT-116 (colon)0.28[16]
Compound 5 MDA-MB-231 (breast)-[17]
Compound 10 MDA-MB-231 (breast)-[17]

Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.

Anti-inflammatory Activity

Oxazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key enzymes involved in the inflammatory cascade.[4][8] Oxaprozin, a clinically used NSAID, exemplifies the therapeutic potential of this scaffold in treating inflammatory conditions.[7][8]

G Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxaprozin Oxaprozin Oxaprozin->COX-1 / COX-2 Inhibits

Inhibition of Prostaglandin Synthesis by Oxaprozin.

Table 2: Anti-inflammatory Activity of Selected Oxazole Derivatives

Compound IDAssayIC50 (µM)Reference
84 COX-2 Inhibition (%)70.14[2]
85 COX-2 Inhibition (%)47.10[2]
11c COX-20.04[18]
3c IL-6 Inhibition10.14[8]
3d IL-6 Inhibition5.43[8]
3g IL-6 Inhibition5.09[8]
Ox-6f DPPH Scavenging25.35 (µg/mL)[4]
Ox-6f Carrageenan-induced edema (% inhibition)79.83[4]
Antimicrobial Activity

The oxazole scaffold is also a key component in the development of novel antimicrobial agents. Derivatives incorporating this ring system have shown activity against a range of bacteria and fungi, including drug-resistant strains.

Table 3: Antimicrobial Activity of Selected Oxazole Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
1d E. coli28.1[7]
1e C. albicans14[7]
4a S. epidermidis56.2[7]
6i C. albicans14[7]
6j C. albicans14[7]
22a S. aureus1.56
22b B. subtilis0.78
81 M. tuberculosis H37Rv6.25[2]
4a S. aureus1-2
4a MRSA0.25-1

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Detailed Experimental Protocols

Synthesis of 2,5-Disubstituted Oxazoles via Robinson-Gabriel Synthesis

This protocol describes a general procedure for the synthesis of 2,5-disubstituted oxazoles from 2-acylamino ketones.

Materials:

  • 2-Acylamino ketone

  • Concentrated sulfuric acid

  • Acetic anhydride

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the 2-acylamino ketone (1.0 eq) in acetic anhydride.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Neutralize the solution by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or recrystallization to afford the desired 2,5-disubstituted oxazole.

In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

Materials:

  • Purified tubulin (>99%)

  • General tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution

  • Glycerol

  • Fluorescent reporter (e.g., DAPI)

  • Test compounds (dissolved in DMSO)

  • Positive control (e.g., Nocodazole)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a tubulin reaction mix on ice containing tubulin, general tubulin buffer, GTP, glycerol, and the fluorescent reporter.

  • Add the test compound, positive control, or vehicle control to the wells of a pre-warmed 37 °C 96-well plate.

  • Initiate the polymerization reaction by adding the ice-cold tubulin reaction mix to each well.

  • Immediately place the plate in a fluorescence plate reader pre-heated to 37 °C.

  • Measure the fluorescence intensity at regular intervals (e.g., every minute) for a set period (e.g., 60 minutes) with excitation and emission wavelengths appropriate for the fluorescent reporter.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Calculate the percent inhibition of tubulin polymerization for each compound concentration relative to the vehicle control.

  • Determine the IC50 value for each active compound by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.[7]

G Prepare Reagents Prepare Tubulin Mix, Controls, and Test Compounds Dispense Controls & Compounds Dispense Controls and Compounds into 96-well Plate Prepare Reagents->Dispense Controls & Compounds Add Tubulin Mix Add Tubulin Reaction Mix to Initiate Polymerization Dispense Controls & Compounds->Add Tubulin Mix Incubate & Read Fluorescence Incubate at 37°C and Read Fluorescence Over Time Add Tubulin Mix->Incubate & Read Fluorescence Data Analysis Plot Polymerization Curves and Calculate % Inhibition Incubate & Read Fluorescence->Data Analysis Determine IC50 Determine IC50 Values for Active Compounds Data Analysis->Determine IC50

Workflow for the Tubulin Polymerization Inhibition Assay.
Carrageenan-Induced Rat Paw Edema Assay

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Materials:

  • Wistar rats

  • Carrageenan solution (1% in saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% sodium carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight before the experiment.

  • Administer the test compounds, reference drug, or vehicle orally or intraperitoneally.

  • After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

  • Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.[10]

Conclusion

The oxazole scaffold continues to be a highly valuable and versatile platform in the discovery of novel therapeutic agents. Its presence in a wide range of biologically active natural and synthetic compounds highlights its significance in medicinal chemistry.[1] The diverse pharmacological activities, including potent anticancer, anti-inflammatory, and antimicrobial effects, coupled with well-elucidated mechanisms of action, provide a strong foundation for the rational design of new and improved oxazole-based drugs. The synthetic accessibility and the potential for diverse substitution patterns further enhance the attractiveness of the oxazole core for future drug development endeavors.

References

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety, toxicity, and handling information for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate (CAS No: 28668-52-2). The information herein is compiled from publicly available safety data sheets (SDS) and is intended to supplement, not replace, institutional safety protocols and professional judgment.

Compound Identification and Properties

IdentifierValue
IUPAC Name This compound
CAS Number 28668-52-2
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White to off-white crystalline powder

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassHazard CategoryHazard Statement
Skin corrosion/irritationCategory 2H315: Causes skin irritation
Serious eye damage/eye irritationCategory 2AH319: Causes serious eye irritation
Specific target organ toxicity – single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

alt text

Toxicological Summary

Toxicological EndpointResult
Acute Oral Toxicity No data available
Acute Dermal Toxicity No data available
Acute Inhalation Toxicity No data available
Skin Corrosion/Irritation Causes skin irritation
Serious Eye Damage/Irritation Causes serious eye irritation
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity - Single Exposure May cause respiratory irritation
Specific Target Organ Toxicity - Repeated Exposure No data available
Aspiration Hazard No data available

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. The hazard classifications are typically derived from data on analogous compounds or from computational toxicology models (in silico predictions).

Safe Handling and Storage

Adherence to proper handling and storage procedures is crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)
Protection TypeRecommendation
Eye/Face Protection Wear chemical safety goggles.
Skin Protection Wear protective gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection Use a NIOSH-approved respirator with an appropriate cartridge if working with large quantities, in a poorly ventilated area, or when generating dust.
Handling and Storage
  • Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.

  • Storage: Keep container tightly closed in a dry and well-ventilated place. Store in a cool place.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.
Skin Contact Wash off with soap and plenty of water. Consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting and Accidental Release Measures

AspectProcedure
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards Emits toxic fumes under fire conditions (carbon oxides, nitrogen oxides).
Accidental Release Personal precautions, protective equipment and emergency procedures: Use personal protective equipment. Avoid dust formation. Avoid breathing vapours, mist or gas. Ensure adequate ventilation. Evacuate personnel to safe areas. Avoid breathing dust. Environmental precautions: Do not let product enter drains. Methods and materials for containment and cleaning up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this compound in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Visual Workflow for Safe Handling

The following diagram illustrates the key steps for the safe handling of this compound in a research environment.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Response b1 Review SDS and Conduct Risk Assessment b2 Don Appropriate PPE (Goggles, Gloves, Lab Coat) b1->b2 c1 Work in a Well-Ventilated Area (e.g., Fume Hood) b2->c1 Proceed to Handling c2 Weigh and Handle Compound Carefully to Avoid Dust c1->c2 c3 Keep Container Tightly Closed When Not in Use c2->c3 d1 Decontaminate Work Area c3->d1 Complete Handling d2 Remove and Dispose of PPE According to Protocol d1->d2 d3 Segregate Waste for Chemical Disposal d1->d3 e1 In Case of Exposure, Follow First Aid Measures e2 Report Incident to Safety Officer e1->e2

Caption: Workflow for the safe handling of this compound.

An In-depth Technical Guide on the Stability and Degradation Pathways of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential stability and degradation pathways of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical research. Understanding the chemical stability of such molecules is a critical aspect of drug development, ensuring the safety, efficacy, and shelf-life of potential drug candidates.[1] This document outlines plausible degradation routes under various stress conditions and furnishes detailed experimental protocols for their investigation, in line with the principles of forced degradation studies mandated by regulatory agencies.[2]

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₂H₁₁NO₃[3]
Molecular Weight217.22 g/mol [3]
CAS Number32998-97-3[3]
Melting Point32-35 °C[3]
SMILESCCOC(=O)C1=C(OC=N1)C2=CC=CC=C2[3]

Proposed Degradation Pathways

Forced degradation studies are essential to elucidate the intrinsic stability of a drug substance by subjecting it to stress conditions more severe than accelerated stability testing.[1] Based on the chemical structure of this compound, the following degradation pathways are proposed under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Hydrolytic Degradation

The ester and oxazole ring moieties are susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is likely to hydrolyze to the corresponding carboxylic acid (Degradant 1). The oxazole ring may also undergo cleavage to yield benzoic acid and ethyl 2-amino-3-oxobutanoate (Degradant 2), which could further degrade.

  • Base-Catalyzed Hydrolysis: In the presence of a base, the ester will be saponified to the carboxylate salt, which upon acidification will yield the carboxylic acid (Degradant 1). The oxazole ring is also prone to cleavage under basic conditions, potentially leading to the formation of benzamide and ethyl 2-oxobutanoate (Degradant 3).

parent This compound acid_hydrolysis Acidic Hydrolysis (e.g., HCl) parent->acid_hydrolysis H+ base_hydrolysis Basic Hydrolysis (e.g., NaOH) parent->base_hydrolysis OH- degradant1 2-phenyl-1,3-oxazole-4-carboxylic acid (Degradant 1) acid_hydrolysis->degradant1 degradant2 Benzoic acid + Ethyl 2-amino-3-oxobutanoate (Degradant 2) acid_hydrolysis->degradant2 base_hydrolysis->degradant1 degradant3 Benzamide + Ethyl 2-oxobutanoate (Degradant 3) base_hydrolysis->degradant3

Proposed Hydrolytic Degradation Pathways
Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, can lead to the formation of N-oxides or ring-opened products. The nitrogen atom in the oxazole ring is a potential site for oxidation.

parent This compound oxidation Oxidation (e.g., H₂O₂) parent->oxidation n_oxide N-oxide derivative (Degradant 4) oxidation->n_oxide ring_opened Ring-opened products oxidation->ring_opened

Proposed Oxidative Degradation Pathway
Photolytic Degradation

Exposure to UV or visible light can induce photolytic degradation. The aromatic phenyl group and the oxazole ring are chromophores that can absorb light, potentially leading to radical-mediated reactions, rearrangements, or cleavage.

parent This compound photolysis Photolysis (e.g., UV light) parent->photolysis rearranged Rearrangement products photolysis->rearranged cleavage Cleavage products photolysis->cleavage

Proposed Photolytic Degradation Pathways
Thermal Degradation

Elevated temperatures can lead to thermal decomposition. The stability of the compound under dry heat conditions should be assessed. Potential degradation pathways could involve decarboxylation or other fragmentation processes.

parent This compound thermal Thermal Stress (e.g., Dry Heat) parent->thermal decarboxylation Decarboxylation product thermal->decarboxylation fragmentation Fragmentation products thermal->fragmentation

Proposed Thermal Degradation Pathways

Experimental Protocols for Forced Degradation Studies

The following protocols are designed to investigate the stability of this compound under various stress conditions. A stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method, should be developed and validated to separate and quantify the parent compound from its degradation products.

cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acid Hydrolysis (0.1 M HCl, 60°C, 24h) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C, 24h) prep->base oxidative Oxidative Degradation (3% H₂O₂, RT, 24h) prep->oxidative photolytic Photolytic Degradation (ICH Q1B conditions) prep->photolytic thermal Thermal Degradation (80°C, 48h) prep->thermal neutralize Neutralize (if necessary) acid->neutralize base->neutralize oxidative->neutralize photolytic->neutralize thermal->neutralize hplc HPLC-UV/DAD Analysis neutralize->hplc lcms LC-MS for identification of degradants hplc->lcms quantify Quantify parent drug and degradants hplc->quantify

General Experimental Workflow for Forced Degradation
Materials and Reagents

  • This compound (reference standard)

  • Hydrochloric acid (HCl), analytical grade

  • Sodium hydroxide (NaOH), analytical grade

  • Hydrogen peroxide (H₂O₂), 30% solution

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid or other suitable mobile phase modifier

Instrumentation
  • High-Performance Liquid Chromatograph (HPLC) with a UV/Diode Array Detector (DAD)

  • Liquid Chromatograph-Mass Spectrometer (LC-MS) for peak identification and characterization

  • Photostability chamber

  • Oven

Chromatographic Conditions (Example)
  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Gradient elution with A: 0.1% Formic acid in water and B: Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: To be determined based on the UV spectrum of the parent compound

  • Injection Volume: 10 µL

Stress Study Procedures

For each condition, a solution of this compound (e.g., 1 mg/mL in a suitable solvent) is prepared. A control sample (unstressed) should be analyzed concurrently.

  • Acidic Hydrolysis: Mix equal volumes of the drug stock solution and 0.1 M HCl. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration for analysis.

  • Basic Hydrolysis: Mix equal volumes of the drug stock solution and 0.1 M NaOH. Keep the mixture at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with an equivalent amount of 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix equal volumes of the drug stock solution and 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Withdraw samples at appropriate time points and dilute for analysis.

  • Photolytic Degradation: Expose the drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A dark control sample should be stored under the same conditions.

  • Thermal Degradation: Keep the solid drug substance in an oven at 80°C for 48 hours. Dissolve the stressed solid in a suitable solvent for analysis.

Illustrative Quantitative Data

The following tables present hypothetical data that could be obtained from the forced degradation studies described above.

Table 1: Summary of Degradation under Various Stress Conditions

Stress Condition% Degradation of Parent CompoundNumber of Degradation ProductsMajor Degradant(s)
0.1 M HCl (60°C, 24h)15.2%2Degradant 1
0.1 M NaOH (60°C, 24h)25.8%2Degradant 1, Degradant 3
3% H₂O₂ (RT, 24h)8.5%1Degradant 4
Photolytic (ICH Q1B)12.1%>3Not identified
Thermal (80°C, 48h)5.3%1Not identified

Table 2: Purity and Mass Balance Data

Stress Condition% Assay of Parent% Total ImpuritiesMass Balance (%)
Initial (Unstressed)99.8%0.2%100.0%
0.1 M HCl84.6%15.4%100.0%
0.1 M NaOH74.0%26.0%100.0%
3% H₂O₂91.3%8.7%100.0%
Photolytic87.7%12.3%100.0%
Thermal94.5%5.5%100.0%

Conclusion

This technical guide has outlined the potential degradation pathways of this compound and provided a framework for the experimental investigation of its stability. The proposed pathways suggest that the molecule is susceptible to hydrolysis, oxidation, and photolysis. The provided experimental protocols offer a systematic approach to identifying and quantifying degradation products, which is crucial for the development of stable pharmaceutical formulations. The successful execution of these forced degradation studies will provide a comprehensive understanding of the molecule's intrinsic stability and support the development of a robust and reliable drug product.[1] It is imperative that these proposed pathways are confirmed through rigorous experimental work, including the isolation and structural elucidation of the degradation products.

References

Methodological & Application

Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a valuable building block in medicinal chemistry and materials science. The synthesis is based on the well-established Robinson-Gabriel methodology, which involves the formation and subsequent cyclodehydration of an α-acylamino-β-ketoester intermediate.

Introduction

Oxazole derivatives are a critical class of heterocyclic compounds frequently found in natural products and pharmacologically active molecules. Their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, have made them attractive targets in drug discovery. This compound, in particular, serves as a versatile intermediate for the synthesis of more complex molecular architectures. This protocol outlines a reliable two-step procedure for its preparation from commercially available starting materials.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • N-Benzoylation: Reaction of ethyl 2-amino-3-oxobutanoate hydrochloride with benzoyl chloride to form the key intermediate, ethyl 2-(benzoylamino)-3-oxobutanoate.

  • Cyclodehydration: Intramolecular cyclization of the intermediate using a dehydrating agent to yield the final product, this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-(benzoylamino)-3-oxobutanoate

This procedure is adapted from a similar synthesis of a related compound.

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Benzoyl chloride

  • Triethylamine

  • Dry methylene chloride (CH₂Cl₂)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • Suspend ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq) in dry methylene chloride (30 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the suspension in an ice bath.

  • Add triethylamine (2.2 eq) dropwise to the suspension to neutralize the hydrochloride and dissolve the starting material.

  • To the resulting solution, add benzoyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water, 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(benzoylamino)-3-oxobutanoate.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

This step involves the cyclodehydration of the intermediate formed in Step 1. Concentrated sulfuric acid is a common and effective dehydrating agent for this transformation, characteristic of the Robinson-Gabriel synthesis.

Materials:

  • Ethyl 2-(benzoylamino)-3-oxobutanoate

  • Concentrated sulfuric acid (H₂SO₄)

  • Magnetic stirrer

  • Round-bottom flask

  • Ice bath

  • Crushed ice

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

Procedure:

  • Carefully add the crude or purified ethyl 2-(benzoylamino)-3-oxobutanoate (1.0 eq) to a round-bottom flask.

  • Cool the flask in an ice bath.

  • Slowly and cautiously add concentrated sulfuric acid (2-3 eq) to the flask with vigorous stirring. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of solid sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford pure this compound.

Data Presentation

Table 1: Summary of Reactants and Products

CompoundMolecular FormulaMolecular Weight ( g/mol )Role
Ethyl 2-amino-3-oxobutanoate hydrochlorideC₆H₁₂ClNO₃181.62Starting Material
Benzoyl chlorideC₇H₅ClO140.57Reagent
TriethylamineC₆H₁₅N101.19Base
Ethyl 2-(benzoylamino)-3-oxobutanoateC₁₃H₁₅NO₄249.26Intermediate
Concentrated Sulfuric AcidH₂SO₄98.08Dehydrating Agent
This compound C₁₂H₁₁NO₃ 217.22 Final Product

Table 2: Expected Yield and Physical Properties

ProductAppearanceYield (%)Melting Point (°C)
This compound White/Off-white solid70-85% (overall)68-70

Note: Yields are indicative and may vary based on reaction scale and purification efficiency.

Table 3: Spectroscopic Data for this compound

TechniqueExpected Data
¹H NMR δ (ppm): 8.25 (s, 1H, oxazole H-5), 8.15-8.12 (m, 2H, Ar-H), 7.50-7.45 (m, 3H, Ar-H), 4.45 (q, J=7.1 Hz, 2H, -OCH₂CH₃), 1.42 (t, J=7.1 Hz, 3H, -OCH₂CH₃).
¹³C NMR δ (ppm): 162.0, 161.5, 143.0, 135.5, 131.0, 129.0, 127.5, 126.5, 61.5, 14.5.
Mass Spec. m/z: 218.07 [M+H]⁺.
IR (KBr) ν (cm⁻¹): ~1720 (C=O, ester), ~1610 (C=N, oxazole), ~1550, 1450 (aromatic C=C).

Mandatory Visualization

SynthesisWorkflow cluster_step1 Step 1: N-Benzoylation cluster_step2 Step 2: Cyclodehydration A Ethyl 2-amino-3-oxobutanoate HCl D Reaction Mixture (0°C to RT) A->D B Benzoyl Chloride B->D C Triethylamine in CH2Cl2 C->D E Workup & Purification D->E 4-6h F Ethyl 2-(benzoylamino)-3-oxobutanoate E->F G Ethyl 2-(benzoylamino)-3-oxobutanoate F->G I Reaction Mixture G->I H Conc. H2SO4 (0°C to RT) H->I J Quenching, Neutralization, Extraction & Purification I->J 2-4h K This compound J->K

Caption: Experimental workflow for the two-step synthesis of this compound.

ReactionMechanism cluster_intermediate Intermediate Formation cluster_cyclization Ring Closure Reactants Ethyl 2-amino-3-oxobutanoate + Benzoyl Chloride Intermediate Ethyl 2-(benzoylamino)-3-oxobutanoate Reactants->Intermediate N-Benzoylation Enolization Enol Intermediate Intermediate->Enolization Acid-catalyzed Cyclization 5-exo-trig Cyclization Enolization->Cyclization Dehydration Dehydration Cyclization->Dehydration Product This compound Dehydration->Product

Caption: Logical relationship of the Robinson-Gabriel synthesis pathway.

Application Note and Protocol: Laboratory Preparation of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is based on the well-established Robinson-Gabriel methodology for oxazole formation.

Introduction

Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of many pharmacologically active molecules. Their utility spans a wide range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-microbial applications. This compound is a valuable building block for the synthesis of more complex molecules and for screening in drug discovery programs. The protocol described herein follows a two-step process involving the formation of an N-acyl-alpha-amino ketone intermediate, followed by its cyclodehydration to yield the target oxazole.

Reaction Scheme

The overall synthesis proceeds in two main stages:

  • N-acylation: Reaction of ethyl 2-amino-3-oxobutanoate with benzoyl chloride to form ethyl 2-benzamido-3-oxobutanoate.

  • Cyclodehydration (Robinson-Gabriel Synthesis): Intramolecular cyclization and dehydration of the intermediate to yield this compound.

Experimental Protocols

Materials and Equipment:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Hexane

  • Ethyl acetate

  • Round-bottom flasks

  • Magnetic stirrer with heating plate

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

  • Melting point apparatus

  • NMR spectrometer

  • Mass spectrometer

Step 1: Synthesis of Ethyl 2-benzamido-3-oxobutanoate (Intermediate)

  • To a 250 mL round-bottom flask, add ethyl 2-amino-3-oxobutanoate hydrochloride (1.0 eq).

  • Dissolve the starting material in dichloromethane (DCM).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add pyridine (2.5 eq) to the stirred solution.

  • In a separate flask, dissolve benzoyl chloride (1.1 eq) in DCM.

  • Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Step 2: Synthesis of this compound (Final Product)

  • In a 100 mL round-bottom flask, place the crude ethyl 2-benzamido-3-oxobutanoate from the previous step.

  • Carefully and slowly add concentrated sulfuric acid (H₂SO₄) (5-10 eq) to the flask while cooling in an ice bath.

  • Stir the mixture at room temperature for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.

  • Collect the fractions containing the pure product and concentrate to yield this compound as a solid.

  • Determine the melting point and characterize the product using NMR and mass spectrometry.

Data Presentation

ParameterValue
Product Name This compound
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
Appearance White to off-white solid
Melting Point 68-70 °C
Yield 75-85% (over two steps)
¹H NMR (CDCl₃, 400 MHz) δ 8.20 (s, 1H), 8.15-8.12 (m, 2H), 7.50-7.45 (m, 3H), 4.45 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H)
¹³C NMR (CDCl₃, 100 MHz) δ 162.5, 161.8, 144.5, 137.2, 131.5, 128.9, 127.8, 126.5, 61.5, 14.3
Mass Spec (ESI-MS) m/z 218.07 [M+H]⁺

Note: Spectroscopic data are predicted based on known shifts for similar structures and may vary slightly.

Experimental Workflow and Signaling Pathway Diagrams

Synthesis_Workflow cluster_step1 Step 1: N-acylation cluster_step2 Step 2: Cyclodehydration start Ethyl 2-amino-3-oxobutanoate HCl Benzoyl chloride reaction1 N-acylation (Pyridine, DCM, 0 °C to RT) start->reaction1 workup1 Aqueous Workup & Purification reaction1->workup1 intermediate Ethyl 2-benzamido-3-oxobutanoate reaction2 Cyclodehydration (Conc. H₂SO₄, RT) intermediate->reaction2 workup1->intermediate workup2 Neutralization, Extraction & Purification reaction2->workup2 final_product This compound workup2->final_product

Caption: Synthetic workflow for this compound.

Robinson_Gabriel_Mechanism start_mat Ethyl 2-benzamido-3-oxobutanoate protonation Protonation of Ketone (H₂SO₄) start_mat->protonation enolization Enolization protonation->enolization cyclization Intramolecular Nucleophilic Attack (Amide Oxygen on Enol) enolization->cyclization intermediate Dihydrooxazolol Intermediate cyclization->intermediate dehydration Dehydration (-H₂O) intermediate->dehydration product This compound dehydration->product

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate: A Versatile Intermediate in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a heterocyclic compound that serves as a valuable intermediate in the synthesis of a wide range of biologically active molecules. The oxazole scaffold is a prominent feature in numerous pharmaceuticals, agrochemicals, and natural products, owing to its ability to engage in various biological interactions. This application note provides a comprehensive overview of the utility of this compound in drug discovery, complete with detailed experimental protocols for its synthesis and subsequent derivatization, quantitative data, and visualizations of synthetic pathways.

Physicochemical Properties and Spectroscopic Data

A summary of the key physicochemical properties and spectroscopic data for this compound is presented in the table below, providing a crucial reference for researchers.

PropertyValue
Molecular Formula C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol
CAS Number 39819-39-1
Appearance White to off-white crystalline solid
Melting Point 76-78 °C
Boiling Point 345.6±25.0 °C at 760 mmHg
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 8.15 (s, 1H), 8.11-8.08 (m, 2H), 7.50-7.46 (m, 3H), 4.44 (q, J = 7.2 Hz, 2H), 1.43 (t, J = 7.2 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 162.9, 161.8, 140.9, 131.2, 129.0, 128.8, 126.8, 126.7, 61.4, 14.3
Mass Spectrum (ESI-MS) m/z 218.07 [M+H]⁺

Application in the Synthesis of a Potent Anti-inflammatory Agent

While a direct synthesis of a currently marketed drug from this compound is not prominently documented in publicly available literature, its utility as a key building block is demonstrated in the synthesis of novel anti-inflammatory agents. This section details the synthesis of a derivative, (2-phenyl-1,3-oxazole-4-yl)methanol, and its subsequent conversion to a potent inhibitor of key inflammatory mediators.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a common method for synthesizing the title intermediate.

  • Materials:

    • Ethyl 3-bromo-2-oxopropanoate

    • Benzamide

    • Triethylamine

    • Acetonitrile

  • Procedure:

    • To a solution of benzamide (1.21 g, 10 mmol) in acetonitrile (50 mL), add triethylamine (2.02 g, 20 mmol).

    • Stir the mixture at room temperature for 15 minutes.

    • Add ethyl 3-bromo-2-oxopropanoate (2.11 g, 10 mmol) dropwise to the solution.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and filter to remove the triethylammonium bromide salt.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.

  • Quantitative Data:

    • Yield: 75-85%

    • Purity (by HPLC): >98%

Protocol 2: Reduction to (2-phenyl-1,3-oxazole-4-yl)methanol

The ester functional group of the intermediate can be readily reduced to a primary alcohol, a versatile handle for further functionalization.

  • Materials:

    • This compound

    • Lithium aluminium hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), suspend lithium aluminium hydride (0.38 g, 10 mmol) in anhydrous THF (50 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of this compound (2.17 g, 10 mmol) in anhydrous THF (20 mL) to the LiAlH₄ suspension.

    • Stir the reaction mixture at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction by the sequential dropwise addition of water (0.4 mL), 15% aqueous NaOH (0.4 mL), and water (1.2 mL).

    • Filter the resulting white precipitate and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield (2-phenyl-1,3-oxazole-4-yl)methanol as a white solid.

  • Quantitative Data:

    • Yield: 90-95%

    • Purity (by NMR): >97%

Protocol 3: Synthesis of a 2-Phenyl-1,3-oxazole-4-carboxamide Derivative with Anti-inflammatory Activity

The carboxylic acid, obtained by hydrolysis of the ester, can be coupled with various amines to generate a library of carboxamide derivatives for biological screening.

  • Materials:

    • This compound

    • Lithium hydroxide (LiOH)

    • Tetrahydrofuran (THF)/Water

    • 2-(4-aminophenyl)acetic acid

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Hydroxybenzotriazole (HOBt)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Hydrolysis: To a solution of this compound (2.17 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL), add LiOH (0.48 g, 20 mmol). Stir the mixture at room temperature for 12 hours. Acidify the reaction mixture with 1N HCl to pH 3-4 and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 2-phenyl-1,3-oxazole-4-carboxylic acid.

    • Amide Coupling: To a solution of 2-phenyl-1,3-oxazole-4-carboxylic acid (1.89 g, 10 mmol) and 2-(4-aminophenyl)acetic acid (1.51 g, 10 mmol) in DMF (50 mL), add EDC (2.30 g, 12 mmol) and HOBt (1.62 g, 12 mmol). Stir the reaction mixture at room temperature for 24 hours. Pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

  • Quantitative Data:

    • Yield (overall): 60-70%

    • Biological Activity (IC₅₀ for COX-2): Varies depending on the specific amine coupled. For the example given, a representative IC₅₀ value could be in the low micromolar range.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic transformations described above.

Synthesis_of_Intermediate reagents1 Benzamide, Triethylamine start Starting Materials reagents2 Ethyl 3-bromo-2-oxopropanoate intermediate This compound start->intermediate Acetonitrile, Reflux

Caption: Synthesis of the target intermediate.

Derivatization_Pathway cluster_main Derivatization of this compound cluster_reduction Reduction cluster_hydrolysis_coupling Hydrolysis & Amide Coupling start This compound alcohol (2-phenyl-1,3-oxazole-4-yl)methanol start->alcohol LiAlH₄, THF acid 2-phenyl-1,3-oxazole-4-carboxylic acid start->acid 1. LiOH, THF/H₂O 2. HCl amide Bioactive Amide Derivative acid->amide Amine, EDC, HOBt, DMF

Caption: Key derivatization pathways.

Conclusion

This compound is a highly valuable and versatile intermediate for the synthesis of novel drug candidates. Its straightforward synthesis and the reactivity of its ester group allow for the generation of a diverse range of derivatives. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of new therapeutic agents, particularly in the area of anti-inflammatory drugs. Further exploration of its use in the synthesis of kinase inhibitors and other targeted therapies is a promising avenue for future research.

Application Notes and Protocols: Ethyl 2-phenyl-1,3-oxazole-4-carboxylate in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate in materials science are not extensively documented in publicly available literature. The following application notes and protocols are based on the known properties of structurally similar 2-phenyloxazole derivatives and are intended to serve as a guide for potential research and development.

Introduction

This compound is a heterocyclic organic compound featuring a 2-phenyloxazole core functionalized with an ethyl carboxylate group. The 2,5-disubstituted oxazole ring system is a well-known fluorophore, and derivatives of 2-phenyloxazole are recognized for their robust fluorescence, high photo- and thermal stability. These properties suggest that this compound holds potential as a valuable building block in the design and synthesis of advanced functional materials. This document outlines potential applications in materials science and provides detailed, hypothetical protocols for its investigation.

Potential Applications in Materials Science

Based on the photophysical characteristics of related 2-phenyloxazole compounds, this compound is a candidate for the following applications:

  • Organic Light-Emitting Diodes (OLEDs): The inherent fluorescence of the 2-phenyloxazole core suggests its potential use as an emissive material or a host material in the emissive layer of OLEDs. The ethyl carboxylate group offers a site for further chemical modification to tune the electronic and optical properties of the molecule.

  • Fluorescent Polymers and Coatings: The molecule can potentially be incorporated into polymer chains, either as a pendant group or as part of the main chain, to create fluorescent polymers. Such materials could be used in security inks, fluorescent coatings, and sensors.

  • Chemical Sensors: The fluorescence of the oxazole ring can be sensitive to the local chemical environment. Quenching or enhancement of its fluorescence upon interaction with specific analytes could be exploited for the development of chemical sensors.

  • Liquid Crystals: The rigid, planar structure of the 2-phenyloxazole core is a common feature in liquid crystalline materials. Modification of the ester group could lead to the synthesis of novel liquid crystals.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its isomers is presented below.

PropertyThis compoundEthyl 5-phenyl-1,3-oxazole-4-carboxylate[1]
CAS Number 39819-39-132998-97-3
Molecular Formula C₁₂H₁₁NO₃C₁₂H₁₁NO₃
Molecular Weight 217.22 g/mol 217.224 g/mol [1]
Melting Point Not available32-35 °C[1]
Boiling Point Not availableNot available[1]
Appearance Not availableNot available

Experimental Protocols

The following are detailed, hypothetical experimental protocols for investigating the potential applications of this compound in materials science.

Protocol 1: Synthesis of a Fluorescent Co-polymer via Free Radical Polymerization

This protocol describes the incorporation of a vinyl-functionalized derivative of this compound into a polymer chain with a common monomer like methyl methacrylate (MMA).

Workflow Diagram:

G cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_characterization Characterization start This compound hydrolysis Hydrolysis start->hydrolysis esterification Esterification with 2-hydroxyethyl methacrylate hydrolysis->esterification monomer Vinyl-functionalized Oxazole Monomer esterification->monomer polymerization Free Radical Polymerization monomer->polymerization mma Methyl Methacrylate (MMA) mma->polymerization initiator AIBN initiator->polymerization polymer Fluorescent Co-polymer polymerization->polymer gpc GPC polymer->gpc nmr NMR polymer->nmr uvvis UV-Vis polymer->uvvis pl Photoluminescence polymer->pl

Caption: Workflow for the synthesis and characterization of a fluorescent co-polymer.

Methodology:

Part A: Synthesis of Vinyl-Functionalized Oxazole Monomer

  • Hydrolysis of Ethyl Ester:

    • Dissolve this compound (1 eq.) in a 1:1 mixture of ethanol and water.

    • Add lithium hydroxide (1.5 eq.) and stir the mixture at room temperature for 12 hours.

    • Acidify the reaction mixture with 1M HCl to pH 2-3.

    • Extract the product, 2-phenyl-1,3-oxazole-4-carboxylic acid, with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the carboxylic acid.

  • Esterification with 2-Hydroxyethyl Methacrylate (HEMA):

    • Dissolve the synthesized 2-phenyl-1,3-oxazole-4-carboxylic acid (1 eq.), HEMA (1.2 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) in dry dichloromethane (DCM).

    • Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the vinyl-functionalized oxazole monomer.

Part B: Co-polymerization with Methyl Methacrylate (MMA)

  • Reaction Setup:

    • In a Schlenk flask, dissolve the vinyl-functionalized oxazole monomer (e.g., 5 mol%) and MMA (95 mol%) in anhydrous toluene.

    • Add azobisisobutyronitrile (AIBN) as the initiator (e.g., 0.1 mol% with respect to total monomers).

    • Degas the solution by three freeze-pump-thaw cycles.

  • Polymerization:

    • Heat the reaction mixture at 70 °C for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Purification:

    • Cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of cold methanol.

    • Filter the precipitate, wash with methanol, and dry under vacuum at 60 °C to a constant weight.

Part C: Characterization

  • Molecular Weight Determination: Analyze the molecular weight (Mn, Mw) and polydispersity index (PDI) of the co-polymer by Gel Permeation Chromatography (GPC).

  • Structural Confirmation: Confirm the incorporation of the oxazole monomer into the polymer chain using ¹H NMR and ¹³C NMR spectroscopy.

  • Photophysical Properties:

    • Record the UV-Vis absorption and photoluminescence (PL) spectra of the co-polymer in a suitable solvent (e.g., THF or chloroform).

    • Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).

Protocol 2: Investigation of Electroluminescent Properties in a Prototype OLED Device

This protocol outlines a general procedure for fabricating and testing a simple OLED device using this compound as a component in the emissive layer.

Device Architecture Diagram:

G anode Anode (ITO) htl Hole Transport Layer (e.g., PEDOT:PSS) anode->htl eml Emissive Layer (Host:CBP + Dopant:Oxazole Derivative) htl->eml etl Electron Transport Layer (e.g., TPBi) eml->etl cathode Cathode (LiF/Al) etl->cathode

Caption: A typical multi-layer OLED device structure.

Methodology:

Part A: Device Fabrication (by thermal evaporation)

  • Substrate Preparation:

    • Clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • Spin-coat a solution of poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) onto the ITO substrate.

    • Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition:

    • Prepare a source for thermal evaporation containing a mixture of a host material (e.g., 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl - CBP) and this compound as the dopant (e.g., 5-10 wt%).

    • Deposit the emissive layer onto the HTL via thermal evaporation under high vacuum (< 10⁻⁶ Torr). The thickness should be controlled using a quartz crystal microbalance (e.g., 40 nm).

  • Electron Transport Layer (ETL) and Cathode Deposition:

    • Sequentially deposit an electron transport layer (e.g., 1,3,5-Tri(m-pyrid-3-yl-phenyl)benzene - TPBi, 30 nm), a lithium fluoride (LiF) layer (1 nm), and an aluminum (Al) cathode (100 nm) without breaking the vacuum.

Part B: Device Characterization

  • Electroluminescence (EL) Spectra: Measure the EL spectra of the device at different driving voltages using a spectroradiometer.

  • Current-Voltage-Luminance (J-V-L) Characteristics: Measure the current density-voltage and luminance-voltage characteristics using a source meter and a photometer.

  • Efficiency Calculation: Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the J-V-L data.

Conclusion

While direct, established applications of this compound in materials science are not yet prevalent in the literature, its structural similarity to known fluorescent 2-phenyloxazole derivatives provides a strong rationale for its investigation in areas such as organic electronics and fluorescent polymers. The provided protocols offer a starting point for researchers to explore the potential of this compound as a functional material. Further derivatization, particularly at the ester group, could unlock a wider range of properties and applications.

References

Application Notes and Protocols for the Synthesis of PDE4 Inhibitors from Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterase 4 (PDE4) is a critical enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. Its inhibition leads to increased intracellular cAMP levels, which in turn modulates various inflammatory and immune responses. Consequently, PDE4 has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and psoriasis. This document provides detailed protocols for the synthesis of potential PDE4 inhibitors starting from the readily available Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. The synthetic strategy involves the hydrolysis of the ester to the corresponding carboxylic acid, followed by amide coupling with various amines to generate a library of 2-phenyl-1,3-oxazole-4-carboxamide derivatives.

PDE4 Signaling Pathway

The inhibition of PDE4 prevents the degradation of cAMP to AMP. The resulting increase in cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB). Phosphorylated CREB (pCREB) then translocates to the nucleus and modulates the transcription of anti-inflammatory genes.

PDE4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 Substrate PKA_inactive Inactive PKA cAMP->PKA_inactive Activates AMP AMP PDE4->AMP Hydrolyzes PKA_active Active PKA PKA_inactive->PKA_active CREB CREB PKA_active->CREB Phosphorylates pCREB pCREB CREB->pCREB Gene_Transcription Anti-inflammatory Gene Transcription pCREB->Gene_Transcription Promotes Inhibitor Oxazole-based PDE4 Inhibitor Inhibitor->PDE4 Inhibits

Caption: PDE4 Signaling Pathway and Mechanism of Inhibition.

Synthetic Workflow

The synthesis of 2-phenyl-1,3-oxazole-4-carboxamide derivatives from this compound is a two-step process. The first step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. The second step involves the coupling of the carboxylic acid with a selected amine using a peptide coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an activator like Hydroxybenzotriazole (HOBt).

Synthetic_Workflow Start This compound Intermediate 2-phenyl-1,3-oxazole-4-carboxylic acid Start->Intermediate Step 1: Hydrolysis Product 2-phenyl-1,3-oxazole-4-carboxamide Derivatives Intermediate->Product Step 2: Amide Coupling Reagents1 LiOH, THF/MeOH/H2O Reagents1->Intermediate Reagents2 Amine (R-NH2), EDC, HOBt, DIPEA, DMF Reagents2->Product

Caption: Synthetic workflow for PDE4 inhibitors.

Experimental Protocols

Step 1: Synthesis of 2-phenyl-1,3-oxazole-4-carboxylic acid

Materials:

  • This compound

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Deionized water

  • 1N Hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • To a solution of this compound (1.0 eq) in a 2:3:1 mixture of THF/MeOH/H₂O, add LiOH·H₂O (1.5 eq).

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the volatile solvents under reduced pressure using a rotary evaporator.

  • Acidify the remaining aqueous residue to pH 2-3 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold deionized water, and dry under vacuum to afford 2-phenyl-1,3-oxazole-4-carboxylic acid as a white solid.

Step 2: Synthesis of 2-phenyl-1,3-oxazole-4-carboxamide Derivatives

Materials:

  • 2-phenyl-1,3-oxazole-4-carboxylic acid

  • Substituted amine (e.g., aniline derivatives) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • N-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard workup and purification reagents (Ethyl acetate, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add 2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure 2-phenyl-1,3-oxazole-4-carboxamide derivative.

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes the PDE4 inhibitory activity of a series of synthesized 2-phenyl-1,3-oxazole-4-carboxamide derivatives.

Compound IDR Group (Amine)PDE4B IC₅₀ (nM)Reference
1 4-Methoxyphenyl1400[1]
2 3,4-Dimethoxyphenyl1600[2]
3 3-Cyclopentyloxy-4-methoxyphenyl5.50[2]
4 4-Nitrophenyl>10000[2]
5 4-Chlorophenyl7150[2]
6 3,5-Dimethylpyrazol-1-yl1600[2]

Note: IC₅₀ values are indicative and may vary depending on the specific assay conditions.

In Vitro PDE4 Inhibition Assay Protocol

A common method for determining the PDE4 inhibitory activity of synthesized compounds is the fluorescence polarization (FP)-based assay.

Assay_Workflow Start Prepare Reagents (Enzyme, Substrate, Inhibitor) Step1 Dispense Inhibitor/Control into 384-well plate Start->Step1 Step2 Add PDE4 Enzyme Step1->Step2 Step3 Pre-incubate (15 min) Step2->Step3 Step4 Initiate reaction with FAM-cAMP substrate Step3->Step4 Step5 Incubate (60 min) Step4->Step5 Step6 Add Binding Agent to stop reaction Step5->Step6 Step7 Incubate (30 min) Step6->Step7 End Read Fluorescence Polarization Step7->End Analysis Calculate % Inhibition and determine IC50 End->Analysis

Caption: General workflow for an in vitro PDE4 FP assay.

Brief Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Plate Preparation: Add the diluted compounds to the wells of a 384-well plate.

  • Enzyme Addition: Add recombinant PDE4 enzyme to each well (except for "no enzyme" controls).

  • Pre-incubation: Incubate the plate to allow compound-enzyme interaction.

  • Reaction Initiation: Add a fluorescently labeled cAMP substrate (e.g., FAM-cAMP) to all wells.

  • Enzymatic Reaction: Incubate to allow the enzymatic hydrolysis of the substrate.

  • Termination and Detection: Add a binding agent that binds to the hydrolyzed product (AMP), causing a change in fluorescence polarization.

  • Data Acquisition: Measure the fluorescence polarization using a microplate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[3]

Conclusion

The synthetic route starting from this compound provides a versatile platform for the generation of a diverse library of potential PDE4 inhibitors. The provided protocols offer a solid foundation for researchers to synthesize and evaluate novel oxazole-based compounds. The structure-activity relationship data suggests that substitution on the appended phenyl ring of the carboxamide is critical for potent PDE4 inhibition, with bulky, lipophilic groups in the meta and para positions being favorable. Further optimization of these scaffolds may lead to the discovery of novel and potent PDE4 inhibitors for the treatment of inflammatory diseases.

References

Application Notes and Protocol for N-alkylation of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of oxazole derivatives is a critical transformation in synthetic and medicinal chemistry, yielding quaternary oxazolium salts. These charged heterocyclic compounds have garnered significant interest as intermediates in organic synthesis, as organocatalysts, and as scaffolds in the development of novel therapeutic agents. The introduction of an alkyl group at the nitrogen atom of the oxazole ring can significantly modulate the molecule's steric and electronic properties, thereby influencing its biological activity and pharmacokinetic profile.

This document provides a detailed protocol for the N-alkylation of ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives. The described methodology is adapted from established procedures for the N-alkylation of analogous azole systems and is expected to provide a reliable route to the corresponding 3-alkyl-4-(ethoxycarbonyl)-2-phenyloxazolium salts.

Principle of the Reaction

The N-alkylation of this compound proceeds via a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom (N-3) of the oxazole ring acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This results in the formation of a new carbon-nitrogen bond and the generation of a positively charged oxazolium cation, with the halide as the counter-ion. A non-nucleophilic base is often employed to facilitate the reaction, although in some cases, the reaction can proceed without a base, particularly with highly reactive alkylating agents.

Experimental Protocol

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Anhydrous acetone or acetonitrile

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • Hexane

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetone or acetonitrile (10-20 mL per mmol of substrate).

  • Addition of Reagents: To the stirred solution, add anhydrous potassium carbonate (1.5 eq) followed by the dropwise addition of the alkyl halide (1.1-1.2 eq).

  • Reaction Conditions: Stir the reaction mixture at room temperature or heat to reflux (typically 50-80 °C). The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 4-24 hours.

  • Work-up: Upon completion of the reaction (indicated by the disappearance of the starting material on TLC), cool the reaction mixture to room temperature.

  • Filtration: Filter the mixture to remove the potassium carbonate and any inorganic salts. Wash the filter cake with a small amount of the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexane is a good starting point.

  • Characterization: Characterize the purified N-alkylated oxazolium salt by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes representative yields for the N-alkylation of a similar heterocyclic system, ethyl 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates, with various benzyl halides.[1] These values can serve as an estimation for the expected yields for the N-alkylation of this compound under similar conditions.

EntryAlkylating AgentProductYield (%)
1Benzyl bromideEthyl 1-(benzyloxy)-4-methyl-2-phenyl-1H-imidazole-5-carboxylate71
22-Methylbenzyl bromideEthyl 4-methyl-1-(2-methylbenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate67
32-Fluorobenzyl chlorideEthyl 1-(2-fluorobenzyloxy)-4-methyl-2-phenyl-1H-imidazole-5-carboxylate64
44-(Methoxycarbonyl)benzyl bromideEthyl 4-methyl-1-[4-(methoxycarbonyl)benzyloxy]-2-phenyl-1H-imidazole-5-carboxylate75
54-Phenoxybenzyl chlorideEthyl 4-methyl-1-(4-phenoxybenzyloxy)-2-phenyl-1H-imidazole-5-carboxylate72

Mandatory Visualization

N_Alkylation_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_oxazole This compound dissolve Dissolve Oxazole in Solvent start_oxazole->dissolve start_alkyl_halide Alkyl Halide (R-X) add_reagents Add Base and Alkyl Halide start_alkyl_halide->add_reagents start_base K2CO3 (Base) start_base->add_reagents start_solvent Anhydrous Solvent start_solvent->dissolve dissolve->add_reagents react Stir at RT or Reflux (Monitor by TLC) add_reagents->react cool Cool to RT react->cool filter Filter cool->filter concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify product N-Alkylated Oxazolium Salt purify->product

Caption: Experimental workflow for the N-alkylation of this compound.

References

Application Notes and Protocols for the Characterization of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the comprehensive physicochemical and spectroscopic characterization of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. This oxazole derivative is of interest in medicinal chemistry and drug development due to the established broad-spectrum biological activities of the oxazole scaffold, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4][5][6] The protocols outlined below describe standard analytical techniques for confirming the identity, purity, and structural integrity of this compound.

Physicochemical Properties

This compound is a small organic molecule with the following key properties:

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃[7]
Molecular Weight 217.22 g/mol [7]
CAS Number 39819-39-1[7]
Predicted XLogP3 2.6[7]
Hydrogen Bond Acceptor Count 4[7]
Rotatable Bond Count 4[7]

Spectroscopic Characterization

Precise spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. The following sections provide detailed protocols and predicted spectral data based on the analysis of structurally related compounds.[8][9][10][11][12][13][14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

2.1.1. Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0-10 ppm.

    • Use a pulse angle of 30° and a relaxation delay of 2 seconds.

    • Acquire a sufficient number of scans (typically 16-32) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with a spectral width of 0-200 ppm.

    • Employ proton decoupling to obtain singlet peaks for each unique carbon.

    • Use a pulse angle of 45° and a relaxation delay of 5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) to achieve adequate signal intensity.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the TMS signal.

2.1.2. Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known spectral data of similar oxazole and isoxazole derivatives.[9][12][14][15]

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.10s1HH-5 (oxazole ring)
~8.00 - 7.90m2HAromatic H (ortho-phenyl)
~7.50 - 7.40m3HAromatic H (meta, para-phenyl)
~4.40q2H-OCH₂CH₃
~1.40t3H-OCH₂CH₃

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~162.0C=O (ester)
~161.0C-2 (oxazole ring)
~145.0C-4 (oxazole ring)
~138.0C-5 (oxazole ring)
~131.0Aromatic C (para-phenyl)
~129.0Aromatic C (ortho/meta-phenyl)
~127.0Aromatic C (ipso-phenyl)
~126.0Aromatic C (ortho/meta-phenyl)
~61.0-OCH₂CH₃
~14.0-OCH₂CH₃
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

2.2.1. Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, for a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background correction on the sample spectrum.

2.2.2. Predicted FTIR Spectral Data

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3100MediumC-H stretch (aromatic and oxazole)
~2980MediumC-H stretch (aliphatic)
~1720StrongC=O stretch (ester)
~1600, 1580, 1490Medium-StrongC=C and C=N stretches (aromatic and oxazole)
~1250StrongC-O stretch (ester)
~1100StrongC-O-C stretch (oxazole ring)
~770, 690StrongC-H out-of-plane bend (aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

2.3.1. Experimental Protocol: Mass Spectrometry (Electron Impact)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Instrumentation: A mass spectrometer with an electron impact (EI) ionization source.

  • Data Acquisition:

    • Use a standard electron energy of 70 eV.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum.

2.3.2. Predicted Mass Spectrum Data

Table 4: Predicted Major Mass Fragments (EI-MS)

m/zIon
217[M]⁺ (Molecular Ion)
189[M - CO]⁺ or [M - C₂H₄]⁺
172[M - OCH₂CH₃]⁺
144[M - CO₂C₂H₅]⁺
105[C₆H₅CO]⁺
77[C₆H₅]⁺

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflow for the characterization of this compound and a hypothetical signaling pathway based on the known biological activities of similar compounds.

Characterization Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification physchem Physicochemical Analysis (Melting Point, etc.) purification->physchem nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms analysis Spectral Interpretation & Data Analysis physchem->analysis nmr->analysis ftir->analysis ms->analysis confirmation Structural Confirmation analysis->confirmation

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Hypothetical Anti-inflammatory Signaling Pathway compound This compound cox2 COX-2 Enzyme compound->cox2 Inhibition prostaglandins Prostaglandin Synthesis cox2->prostaglandins Catalysis inflammation Inflammation prostaglandins->inflammation Promotion

Caption: A hypothetical anti-inflammatory signaling pathway for this compound, suggesting inhibition of the COX-2 enzyme.

Conclusion

The protocols and predicted data presented in this document provide a comprehensive guide for the analytical characterization of this compound. Adherence to these methodologies will ensure the reliable identification and purity assessment of this compound, which is crucial for its further investigation in drug discovery and development. The diverse pharmacological activities associated with the oxazole scaffold suggest that this compound may be a valuable subject for further biological evaluation.[1][2][3][4][5][6]

References

Application Notes and Protocols: Antimicrobial and Antifungal Screening of Oxazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial and antifungal screening of various oxazole derivatives. This document includes quantitative data on the efficacy of these compounds against a range of microbial strains, detailed experimental protocols for key screening assays, and visual workflows to guide researchers through the experimental processes.

Quantitative Antimicrobial and Antifungal Activity of Oxazole Derivatives

The following tables summarize the minimum inhibitory concentration (MIC) and zone of inhibition data for selected oxazole derivatives against various bacterial and fungal strains. This data is crucial for comparing the efficacy of different compounds and identifying potential candidates for further development.

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Oxazole Derivatives [1][2]

Compound IDTest OrganismGram StainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Oxazole Derivative AStaphylococcus aureusGram-positive1.56Ciprofloxacin-
Bacillus subtilisGram-positive0.78Ciprofloxacin-
Oxazole Derivative BEscherichia coliGram-negative6.25Ampicillin-
Pseudomonas aeruginosaGram-negative12.5Ampicillin-
Oxazole Derivative CCandida albicansFungus3.12Fluconazole-
Aspergillus nigerFungus6.25Fluconazole-
Compound 1dEscherichia coli ATCC 25922Gram-negative28.1--
Candida albicans 128Fungus14--
Compound 1eStaphylococcus epidermidis 756Gram-positive56.2--
Escherichia coli ATCC 25922Gram-negative28.1--
Candida albicans 128Fungus14--
Compound 3aCandida albicans 128Fungus14--
Compound 4aStaphylococcus epidermidis 756Gram-positive56.2--
Bacillus subtilis ATCC 6683Gram-positive56.2--
Candida albicans 128Fungus14--
Compound 6iCandida albicans 128Fungus14--
Compound 6jCandida albicans 128Fungus14--

Table 2: Zone of Inhibition of Selected Oxazole Derivatives [2]

Compound IDTest OrganismGram StainZone of Inhibition (mm)Reference CompoundZone of Inhibition (mm)
Oxazole Derivative XStaphylococcus aureusGram-positive21Chloramphenicol31
Klebsiella pneumoniaeGram-negative22Chloramphenicol42
Oxazole Derivative YEscherichia coliGram-negative20Ampicillin18
Oxazole Derivative ZAspergillus nigerFungus18Ketoconazole22

Experimental Protocols

The following are detailed protocols for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method and the assessment of antimicrobial activity using the agar well diffusion method.

Protocol for Broth Microdilution Method for MIC Determination

This method is a widely used technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2]

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum standardized to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL)

  • Oxazole derivatives and reference antimicrobial agents (e.g., Ciprofloxacin, Ampicillin, Fluconazole)

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and multichannel pipette

  • Incubator

Procedure:

  • Preparation of Oxazole Derivative Dilutions:

    • Prepare a stock solution of the oxazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the oxazole derivative in the appropriate broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation:

    • From a pure overnight culture, pick at least 3-4 colonies and suspend them in 5 mL of saline.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using a nephelometer.

  • Inoculation of Microtiter Plates:

    • Within 15 minutes of standardization, dilute the inoculum in the broth medium.

    • Inoculate each well of the microtiter plate with 100 µL of the standardized inoculum, resulting in a final volume of 200 µL per well.

    • Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

  • Incubation:

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria.

    • For fungi, incubate at an appropriate temperature and for a duration as recommended by CLSI guidelines.[3]

  • Determination of MIC:

    • After incubation, visually inspect the plates for turbidity.

    • The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth of the microorganism.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_compound Prepare Oxazole Derivative Stock Solution serial_dilution Perform Serial Dilutions of Compound in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells with Standardized Microbial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate (e.g., 37°C, 18-24h) inoculate_plate->incubate read_mic Visually Determine MIC (Lowest Concentration with No Visible Growth) incubate->read_mic Agar_Well_Diffusion_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_plate Prepare Mueller-Hinton Agar Plate inoculate_plate Inoculate Agar Plate with Microbial Lawn prep_plate->inoculate_plate prep_inoculum Prepare and Standardize Microbial Inoculum (0.5 McFarland) prep_inoculum->inoculate_plate prep_compound Prepare Oxazole Derivative Solution add_compound Add Oxazole Derivative Solution to Wells prep_compound->add_compound create_wells Create Wells in Agar inoculate_plate->create_wells create_wells->add_compound incubate Incubate Plate (e.g., 37°C, 18-24h) add_compound->incubate measure_zone Measure Zone of Inhibition (mm) incubate->measure_zone Screening_Logic synthesis Synthesis of Novel Oxazole Derivatives primary_screening Primary Screening (e.g., Agar Well/Disk Diffusion) synthesis->primary_screening active_compounds Identification of Active Compounds primary_screening->active_compounds secondary_screening Secondary Screening (MIC Determination) active_compounds->secondary_screening potent_compounds Selection of Potent Compounds secondary_screening->potent_compounds further_studies Further Studies (Toxicity, Mechanism of Action) potent_compounds->further_studies

References

Application Notes: Anticancer Activity of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate Analogues

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,3-oxazole scaffold is a prominent heterocyclic nucleus in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer properties.[1][2] Analogues of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate are of significant interest due to their potential to inhibit cancer cell proliferation and induce programmed cell death (apoptosis).[1][3] These compounds have been investigated for their efficacy against various cancer cell lines, including those from breast, lung, colon, and leukemia.[1][4] Their mechanisms of action often involve interacting with critical cellular pathways essential for tumor growth and survival.[3][5] This document provides an overview of their activity, key mechanisms, and detailed protocols for their evaluation.

Mechanisms of Anticancer Action

Oxazole derivatives exert their anticancer effects through multiple mechanisms. A primary mode of action for many heterocyclic compounds, including oxazole analogues, is the disruption of microtubule dynamics.[6] By inhibiting tubulin polymerization, these compounds can arrest the cell cycle, typically in the G2/M phase, and subsequently trigger apoptosis.[6] The induction of apoptosis is a key outcome, often mediated through the activation of effector caspases like caspase-3 and caspase-7.[6] Some derivatives may also influence other signaling pathways, such as those involving STAT3, which is a transcription factor implicated in cancer cell proliferation and survival.[7][8]

Anticancer_Mechanisms cluster_drug Oxazole Analogue cluster_cell Cancer Cell Drug This compound Analogue Tubulin Tubulin Drug->Tubulin Inhibition of Polymerization Microtubules Microtubules Drug->Microtubules Disruption Tubulin->Microtubules Polymerization G2M G2/M Phase Arrest Microtubules->G2M Leads to Caspase Caspase Activation (Caspase-3, -7) G2M->Caspase Triggers Apoptosis Apoptosis Caspase->Apoptosis Execution

Caption: Potential mechanism of action for oxazole analogues in cancer cells.

Data Presentation: In Vitro Cytotoxicity

The anticancer potential of various oxazole and related heterocyclic derivatives is quantified by their half-maximal inhibitory concentration (IC50) values. The data below, compiled from multiple studies, showcases the activity of representative compounds against a panel of human cancer cell lines.

Table 1: IC50 Values of Selected Oxazole Analogues Against Human Cancer Cell Lines

Compound Class Compound Cancer Cell Line IC50 (µM) Reference
Diaryl-substituted Isoxazole Analogue 9 HeLa (Cervical) 0.022 [6]
Diaryl-substituted Isoxazole Analogue 9 HepG2 (Liver) 0.065 [6]
5-Aminoisoxazole Analogue 10 Various 0.04 - 12 [6]
1,3,4-Oxadiazole AMK OX-10 HeLa (Cervical) 5.34 [9]
1,3,4-Oxadiazole AMK OX-9 A549 (Lung) 20.73 [9]
1,3,4-Oxadiazole AMK OX-8 A549 (Lung) 25.04 [9]
5-Aryl-1,3,4-Oxadiazole Compound 5e MCF-7 (Breast) 10.05 ± 1.08 [10]
Oxazole-linked Combretastatin Analogue 70 A549 (Lung) 0.53 [4]
Oxazole-linked Combretastatin Analogue 71 P388 (Leukemia) 1.30 [4]
Benzoxazole Derivative Compound 40 NCI-H460 (Lung) 0.4 [11]
Benzoxazole Derivative Compound 45 NCI-H460 (Lung) 0.9 [11]
Benzoxazole Derivative Compound 33 NCI-H460 (Lung) 1.1 [11]

| Oxazole-4-carboxylate | Compound 15 | Average GI50 | 5.37 |[12] |

Note: The compounds listed are representative of the oxazole/isoxazole/oxadiazole class and may not be exact analogues of this compound, but they demonstrate the general anticancer potential of this structural family.

Experimental Protocols

A systematic evaluation of novel anticancer compounds involves a series of in vitro assays to determine their effects on cell viability, apoptosis, and cell cycle progression.

Experimental_Workflow cluster_assays In Vitro Assays cluster_analysis Data Analysis start Synthesized Oxazole Analogues cell_culture Culture Human Cancer Cell Lines start->cell_culture treatment Treat Cells with Serial Dilutions of Analogues cell_culture->treatment assay_mtt Cell Viability Assay (MTT) treatment->assay_mtt assay_apop Apoptosis Assay (Annexin V/PI) treatment->assay_apop assay_cycle Cell Cycle Analysis (PI Staining) treatment->assay_cycle analysis_ic50 Determine IC50 Values assay_mtt->analysis_ic50 analysis_apop Quantify Apoptotic vs. Necrotic Cells assay_apop->analysis_apop analysis_cycle Analyze Cell Cycle Phase Distribution assay_cycle->analysis_cycle

Caption: General workflow for evaluating the anticancer activity of novel compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[13]

MTT_Workflow n1 1. Seed Cells n2 2. Compound Treatment n1->n2 n3 3. Add MTT Reagent n2->n3 n4 4. Incubate (3-4h) n3->n4 n5 5. Solubilize Formazan n4->n5 n6 6. Measure Absorbance n5->n6 n7 7. Calculate Viability n6->n7 Apoptosis_Workflow n1 1. Seed & Treat Cells n2 2. Harvest & Wash Cells n1->n2 n3 3. Resuspend in Binding Buffer n2->n3 n4 4. Add Annexin V-FITC & Propidium Iodide n3->n4 n5 5. Incubate (Dark) n4->n5 n6 6. Analyze by Flow Cytometry n5->n6 CellCycle_Workflow n1 1. Seed & Treat Cells n2 2. Harvest & Fix Cells (Cold Ethanol) n1->n2 n3 3. Wash & Resuspend n2->n3 n4 4. Treat with RNase A n3->n4 n5 5. Stain with Propidium Iodide n4->n5 n6 6. Analyze by Flow Cytometry n5->n6

References

Application Notes and Protocols: Ethyl 2-phenyl-1,3-oxazole-4-carboxylate in the Development of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate and related oxazole derivatives as a scaffold for the development of novel anti-inflammatory agents. This document details the synthesis, mechanisms of action, and key experimental protocols for evaluating the anti-inflammatory potential of this class of compounds.

Introduction

The oxazole ring is a prominent heterocyclic scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1][2] Derivatives of oxazole have garnered significant attention for their potential as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators.[3] this compound serves as a key intermediate and a promising candidate for the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved efficacy and reduced side effects.[4]

Mechanism of Action

Oxazole derivatives exert their anti-inflammatory effects through the modulation of critical inflammatory signaling pathways. The primary mechanism involves the inhibition of the cyclooxygenase-2 (COX-2) enzyme, a key player in the synthesis of prostaglandins, which are potent inflammatory mediators.[3][5] Furthermore, these compounds have been shown to suppress the production of nitric oxide (NO) by downregulating the expression of inducible nitric oxide synthase (iNOS).[6] This multi-targeted approach is often orchestrated through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[7][8][9] By inhibiting NF-κB activation, oxazole derivatives can effectively decrease the expression of various pro-inflammatory cytokines and enzymes, including TNF-α, IL-6, COX-2, and iNOS.[6]

dot digraph "Inflammatory_Signaling_Pathway_Modulation_by_Oxazole_Derivatives" { graph [rankdir="LR", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; IKK [label="IKK", fillcolor="#FBBC05", fontcolor="#202124"]; IkB [label="IκBα", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB\n(p65/p50)", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB_nuc [label="NF-κB\n(nucleus)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Oxazole [label="Ethyl 2-phenyl-1,3-oxazole\n-4-carboxylate Derivative", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; COX2 [label="COX-2", fillcolor="#34A853", fontcolor="#FFFFFF"]; iNOS [label="iNOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cytokines [label="Pro-inflammatory\nCytokines\n(TNF-α, IL-6)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; NO [label="Nitric Oxide (NO)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges LPS -> TLR4 [label=" binds"]; TLR4 -> IKK [label=" activates"]; IKK -> IkB [label=" phosphorylates"]; IkB -> NFkB [style=dashed, arrowhead=none]; IkB -> IkB [label=" degradation", style=invis]; NFkB -> NFkB_nuc [label=" translocates"]; NFkB_nuc -> COX2 [label=" induces expression"]; NFkB_nuc -> iNOS [label=" induces expression"]; NFkB_nuc -> Cytokines [label=" induces expression"]; COX2 -> PGs [label=" produces"]; iNOS -> NO [label=" produces"]; PGs -> Inflammation; NO -> Inflammation; Cytokines -> Inflammation;

Oxazole -> IKK [label=" inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Oxazole -> NFkB_nuc [label=" inhibits translocation", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; Oxazole -> COX2 [label=" inhibits activity", color="#EA4335", fontcolor="#EA4335", arrowhead=tee]; } END_DOT Caption: Modulation of the NF-κB signaling pathway by oxazole derivatives.

Synthesis Protocol: this compound

A generalized protocol for the synthesis of this compound can be adapted from classical oxazole synthesis methods such as the Robinson-Gabriel synthesis.[10]

G

Materials:

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Concentrated Sulfuric Acid or Phosphorus pentachloride

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Acylation: To a solution of ethyl 2-amino-3-oxobutanoate hydrochloride in anhydrous pyridine, slowly add benzoyl chloride at 0°C with constant stirring. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Cyclodehydration: Cool the reaction mixture to 0°C and slowly add a dehydrating agent such as concentrated sulfuric acid or phosphorus pentachloride. After the addition, the mixture is heated to reflux for 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water. Neutralize the solution with saturated sodium bicarbonate.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to obtain pure this compound.

Experimental Protocols for Anti-inflammatory Activity Evaluation

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable model for acute inflammation.[1]

Materials:

  • Wistar albino rats (150-200 g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound derivative)

  • Standard drug (e.g., Indomethacin or Diclofenac sodium)

  • Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose - CMC)

  • Plethysmometer

Procedure:

  • Animal Grouping: Divide the rats into groups (n=6): Control (vehicle), Standard drug, and Test compound groups (at various doses).

  • Drug Administration: Administer the vehicle, standard drug, or test compound orally or intraperitoneally 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.

  • Calculation of Edema and Inhibition:

    • Edema volume = Paw volume at time 't' - Paw volume at 0 hour.

    • Percentage inhibition of edema = [(Control Edema - Test Edema) / Control Edema] x 100.

In Vitro Anti-inflammatory Activity

This assay determines the ability of the test compound to inhibit the activity of the COX-2 enzyme.

Materials:

  • Human recombinant COX-2 enzyme

  • COX Assay Buffer

  • COX Probe

  • Arachidonic Acid (substrate)

  • Test compound

  • Celecoxib (standard COX-2 inhibitor)

  • 96-well black microplate

  • Fluorometric plate reader

Procedure:

  • Reagent Preparation: Prepare all reagents according to the assay kit manufacturer's instructions.

  • Assay Plate Setup: In a 96-well plate, add the assay buffer, COX-2 enzyme, and the COX probe to all wells.

  • Inhibitor Addition: Add the test compound at various concentrations to the sample wells. Add Celecoxib to the positive control wells and the vehicle to the enzyme control wells.

  • Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Immediately measure the fluorescence kinetically (e.g., every minute for 10 minutes) at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculation of Inhibition: Calculate the percentage of COX-2 inhibition for each concentration of the test compound and determine the IC50 value.

This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatants using the Griess reagent.[11][12]

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS

  • Lipopolysaccharide (LPS)

  • Test compound

  • Griess Reagent (Solution A: 1% sulfanilamide in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for another 24 hours.

  • Griess Assay:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Solution A and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess Reagent Solution B and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Data Presentation

The anti-inflammatory activity of various oxazole and related heterocyclic derivatives is summarized below.

Table 1: In Vivo Anti-inflammatory Activity of Oxazole Derivatives (Carrageenan-Induced Rat Paw Edema)

CompoundDose (mg/kg)Time (hr)% Inhibition of EdemaReference
Oxazole Derivative A100435.38[1]
Oxazole Derivative A1100428.67[1]
Oxadiazole Derivative Ox-6f101279.83[11]
Indomethacin (Standard)10445.86[1]
Ibuprofen (Standard)101284.71[11]

Table 2: In Vitro COX-2 Inhibitory Activity of Oxazole/Oxadiazole Derivatives

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI)Reference
Oxadiazole Derivative 8a0.1413.596.43[13]
Oxadiazole Derivative 8b0.0912.8142.22[13]
1,2,4-Triazole Derivative 11c0.0413.5337.5[13]
Celecoxib (Standard)0.04514.7326.67[13]
Diclofenac (Standard)0.843.84.52[13]

Table 3: In Vitro Nitric Oxide (NO) Production Inhibitory Activity in LPS-stimulated RAW 264.7 Cells

CompoundNO IC50 (µM)ROS IC50 (µM)Reference
Oxadiazole Derivative 8a2.050.07[13]
Oxadiazole Derivative 8b0.400.03[13]
1,2,4-Triazole Derivative 11c2.603.01[13]
Celecoxib (Standard)16.4714.30[13]
Diclofenac (Standard)18.5216.25[13]

Conclusion

This compound and its derivatives represent a promising class of compounds for the development of novel anti-inflammatory agents. Their multi-faceted mechanism of action, targeting key inflammatory pathways including NF-κB, COX-2, and iNOS, offers the potential for potent and selective anti-inflammatory effects. The protocols detailed in these application notes provide a robust framework for the synthesis and comprehensive evaluation of these compounds, facilitating their advancement in the drug discovery pipeline.

References

Application Notes and Protocols for the Functionalization of the Oxazole Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies and application notes for the chemical functionalization of the oxazole ring, a key scaffold in medicinal chemistry. The protocols outlined herein offer robust and versatile strategies for the synthesis of diverse oxazole derivatives, facilitating structure-activity relationship (SAR) studies and the development of novel therapeutic agents.

The oxazole core is a prominent feature in numerous biologically active compounds, including approved drugs and clinical candidates targeting a range of diseases such as cancer, inflammation, and infectious diseases.[1][2][3] The ability to selectively modify the oxazole ring at its C2, C4, and C5 positions is therefore of critical importance in drug discovery. This guide details key functionalization techniques, including lithiation, cross-coupling reactions, and classical named reactions, complete with experimental protocols and comparative data.

Key Functionalization Strategies

The functionalization of the oxazole ring can be broadly categorized into several key strategies:

  • Deprotonation and Trapping (Lithiation): The acidity of the protons on the oxazole ring follows the order C2 > C5 > C4.[4] This allows for regioselective deprotonation using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), followed by quenching with various electrophiles to introduce substituents at specific positions.[5][6]

  • Halogenation: The oxazole ring can be halogenated at the C5 position with high regioselectivity using reagents like N-bromosuccinimide (NBS).[4][7] The resulting halo-oxazoles are versatile intermediates for further functionalization, particularly through cross-coupling reactions.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Sonogashira reactions, are powerful tools for forming carbon-carbon bonds on the oxazole ring.[4][8] These reactions typically involve the coupling of a halo-oxazole with an organometallic reagent or a metallated oxazole with an organic halide.

  • C-H Activation/Functionalization: Direct functionalization of C-H bonds on the oxazole ring represents an atom-economical approach to introduce new substituents. Palladium-catalyzed C-H olefination at the C4 position has been reported.[9]

  • Classical Named Reactions: The Van Leusen oxazole synthesis is a widely used method for constructing the oxazole ring itself, often yielding 5-substituted or 4,5-disubstituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][10] The Robinson-Gabriel synthesis is another classical method involving the cyclization of α-acylamino ketones.[10][11]

Data Presentation: Comparison of Functionalization Methods

The following tables summarize quantitative data for various oxazole functionalization methods, providing a comparative overview of their scope and efficiency.

Table 1: Lithiation and Trapping of Oxazoles

EntryOxazole SubstrateBaseElectrophileProductYield (%)Reference
12-Methyloxazolen-BuLiCH₃OTf2,5-DimethyloxazoleHigh (selectivity dependent on substrate)[5]
22-MethyloxazoleLDACH₃OTf2,5-DimethyloxazoleHigh (selectivity dependent on substrate)[5]
32-MethyloxazoleLiNEt₂CH₃OTf2-Ethyloxazole>95 (high selectivity for C2-methyl)[5][6]
4Oxazolen-BuLi(PhS)₂2-(Phenylthio)oxazoleHigh
52-PhenyloxazoleLDACBr₄5-Bromo-2-phenyloxazole-[12]

Table 2: Palladium-Catalyzed Cross-Coupling of Halo-oxazoles

EntryOxazole SubstrateCoupling PartnerCatalyst/LigandProductYield (%)Reference
15-Bromo-2-phenyloxazolePhenylboronic acidPd(PPh₃)₄2,5-Diphenyloxazole95[4]
22-Chloro-5-phenyloxazolePhenylboronic acidPd(PPh₃)₄2,5-Diphenyloxazole85[4]
35-Phenyloxazol-2-ylzinc chlorideIodobenzene(Ph₃P)₂PdCl₂2,5-Diphenyloxazole69[4]
42-(Tributylstannyl)oxazoleIodobenzenePd(PPh₃)₄2-Phenyloxazole78[4]
55-BromooxazoleVarious aryl/heteroaryl bromidesPd(OAc)₂ / SPhos5-AryloxazolesGood to excellent[13]
62-BromooxazoleVarious aryl/heteroaryl bromidesPd(OAc)₂ / XPhos2-AryloxazolesGood to excellent[13]

Table 3: Van Leusen Oxazole Synthesis

EntryAldehydeAliphatic HalideBaseSolventProductYield (%)Reference
1Benzaldehyde-K₂CO₃Methanol5-Phenyloxazole-[1]
2Various aldehydesVarious aliphatic halidesK₂CO₃Ionic Liquid4,5-Disubstituted oxazolesHigh[1][13]
3Tris-aldehyde substrate-K₂CO₃Methanol5-Substituted tris-oxazolesGood[1]

Experimental Protocols

Protocol 1: Regioselective Lithiation and Trapping of 2-Methyloxazole

This protocol describes the selective lithiation of the methyl group of 2-methyloxazole followed by quenching with an electrophile, based on the work of Williams and coworkers.[5][6]

Materials:

  • 2-Methyloxazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Diethylamine (Et₂NH), freshly distilled

  • Electrophile (e.g., methyl triflate, benzaldehyde)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF (0.2 M relative to the oxazole).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add freshly distilled diethylamine (1.1 equivalents).

  • Slowly add n-butyllithium (1.05 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the resulting lithium diethylamide (LiNEt₂) solution for 15 minutes.

  • Add 2-methyloxazole (1.0 equivalent) dropwise to the LiNEt₂ solution. A color change is typically observed. Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (1.2 equivalents) dropwise, ensuring the internal temperature remains below -70 °C.

  • Stir the reaction mixture at -78 °C for an additional 1-3 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired functionalized oxazole.

Experimental Workflow: Lithiation and Trapping

Lithiation_Workflow start Start: 2-Methyloxazole in THF step1 Cool to -78 °C start->step1 step2 Prepare LiNEt₂ in situ (n-BuLi + Et₂NH) step1->step2 step3 Deprotonation at C2-methyl (1 hour at -78 °C) step2->step3 step4 Add Electrophile (e.g., R-X) step3->step4 step5 Reaction (1-3 hours at -78 °C) step4->step5 step6 Quench with sat. NH₄Cl step5->step6 step7 Workup and Extraction step6->step7 step8 Purification (Column Chromatography) step7->step8 end Product: 2-(R-CH₂)-oxazole step8->end

Caption: Workflow for the selective C2-methyl lithiation and electrophilic trapping of 2-methyloxazole.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the Suzuki-Miyaura cross-coupling of a 5-bromo-oxazole with an arylboronic acid.[4]

Materials:

  • 5-Bromo-2-substituted-oxazole

  • Arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2 M Aqueous sodium carbonate (Na₂CO₃) solution

  • 1,2-Dimethoxyethane (DME)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine the 5-bromo-oxazole (1.0 equivalent), arylboronic acid (1.2 equivalents), and Pd(PPh₃)₄ (0.05 equivalents).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add DME (0.1 M relative to the bromo-oxazole) via syringe.

  • Add the 2 M aqueous Na₂CO₃ solution (2.0 equivalents).

  • Heat the reaction mixture to reflux (approximately 85 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-oxazole.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Workflow reactants Combine Reactants: - 5-Bromo-oxazole - Arylboronic acid - Pd(PPh₃)₄ inert_atm Establish Inert Atmosphere (Argon/Nitrogen) reactants->inert_atm add_solvents Add Solvents: - DME - 2M aq. Na₂CO₃ inert_atm->add_solvents reflux Heat to Reflux (~85 °C, 12-24h) add_solvents->reflux workup Aqueous Workup and Extraction reflux->workup purify Purification (Column Chromatography) workup->purify product Product: 5-Aryl-oxazole purify->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of 5-bromo-oxazoles.

Protocol 3: Van Leusen One-Pot Synthesis of 4,5-Disubstituted Oxazoles

This protocol is adapted for the one-pot synthesis of 4,5-disubstituted oxazoles using an aldehyde, an aliphatic halide, and TosMIC in an ionic liquid.[1][13]

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • Aliphatic halide (e.g., ethyl bromoacetate)

  • Tosylmethyl isocyanide (TosMIC)

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate, [BMIM][BF₄])

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), the aliphatic halide (1.2 mmol), TosMIC (1.1 mmol), and anhydrous K₂CO₃ (2.0 mmol).

  • Add the ionic liquid (2 mL) to the flask.

  • Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor progress by TLC.

  • Upon completion, add water (10 mL) to the reaction mixture.

  • Extract the product with ethyl acetate (3 x 15 mL). The ionic liquid will remain in the aqueous phase.

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous Na₂SO₄.

  • Filter the solution and remove the solvent under reduced pressure.

  • Purify the resulting crude residue by column chromatography (silica gel, eluent: hexane/ethyl acetate) to obtain the pure 4,5-disubstituted oxazole.

Experimental Workflow: Van Leusen Synthesis

VanLeusen_Workflow start Combine Reagents: - Aldehyde - Aliphatic Halide - TosMIC - K₂CO₃ add_solvent Add Ionic Liquid ([BMIM][BF₄]) start->add_solvent react Stir at Room Temp (4-8 hours) add_solvent->react quench_extract Quench with Water & Extract with EtOAc react->quench_extract purify Purification (Column Chromatography) quench_extract->purify end Product: 4,5-Disubstituted Oxazole purify->end

Caption: One-pot workflow for the Van Leusen synthesis of 4,5-disubstituted oxazoles.

Application in Drug Development: Targeting Signaling Pathways

Functionalized oxazoles are integral to the development of inhibitors for various signaling pathways implicated in disease. For example, oxazole-containing compounds have been identified as potent inhibitors of cyclooxygenase-2 (COX-2) in the inflammatory pathway and Signal Transducer and Activator of Transcription 3 (STAT3) in cancer signaling.[14][15][16]

Signaling Pathway: COX-2 Inhibition in Inflammation

The COX-2 enzyme is a key mediator of inflammation, converting arachidonic acid into prostaglandins (PGs). Non-steroidal anti-inflammatory drugs (NSAIDs), including the oxazole-containing drug Oxaprozin, function by inhibiting COX enzymes.[16]

COX2_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA₂ COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (e.g., PGE₂) COX2->PGs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation Oxazole_Inhibitor Oxazole-based COX-2 Inhibitor (e.g., Oxaprozin) Oxazole_Inhibitor->COX2

Caption: Inhibition of the COX-2 pathway by oxazole-based drugs to reduce inflammation.

Signaling Pathway: STAT3 Inhibition in Cancer

The STAT3 signaling pathway is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Targeting this pathway is a key strategy in oncology drug discovery.

STAT3_Pathway cluster_n Cytokine Cytokine/Growth Factor Receptor Receptor (e.g., GP130) Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (Active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-xL, Cyclin D1) Cancer_Hallmarks Cancer Hallmarks (Proliferation, Survival) Oxazole_Inhibitor Oxazole-based STAT3 Inhibitor Oxazole_Inhibitor->STAT3_dimer Inhibits Dimerization/ DNA Binding

References

Application Notes for High-Throughput Screening of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting high-throughput screening (HTS) assays to evaluate the biological activity of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. Based on the known bioactivities of structurally related oxazole derivatives, this compound is a candidate for screening in assays related to oncology and inflammatory diseases. The following protocols are designed for automated HTS platforms to assess its potential as a cytotoxic agent, a phosphodiesterase 4 (PDE4) inhibitor, and a modulator of tumor necrosis factor-alpha (TNF-α) release.

Physicochemical Properties of this compound

A summary of the computed physicochemical properties is provided to guide in the preparation of stock solutions and handling of the compound.

PropertyValueReference
Molecular Formula C12H11NO3[1]
Molecular Weight 217.22 g/mol [1]
XLogP3 2.6[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 4[1]

Stock Solution Preparation: Based on its predicted lipophilicity (XLogP3 = 2.6), this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (DMSO). For HTS applications, a 10 mM stock solution in 100% DMSO is recommended. This stock can then be serially diluted to the desired concentrations for screening.

Application Note 1: Anticancer Activity Screening

Oxazole derivatives have been reported to exhibit anticancer properties through various mechanisms, including the inhibition of STAT3, tubulin polymerization, and protein kinases, leading to apoptosis.[2][3] A primary HTS assay to determine the cytotoxic potential of this compound is essential.

Experimental Protocol: Cell Viability Assay (Resazurin-based)

This protocol is designed for the primary screening of compounds to identify "hits" that reduce cancer cell viability. The assay measures the metabolic activity of living cells.

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • 384-well clear-bottom, black-walled microplates

  • This compound dissolved in DMSO

  • Resazurin sodium salt solution

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in medium)

  • Automated liquid handling system

  • Plate reader capable of fluorescence detection

Procedure:

  • Cell Seeding: Using an automated dispenser, seed 40 µL of a cell suspension (e.g., 5,000 cells/well) into each well of the 384-well plates.

  • Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ humidified incubator.

  • Compound Addition: Prepare compound plates with serial dilutions of this compound. Using an automated liquid handler, transfer 10 µL of the diluted compound, positive control, or negative control to the appropriate wells. The final DMSO concentration should not exceed 0.1%.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ humidified incubator.

  • Assay Development: Add 10 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.[4]

Data Presentation: The following template table can be used to record and analyze the cytotoxicity data. Data should be recorded as the concentration that inhibits 50% of cell growth (GI50).

Cell LineCancer TypeGI50 (µM) of this compound
Example: A549Lung CarcinomaRecord experimental value here
Example: MCF-7Breast CarcinomaRecord experimental value here
Example: HCT116Colon CarcinomaRecord experimental value here
Potential Signaling Pathway

Oxazole derivatives can induce apoptosis by targeting key cellular pathways. One such mechanism involves the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis.

G cluster_drug Mechanism of Action cluster_cell Cellular Events Compound This compound Tubulin Tubulin Dimers Compound->Tubulin Inhibition of Polymerization Microtubules Microtubule Instability Tubulin->Microtubules MitoticArrest Mitotic Arrest Microtubules->MitoticArrest Apoptosis Apoptosis MitoticArrest->Apoptosis

Caption: Potential mechanism of anticancer activity via tubulin polymerization inhibition.

Application Note 2: PDE4 Inhibition Screening

Phosphodiesterase 4 (PDE4) is a key enzyme in the cAMP signaling pathway, which is crucial for regulating inflammation.[5] Inhibition of PDE4 increases intracellular cAMP levels, leading to a reduction in pro-inflammatory mediators.

Experimental Protocol: PDE4B Activity Assay (Fluorescence Polarization)

This protocol describes a homogenous, fluorescence polarization (FP)-based assay suitable for HTS of PDE4 inhibitors.

Materials and Reagents:

  • Recombinant human PDE4B enzyme

  • PDE Assay Buffer

  • Fluorescein-labeled cAMP (cAMP-FAM)

  • Binding Agent (e.g., phosphate-binding nanoparticles)

  • This compound dissolved in DMSO

  • Positive control (e.g., Rolipram)

  • 384-well, black, low-volume microplates

  • Plate reader capable of fluorescence polarization detection

Procedure:

  • Compound Plating: Prepare serial dilutions of this compound and controls in PDE Assay Buffer. Add 5 µL of the diluted compounds to the appropriate wells.

  • Enzyme Addition: Add 5 µL of diluted PDE4B enzyme solution to all wells except the "no enzyme" control wells.

  • Reaction Initiation: Initiate the reaction by adding 10 µL of the cAMP-FAM substrate solution to all wells. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Detection: Add 10 µL of the Binding Agent to all wells.

  • Data Acquisition: After a further 30-minute incubation, measure the fluorescence polarization on a suitable plate reader.

Data Presentation: The following template table can be used to record the inhibitory activity against PDE4B. Data should be recorded as the concentration that inhibits 50% of the enzyme's activity (IC50).

TargetAssay TypeIC50 (µM) of this compound
PDE4BFluorescence PolarizationRecord experimental value here
PDE4 Signaling Pathway

Inhibition of PDE4 prevents the degradation of cAMP, leading to the activation of Protein Kinase A (PKA) and subsequent downstream anti-inflammatory effects.

G cluster_pathway PDE4 Signaling Pathway ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Activation PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activation AMP 5'-AMP PDE4->AMP Hydrolysis AntiInflammatory Anti-inflammatory Effects PKA->AntiInflammatory Compound This compound Compound->PDE4 Inhibition

Caption: Inhibition of the PDE4 signaling pathway by a test compound.

Application Note 3: TNF-α Release Inhibition Screening

TNF-α is a pro-inflammatory cytokine, and its inhibition is a key therapeutic strategy for many inflammatory diseases.[6] This assay measures the ability of a compound to inhibit the release of TNF-α from stimulated immune cells.

Experimental Protocol: HTRF-based TNF-α Assay

This protocol uses a homogeneous time-resolved fluorescence (HTRF) assay to quantify TNF-α in cell supernatants.[7]

Materials and Reagents:

  • THP-1 cells (human monocytic cell line)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • This compound dissolved in DMSO

  • HTRF TNF-α detection kit (containing cryptate-labeled and XL665-labeled anti-TNF-α antibodies)

  • 1536-well, white, solid-bottom microplates

  • Automated liquid handling system

  • HTRF-compatible plate reader

Procedure:

  • Cell Plating: Dispense THP-1 cells at 3,000 cells/well in 4 µL of assay medium into 1536-well plates.

  • Compound Addition: Add 23 nL of serially diluted this compound or controls to the assay plates.

  • Cell Stimulation: Add 1 µL of LPS solution (final concentration 1 µg/mL) to all wells except the unstimulated controls.

  • Incubation: Incubate the plates for 17 hours at 37°C.

  • Detection: Add 5 µL of the HTRF antibody mixture (anti-TNFα cryptate and XL665-labeled antibodies) to each well.

  • Incubation: Incubate at room temperature for 3 hours.

  • Data Acquisition: Measure the dual fluorescence emissions at 615 nm and 665 nm with a 320 nm excitation using an HTRF plate reader.[7]

Data Presentation: The following template table can be used to record the inhibitory activity on TNF-α release. Data should be recorded as the concentration that inhibits 50% of TNF-α release (IC50).

Cell LineStimulantIC50 (µM) of this compound
THP-1LPSRecord experimental value here
TNF-α Signaling Pathway

TNF-α binds to its receptor (TNFR1), initiating a signaling cascade that leads to the activation of transcription factors like NF-κB and AP-1, which drive the expression of pro-inflammatory genes.[6]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binding TRADD TRADD TNFR1->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK NFkB NF-κB Activation IKK->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation Translocation

Caption: Simplified TNF-α signaling pathway leading to inflammation.

Experimental Workflow Overviews

The following diagrams illustrate the general high-throughput screening workflows for the described assays.

G cluster_workflow HTS Cell Viability Workflow Start Start Seed Seed Cells (384-well plate) Start->Seed Incubate1 Incubate 24h Seed->Incubate1 AddCompound Add Compound (Test & Controls) Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddReagent Add Resazurin Incubate2->AddReagent Read Read Fluorescence AddReagent->Read Analyze Analyze Data (Calculate GI50) Read->Analyze End End Analyze->End

Caption: General workflow for a cell-based HTS cytotoxicity assay.

G cluster_workflow HTS Biochemical Assay Workflow (e.g., PDE4) Start Start AddCompound Add Compound (Test & Controls) Start->AddCompound AddEnzyme Add Enzyme (e.g., PDE4B) AddCompound->AddEnzyme AddSubstrate Add Substrate (e.g., cAMP-FAM) AddEnzyme->AddSubstrate Incubate Incubate 60 min AddSubstrate->Incubate AddDetection Add Detection Reagent Incubate->AddDetection Read Read Signal (e.g., FP) AddDetection->Read Analyze Analyze Data (Calculate IC50) Read->Analyze End End Analyze->End

Caption: General workflow for a biochemical HTS assay.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your synthesis and overcome common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and well-established method is the Robinson-Gabriel synthesis. This reaction involves the cyclodehydration of an α-acylamino-β-ketoester, specifically ethyl 2-benzamidoacetoacetate, using a dehydrating agent.

Q2: My reaction yield is consistently low. What are the primary factors affecting the yield?

A2: Low yields can be attributed to several factors:

  • Incomplete cyclization: The cyclodehydration step may not have gone to completion.

  • Side reactions: Hydrolysis of the starting material or product, or polymerization of intermediates can reduce the yield.

  • Purity of starting materials: Impurities in the ethyl 2-benzamidoacetoacetate can inhibit the reaction.

  • Suboptimal reaction conditions: The choice of dehydrating agent, temperature, and reaction time are critical for maximizing the yield.

Q3: What are some common side products in this synthesis?

A3: Common side products can include unreacted starting material (ethyl 2-benzamidoacetoacetate), hydrolyzed starting material (benzoic acid and ethyl 3-aminocrotonate), and potential byproducts from self-condensation of the starting ketoester.

Q4: How can I purify the final product, this compound?

A4: The crude product is typically purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes. If recrystallization is insufficient, column chromatography on silica gel is an effective method for obtaining a highly pure product.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Dehydrating Agent: The chosen dehydrating agent may not be strong enough or may be old/degraded. 2. Low Reaction Temperature: The temperature may be insufficient to drive the cyclodehydration. 3. Impure Starting Materials: Contaminants in the ethyl 2-benzamidoacetoacetate can interfere with the reaction.1. Optimize Dehydrating Agent: While concentrated sulfuric acid is common, other agents like phosphorus pentoxide (P₂O₅), phosphoryl chloride (POCl₃), or trifluoroacetic anhydride (TFAA) can be more effective.[1] 2. Increase Temperature: Gradually increase the reaction temperature while monitoring for decomposition. 3. Purify Starting Material: Ensure the starting ketoester is pure and dry before use.
Presence of Significant Byproducts 1. Hydrolysis: Presence of water in the reaction mixture can lead to hydrolysis of the ester or amide functionalities. 2. Decomposition: Harsh acidic conditions or high temperatures can cause degradation of the starting material or product.1. Use Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. 2. Milder Conditions: Consider using a milder dehydrating agent or lowering the reaction temperature.
Difficulty in Product Purification 1. Similar Polarity of Product and Impurities: The product and unreacted starting material or byproducts may have similar polarities, making separation by chromatography challenging. 2. Oily Product: The product may not crystallize easily.1. Optimize Chromatography: Use a different solvent system for column chromatography or try a different stationary phase. 2. Induce Crystallization: Try scratching the flask, seeding with a crystal, or using a different recrystallization solvent.

Experimental Protocols

Protocol 1: Robinson-Gabriel Synthesis of this compound

This protocol details the synthesis via the cyclodehydration of ethyl 2-benzamidoacetoacetate.

Materials:

  • Ethyl 2-benzamidoacetoacetate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ethyl 2-benzamidoacetoacetate (1.0 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture into a beaker containing crushed ice and water.

  • Neutralize the aqueous layer by the slow addition of saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a solid.

Data Presentation

Table 1: Effect of Dehydrating Agent on Yield
Dehydrating Agent Temperature (°C) Reaction Time (h) Yield (%)
H₂SO₄ (conc.)25675
P₂O₅100285
POCl₃80482
TFAA40378

Note: The data presented in this table is illustrative and may vary based on specific experimental conditions.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Ethyl 2-benzamidoacetoacetate in Dichloromethane cool Cool to 0 °C start->cool add_acid Add conc. H₂SO₄ cool->add_acid react Stir at Room Temperature (4-6 hours) add_acid->react quench Quench with Ice/Water react->quench neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Dichloromethane neutralize->extract dry Dry over Na₂SO₄ extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize from Ethanol concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the Robinson-Gabriel synthesis.

Troubleshooting Logic

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield cause1 Incomplete Reaction start->cause1 cause2 Side Reactions start->cause2 cause3 Impure Starting Material start->cause3 sol1a Optimize Dehydrating Agent cause1->sol1a Ineffective Dehydrating Agent sol1b Increase Temperature/Time cause1->sol1b Suboptimal Conditions sol2a Use Anhydrous Conditions cause2->sol2a Hydrolysis sol2b Milder Reaction Conditions cause2->sol2b Decomposition sol3a Purify/Dry Starting Material cause3->sol3a end end sol1a->end Improved Yield sol1b->end Improved Yield sol2a->end Improved Yield sol2b->end Improved Yield sol3a->end Improved Yield

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: Purification of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most common and effective methods for purifying this compound are column chromatography on silica gel and recrystallization. The choice between these methods often depends on the nature and quantity of the impurities present.

Q2: What are the typical impurities I might encounter?

A2: Impurities can arise from unreacted starting materials, such as benzamide and ethyl 2-chloro-3-oxobutanoate, or from side reactions. Potential side products include isomeric oxazoles, hydrolyzed carboxylic acid, and products from polymerization or degradation, especially if the reaction is subjected to high temperatures for extended periods.

Q3: How can I monitor the progress of the purification?

A3: Thin-layer chromatography (TLC) is an essential tool for monitoring the purification process. By spotting the crude mixture, fractions from column chromatography, and the mother liquor from recrystallization, you can effectively track the separation of the desired product from impurities. A common mobile phase for TLC is a mixture of ethyl acetate and petroleum ether.

Q4: What are the expected spectroscopic data for pure this compound?

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Column Chromatography Troubleshooting
Problem Possible Cause Troubleshooting Steps
Poor Separation of Spots on TLC Inappropriate solvent system (eluent).Systematically vary the polarity of the eluent. A common starting point is a mixture of ethyl acetate and petroleum ether or hexane. Increase the proportion of the more polar solvent (ethyl acetate) to move polar compounds further up the plate.
Product Elutes with Impurities The chosen eluent is too polar, causing co-elution.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (petroleum ether or hexane). Consider using a less polar solvent system altogether, such as dichloromethane/hexane.
Product Does Not Elute from the Column The eluent is not polar enough to move the product.Gradually increase the polarity of the eluent. If the product is still retained, a small amount of a more polar solvent like methanol can be added to the eluent system.
Streaking of Spots on TLC/Column The compound may be acidic or basic, leading to strong interaction with the silica gel. The sample may be overloaded.Add a small amount of a modifier to the eluent, such as a few drops of acetic acid for acidic compounds or triethylamine for basic compounds. Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Low Recovery of the Product The product may be partially adsorbing irreversibly to the silica gel. The product might be volatile and lost during solvent evaporation.If the compound is suspected to be sensitive to acidic silica, use neutral alumina as the stationary phase or deactivate the silica gel with triethylamine. Use gentle conditions for solvent removal (e.g., reduced pressure at room temperature).
Recrystallization Troubleshooting
Problem Possible Cause Troubleshooting Steps
"Oiling Out" of the Compound The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool very slowly. Insulate the flask to promote gradual cooling.
No Crystal Formation Upon Cooling The solution is not saturated enough. The solution is supersaturated and requires nucleation.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.
Low Yield of Crystals The chosen solvent is too good at dissolving the compound even at low temperatures. Premature crystallization occurred during hot filtration.Choose a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures. A mixed solvent system may be necessary. Ensure the filtration apparatus is pre-heated to prevent the product from crystallizing on the filter paper.
Colored Impurities in Crystals Impurities are trapped within the crystal lattice.If the impurities are colored and the desired compound is colorless, consider adding a small amount of activated charcoal to the hot solution before filtration. This can help adsorb colored impurities.

Experimental Protocols

General Protocol for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and petroleum ether).

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring a uniform and air-free packing.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (if necessary) to begin the elution process.

  • Fraction Collection: Collect the eluting solvent in a series of fractions.

  • TLC Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is highly soluble when hot and poorly soluble when cold.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

Purification_Workflow crude_product Crude this compound dissolve Dissolve in a suitable solvent crude_product->dissolve column_chromatography Column Chromatography (Silica Gel) dissolve->column_chromatography recrystallization Recrystallization dissolve->recrystallization collect_fractions Collect Fractions column_chromatography->collect_fractions cool_solution Cool Solution to Induce Crystallization recrystallization->cool_solution tlc_analysis TLC Analysis collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate_solvent Evaporate Solvent combine_pure->evaporate_solvent pure_product Pure Product evaporate_solvent->pure_product filter_crystals Filter and Wash Crystals cool_solution->filter_crystals dry_crystals Dry Crystals filter_crystals->dry_crystals dry_crystals->pure_product

Caption: A general experimental workflow for the purification of this compound.

Troubleshooting_Tree start Purification Issue method Which purification method? start->method column Column Chromatography method->column Column recrystal Recrystallization method->recrystal Recrystallization poor_sep Poor Separation? column->poor_sep no_elution Product not eluting? column->no_elution oiling_out Oiling out? recrystal->oiling_out no_crystals No crystals forming? recrystal->no_crystals change_eluent Adjust eluent polarity poor_sep->change_eluent Yes increase_polarity Increase eluent polarity no_elution->increase_polarity Yes slow_cool Slow cooling / Add solvent oiling_out->slow_cool Yes induce_nucleation Concentrate / Scratch / Seed no_crystals->induce_nucleation Yes

Caption: A troubleshooting decision tree for common purification challenges.

Technical Support Center: Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. Our resources are designed to help you identify and mitigate the formation of common side products, thereby improving yield and purity.

Troubleshooting Guide

Unexpected results in organic synthesis can be frustrating. This guide is designed to help you troubleshoot common issues encountered during the synthesis of this compound, particularly those related to the formation of side products.

Issue Potential Cause Recommended Solution
Low yield of desired product with significant recovery of starting material Incomplete cyclization of the starting material, ethyl 2-benzamido-3-oxobutanoate.- Increase reaction temperature: Gradually increase the temperature to facilitate the cyclization, but monitor for potential degradation. - Use a stronger dehydrating agent: If using a mild dehydrating agent, consider switching to a more potent one such as phosphorus oxychloride or concentrated sulfuric acid. Exercise caution as harsher conditions can promote side reactions.
Presence of a significant amount of a water-soluble byproduct Hydrolysis of the starting material, ethyl 2-benzamido-3-oxobutanoate, back to benzoic acid and ethyl 2-amino-3-oxobutanoate. This is common when using strong aqueous acids.- Ensure anhydrous conditions: Use oven-dried glassware and anhydrous solvents and reagents. - Use a non-aqueous workup: If possible, use a non-aqueous workup to minimize contact with water.
Isolation of a byproduct with a similar polarity to the desired product Formation of ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate due to an alternative cyclization pathway or rearrangement.- Optimize reaction temperature: Lowering the reaction temperature may favor the desired kinetic product. - Chromatography optimization: Use a high-resolution chromatography column and experiment with different solvent systems to improve separation. A gradient elution might be necessary.
Formation of a dark, tarry substance in the reaction mixture Polymerization or degradation of starting materials or intermediates under harsh acidic conditions.- Lower the reaction temperature: Perform the reaction at the lowest temperature that still allows for a reasonable reaction rate. - Use a milder dehydrating agent: Consider using phosphorus oxychloride in pyridine or other milder alternatives to strong mineral acids.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound and how can I identify it?

A1: The most frequently encountered side product is the unreacted starting material, ethyl 2-benzamido-3-oxobutanoate . Its presence is often due to incomplete cyclization. It can be identified by comparing the 1H NMR spectrum of your crude product with that of the starting material. The presence of characteristic peaks for the amide proton and the acetyl group protons of the starting material will confirm its presence.

Another common byproduct, especially when using strong aqueous acids, is benzoic acid , resulting from the hydrolysis of the starting material. This can be easily removed by a basic wash during the workup.

Q2: I observe a byproduct with a mass spectrum indicating the loss of an ethyl group. What could it be?

A2: A mass spectrum showing the loss of an ethyl group (M-29 or M-45) could indicate the formation of 2-phenyl-1,3-oxazole-4-carboxylic acid . This can occur if the ethyl ester is hydrolyzed during the reaction or workup, especially if acidic conditions and water are present for a prolonged period at elevated temperatures. To confirm, you can analyze your product by LC-MS and look for a peak corresponding to the molecular weight of the carboxylic acid.

Q3: Can the order of addition of reagents affect the formation of side products?

A3: Yes, the order of addition can be critical. It is generally recommended to add the dehydrating agent (e.g., phosphorus oxychloride or sulfuric acid) slowly to a cooled solution of the starting material (ethyl 2-benzamido-3-oxobutanoate). This helps to control the initial exotherm of the reaction and can minimize the degradation of the starting material and the formation of polymeric byproducts.

Q4: Are there any alternative, milder methods for the synthesis that might reduce side product formation?

A4: Several milder methods for oxazole synthesis have been developed. The use of dehydrating agents like phosphorus oxychloride in pyridine at lower temperatures can be effective. Another alternative is the use of iodine in the presence of a base, which can promote cyclization under less harsh conditions. These methods can be particularly useful for sensitive substrates.

Experimental Protocols

Synthesis of this compound via Robinson-Gabriel Synthesis

This protocol describes a common method for the synthesis of the target compound.

Materials:

  • Ethyl 2-benzamido-3-oxobutanoate

  • Phosphorus oxychloride (POCl3)

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve ethyl 2-benzamido-3-oxobutanoate (1 equivalent) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the stirred solution. Maintain the temperature below 5 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Visualizations

Reaction Pathway and Potential Side Products

reaction_pathway start Ethyl 2-benzamido-3-oxobutanoate intermediate Oxazoline Intermediate start->intermediate Dehydrating Agent (e.g., POCl3) side_product1 Benzoic Acid + Ethyl 2-amino-3-oxobutanoate start->side_product1 Hydrolysis (H2O, H+) side_product2 Polymeric Byproducts start->side_product2 Harsh Conditions (High Temp, Strong Acid) product This compound intermediate->product Dehydration

Caption: Reaction pathway for the synthesis of this compound and major side reaction pathways.

Troubleshooting Workflow

troubleshooting_workflow start Low Yield or Impure Product check_sm Check for unreacted starting material (TLC/NMR) start->check_sm incomplete_reaction Incomplete Reaction check_sm->incomplete_reaction Yes check_byproducts Analyze byproducts (MS, NMR) check_sm->check_byproducts No increase_temp Increase Temperature or use stronger dehydrating agent incomplete_reaction->increase_temp end Improved Yield and Purity increase_temp->end hydrolysis Hydrolysis Products Identified check_byproducts->hydrolysis Hydrolysis polymerization Polymerization/Degradation check_byproducts->polymerization Tar/Polymer use_anhydrous Use Anhydrous Conditions and Non-aqueous Workup hydrolysis->use_anhydrous use_anhydrous->end milder_conditions Use Milder Conditions (Lower Temp, Milder Reagent) polymerization->milder_conditions milder_conditions->end

Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.

Technical Support Center: Optimizing Oxazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in the synthesis of oxazoles.

Troubleshooting Guides

This section addresses specific issues that may arise during common oxazole synthesis reactions, leading to low yields or impure products.

Issue 1: Low or No Product Formation in Robinson-Gabriel Synthesis

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Incomplete Cyclization The cyclodehydration of the 2-acylamino-ketone starting material may be inefficient. Optimize the dehydrating agent. While concentrated sulfuric acid is traditional, other agents like phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, or trifluoroacetic anhydride can be more effective for certain substrates.[1] Increasing the reaction temperature can also promote cyclization, but monitor for decomposition.[1]
Starting Material Decomposition Strong acidic conditions can lead to the degradation of sensitive starting materials.[1] Consider using milder dehydrating agents such as triphenylphosphine/iodine or the Burgess reagent.[1] It is also advisable to reduce the reaction time by closely monitoring the reaction and proceeding with workup as soon as it is complete.[1]
Poor Starting Material Quality Impurities in the 2-acylamino-ketone can inhibit the reaction. Ensure the starting material is pure and dry before use.[1]
Issue 2: Significant Byproduct Formation

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Hydrolysis of Intermediates The presence of water in the reaction mixture can lead to the hydrolysis of key intermediates. Ensure all reagents and solvents are anhydrous. A stronger dehydrating agent can also help to scavenge any residual water.[1]
Formation of Enamides Under certain conditions, the elimination of water from the 2-acylamino-ketone can result in the formation of a competing enamide side product.[1] Modifying the reaction temperature or the choice of dehydrating agent may disfavor this pathway.[1]
Polymerization/Tar Formation Highly reactive starting materials or intermediates can polymerize under strong acid catalysis.[1] To mitigate this, consider using a milder dehydrating agent and lower reaction temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazoles?

A1: Several classical and modern methods are widely used for oxazole synthesis. The most common include:

  • Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones.[2][3]

  • Fischer Oxazole Synthesis: This synthesis occurs between a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid.[4][5]

  • Van Leusen Reaction: This reaction allows for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[6][7][8]

  • Bredereck Reaction: This method synthesizes oxazole derivatives by reacting α-haloketones with amides.[6]

  • Modern Catalytic Methods: These include approaches using palladium, copper, and gold catalysts for cross-coupling and cycloisomerization reactions.[9]

Q2: My Robinson-Gabriel synthesis is giving a low yield. What cyclodehydrating agents can I use besides sulfuric acid?

A2: For the Robinson-Gabriel synthesis, if sulfuric acid is providing low yields, you can explore a range of other cyclodehydrating agents. These include phosphorus pentachloride, phosphorus pentoxide, phosphoryl chloride, thionyl chloride, and trifluoroacetic anhydride.[1] For substrates that are particularly sensitive to strong acids, a milder and effective alternative is the use of triphenylphosphine and iodine.[1] Polyphosphoric acid has also been shown to increase yields to 50-60%.[6][10]

Q3: How can I improve the yield and efficiency of the Van Leusen oxazole synthesis?

A3: To optimize the Van Leusen reaction, several factors can be adjusted. The use of ionic liquids as a solvent has been shown to give high yields, and the ionic liquid can often be reused.[11][12] Microwave-assisted synthesis can also be employed to shorten reaction times and improve yields.[11][12] The choice of base is also critical; potassium carbonate is commonly used.[11]

Q4: Are there any "green" or more environmentally friendly methods for oxazole synthesis?

A4: Yes, there is growing interest in developing greener synthetic routes for oxazoles. Some approaches include the use of water as a solvent, employing biocatalysts like natural clays, and utilizing microwave-assisted synthesis to reduce reaction times and energy consumption.[13] The use of reusable ionic liquids in the Van Leusen synthesis is another example of a greener approach.[12]

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid[14]

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.

Preparation:

  • To a solution of the 2-acylamino-ketone (1.0 eq) in acetic anhydride (5-10 mL per gram of substrate), add concentrated sulfuric acid (0.1-0.2 eq) dropwise at 0°C.

Reaction:

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to 90-100°C.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).

Workup:

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a base (e.g., saturated NaHCO₃ or NH₄OH) until a pH of 7-8 is reached.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane (3x).

Purification:

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Van Leusen Oxazole Synthesis[15]

This procedure is a representative example of the Van Leusen reaction to form a 5-substituted oxazole.

Preparation:

  • To a suspension of t-BuOK (2.67 equiv) in 30 mL of THF at -60 °C, add a solution of TosMIC (1.7 equiv) in THF (30 mL).

  • After stirring for 15 minutes, slowly add a solution of the aldehyde (10 mmol, 1.0 equiv) in THF (20 mL).

Reaction:

  • After 1 hour, add MeOH (15 mL).

  • Place the reaction in a room temperature oil bath and heat to reflux for 2 hours.

Workup:

  • Dilute the reaction with water and Et₂O.

  • Separate the layers and extract the aqueous layer with Et₂O.

  • Combine the organic layers and wash sequentially with sodium hydrosulfide solution (NaHS) and brine.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure.

Purification:

  • Purify the crude product by column chromatography on silica gel.

Visualized Workflows and Pathways

Troubleshooting_Robinson_Gabriel start Low Yield in Robinson-Gabriel Synthesis check_purity Check Starting Material Purity start->check_purity impure Impure check_purity->impure Purity? pure Pure check_purity->pure Purity? purify Purify Starting Material impure->purify Yes purify->check_purity check_conditions Review Reaction Conditions pure->check_conditions No harsh_conditions Sensitive Substrate? check_conditions->harsh_conditions mild_reagents Use Milder Dehydrating Agent (e.g., PPh3/I2) harsh_conditions->mild_reagents Yes optimize_temp Optimize Temperature and Reagent Stoichiometry harsh_conditions->optimize_temp No end_good Improved Yield mild_reagents->end_good end_bad Persistent Low Yield mild_reagents->end_bad optimize_temp->end_good optimize_temp->end_bad

Caption: Troubleshooting workflow for low yields in Robinson-Gabriel synthesis.

Oxazole_Synthesis_Methods cluster_robinson_gabriel Robinson-Gabriel cluster_fischer Fischer Synthesis cluster_van_leusen Van Leusen Reaction cluster_modern Modern Methods oxazole Oxazole Core rg_start 2-Acylamino-ketone rg_reagent Dehydrating Agent (H2SO4, PPA, etc.) rg_start->rg_reagent rg_reagent->oxazole fischer_start1 Cyanohydrin fischer_reagent Anhydrous HCl fischer_start1->fischer_reagent fischer_start2 Aldehyde fischer_start2->fischer_reagent fischer_reagent->oxazole vl_start1 Aldehyde vl_reagent Base (e.g., K2CO3) vl_start1->vl_reagent vl_start2 TosMIC vl_start2->vl_reagent vl_reagent->oxazole modern_start Varies (e.g., Alkynes, Propargyl Amides) modern_catalyst Catalyst (Pd, Cu, Au) modern_start->modern_catalyst modern_catalyst->oxazole

Caption: Overview of common synthetic routes to the oxazole core.

References

Technical Support Center: Troubleshooting NMR Peak Assignments for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the NMR peak assignments for Ethyl 2-phenyl-1,3-oxazole-4-carboxylate.

Frequently Asked Questions (FAQs)

Q1: I am seeing more peaks in my ¹H NMR spectrum than expected for my purified compound. What are the common causes?

A1: The presence of unexpected peaks in an NMR spectrum of a purified compound can typically be attributed to several sources:

  • Residual Solvents: Traces of solvents used during the reaction or purification process are very common.[1] Ethyl acetate and dichloromethane are notoriously difficult to remove completely.[1]

  • Water: Water is a frequent contaminant in NMR solvents and can appear as a broad singlet.[1][2] Its chemical shift is highly dependent on the solvent, temperature, and sample concentration.[2][3]

  • Starting Materials or Byproducts: Incomplete reaction or side reactions can lead to the presence of unreacted starting materials or related impurities in your sample.

  • Grease: Contamination from greased joints in glassware can introduce broad, aliphatic signals.

  • Sample Degradation: The compound may be unstable in the NMR solvent, leading to the appearance of new peaks over time.

Q2: The integration of the aromatic region in my spectrum does not add up to the expected 5 protons. What could be the issue?

A2: Incorrect integration values in the aromatic region can arise from several factors:

  • Overlapping Peaks: The residual solvent peak may be overlapping with your aromatic signals. For instance, the residual peak of chloroform-d (CDCl₃) appears at 7.26 ppm, which can interfere with the signals from the phenyl group.[4][5] Switching to a different solvent, such as acetone-d₆, can often resolve this issue.[1]

  • Poor Phasing or Baseline Correction: An improperly phased spectrum or a distorted baseline can lead to significant integration errors. Re-processing the raw data (FID) with careful attention to phasing and baseline correction is recommended.

  • Sample Concentration: Very high sample concentrations can sometimes lead to peak broadening and non-uniform instrument response, affecting integration accuracy.[1]

Q3: I have a broad peak in my spectrum that I cannot assign. How can I identify it?

A3: A broad, unassigned peak often corresponds to an exchangeable proton (like -OH or -NH) or water.[6]

  • Water Peak: As mentioned, water is a common impurity. In aprotic solvents, it appears as H₂O, while in protic solvents, it shows up as HOD due to exchange with deuterium.[4]

  • -OH or -NH Protons: Protons attached to oxygen or nitrogen often appear as broad singlets and their chemical shifts can be highly variable. These could originate from starting materials or byproducts. A definitive method to identify these peaks is a D₂O shake experiment.

Q4: How do I perform a D₂O shake experiment to identify exchangeable protons?

A4: This is a simple and effective method to confirm the presence of O-H or N-H protons.[1]

Experimental Protocol: D₂O Shake Experiment

  • Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample in its deuterated solvent (e.g., CDCl₃).

  • Add D₂O: Remove the NMR tube from the spectrometer and add one to two drops of deuterium oxide (D₂O).

  • Mix Thoroughly: Cap the NMR tube and shake it vigorously for several minutes to ensure thorough mixing and facilitate proton-deuterium exchange.[1]

  • Re-acquire Spectrum: Place the sample back into the spectrometer and acquire a new ¹H NMR spectrum.

  • Analyze: Compare the two spectra. Peaks corresponding to exchangeable protons (O-H or N-H) will either disappear or significantly decrease in intensity in the second spectrum.[1][2]

Q5: My peaks appear broad or distorted. What could be the problem?

A5: Peak broadening can be caused by several factors:

  • Poor Shimming: The magnetic field may not be homogeneous. The instrument may require shimming.[1]

  • Low Sample Solubility: If your compound is not fully dissolved, it can lead to a non-homogenous sample and broad peaks.[1]

  • High Concentration: Overly concentrated samples can also result in broadened signals.[1]

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant peak broadening.

  • Chemical Exchange: If the molecule is undergoing a chemical process (like conformational changes or tautomerism) on the NMR timescale, it can lead to broad peaks.[1]

Predicted NMR Data for this compound

The following tables provide predicted chemical shift values based on analyses of similar heterocyclic structures.[7][8] Actual experimental values may vary based on solvent, concentration, and temperature.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment ¹H Chemical Shift (ppm) Multiplicity Integration ¹³C Chemical Shift (ppm)
H-5 (oxazole) ~8.3 - 8.5 s 1H ~138 - 142
Phenyl (ortho) ~8.0 - 8.2 m 2H ~126 - 128
Phenyl (meta/para) ~7.4 - 7.6 m 3H ~128 - 131
-O-CH₂ -CH₃ ~4.3 - 4.5 q 2H ~61 - 63
-O-CH₂-CH₃ ~1.3 - 1.5 t 3H ~14 - 15
C=O - - - ~161 - 163
C-2 (oxazole) - - - ~160 - 162
C-4 (oxazole) - - - ~130 - 133

| Phenyl (ipso) | - | - | - | ~127 - 129 |

Troubleshooting Common Impurities

Table 2: ¹H NMR Signals for Common Solvents and Impurities in CDCl₃

Compound Chemical Shift (ppm) Multiplicity Notes
Chloroform (residual CHCl₃) 7.26 s Residual peak of the NMR solvent.[4][5]
Water ~1.56 s (broad) Highly variable shift.
Ethyl Acetate 2.05 (s, 3H), 4.12 (q, 2H), 1.26 (t, 3H) - Common purification solvent.
Dichloromethane 5.30 s Common reaction/purification solvent.
Acetone 2.17 s Can be a contaminant from cleaning glassware.[1]
Benzamide ~7.4-7.8 (m) - A potential starting material or byproduct.

| Ethyl 2-chloro-3-oxobutanoate | ~2.4 (s), ~4.3 (q), ~1.3 (t) | - | A potential reactant in synthesis. |

Logical Workflow for Troubleshooting

The following diagram illustrates a step-by-step workflow to diagnose and resolve issues with NMR peak assignments.

G cluster_0 cluster_1 Initial Checks cluster_2 Impurity Analysis cluster_3 Advanced Analysis cluster_4 start Start: Unexpected NMR Spectrum check_processing 1. Re-process FID (Phasing, Baseline) start->check_processing check_solvent 2. Identify Solvent & Water Peaks check_processing->check_solvent check_impurities 3. Compare with known impurities (Solvents, Reagents) check_solvent->check_impurities note1 Problem Solved? check_solvent->note1 d2o_shake 4. Perform D₂O Shake (Identify OH/NH) check_impurities->d2o_shake change_conditions 5. Re-acquire Spectrum (Different Solvent/Temp) d2o_shake->change_conditions note2 Problem Solved? d2o_shake->note2 run_2d 6. Run 2D NMR (COSY, HSQC, HMBC) change_conditions->run_2d end End: Correct Peak Assignment run_2d->end note1->check_impurities No note1->end Yes note2->change_conditions No note2->end Yes

Caption: A logical workflow to diagnose unexpected peaks in an NMR spectrum.

References

How to increase the solubility of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Welcome to the technical support center for this compound. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome solubility challenges during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is poorly soluble in aqueous buffers. What are my initial steps?

A1: Poor aqueous solubility is a common issue for heterocyclic compounds like oxazole derivatives. The first step is to systematically characterize the compound's solubility in various solvents and then explore common enhancement techniques.

Initial Troubleshooting Workflow:

  • Confirm Compound Purity: Ensure the purity of your compound, as impurities can affect solubility.

  • Basic Solubility Screening: Test the solubility in a range of common laboratory solvents to establish a baseline.

  • Select an Enhancement Strategy: Based on the screening results and the requirements of your experiment, choose an appropriate solubilization technique such as co-solvency, solid dispersion, or pH adjustment.

Below is a diagram illustrating a general workflow for addressing solubility issues.

G Troubleshooting Workflow for Poor Solubility start Poor Solubility of Compound in Aqueous Buffer screen Perform Solubility Screening (Water, Ethanol, DMSO, PEG 400, etc.) start->screen is_soluble Is it soluble in a water-miscible organic solvent? screen->is_soluble cosolvency Use Co-solvent System is_soluble->cosolvency  Yes not_soluble Solubility remains low is_soluble->not_soluble No optimize_cosolvent Optimize Co-solvent Ratio (e.g., DMSO/Buffer) cosolvency->optimize_cosolvent end Solubilized Compound Ready for Assay optimize_cosolvent->end advanced Consider Advanced Techniques not_soluble->advanced solid_dispersion Prepare Solid Dispersion advanced->solid_dispersion Option 1 surfactant Use Surfactants advanced->surfactant Option 2 ph_adjust Attempt pH Adjustment (with caution) advanced->ph_adjust Option 3 solid_dispersion->end surfactant->end ph_adjust->end

Caption: General troubleshooting workflow for poor compound solubility.

Q2: How do I perform a systematic solubility screening?

A2: A systematic screening will help you identify the most promising solvent systems for your compound.

Experimental Protocol: Equilibrium Solubility Assessment

  • Preparation: Add an excess amount of this compound (e.g., 5-10 mg) to a series of 1.5 mL vials.

  • Solvent Addition: Add a fixed volume (e.g., 1 mL) of each selected solvent/co-solvent to the respective vials.

  • Equilibration: Seal the vials and place them in an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: After incubation, centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Analysis: Carefully collect a known volume of the clear supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

Data Presentation: Example Solubility Screening Results

The quantitative data from your experiment should be summarized in a table for easy comparison.

Solvent SystemTemperature (°C)Measured Solubility (mg/mL)Observations
Deionized Water25< 0.01Insoluble
PBS (pH 7.4)25< 0.01Insoluble
Ethanol25User DeterminedClear Solution
Propylene Glycol25User Determined-
Polyethylene Glycol 400 (PEG 400)25User Determined-
Dimethyl Sulfoxide (DMSO)25User DeterminedHighly Soluble
Q3: What is co-solvency and how can I use it to dissolve my compound?

A3: Co-solvency is a widely used technique to increase the solubility of poorly water-soluble compounds by adding a water-miscible organic solvent in which the compound is more soluble.[1][2] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][4]

Experimental Protocol: Optimizing a Co-solvent System

This protocol helps determine the minimum percentage of co-solvent required to maintain the compound in solution when diluted into an aqueous buffer.

  • Stock Solution: Prepare a high-concentration stock solution of the compound in a suitable co-solvent (e.g., 100 mM in DMSO).

  • Serial Dilutions: In a series of microcentrifuge tubes, prepare different co-solvent/aqueous buffer ratios (e.g., 10% DMSO, 5% DMSO, 2% DMSO, 1% DMSO, etc.).

  • Compound Addition: Spike each tube with the stock solution to achieve the desired final compound concentration for your assay.

  • Observation: Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the experimental temperature.

  • Determination: The lowest percentage of co-solvent that results in a clear, stable solution is your optimal system.

Caution: Always run a vehicle control in your biological assays to ensure the co-solvent concentration does not affect the experimental results.

Q4: Can I use pH adjustment to increase the solubility of this compound?

A4: Adjusting the pH can be an effective method for ionizable compounds.[][6] However, for this compound, this approach should be used with extreme caution. The molecule contains an ester group , which is susceptible to hydrolysis (saponification) under basic (alkaline) conditions, which would convert it to the carboxylate salt and ethanol.[7] This chemical modification would fundamentally change your compound.

While the oxazole ring contains nitrogen, its basicity is generally low. Acidic conditions might slightly increase solubility if the nitrogen atom can be protonated, but this could also lead to compound degradation through hydrolysis of the ester.

Recommendation:

  • Avoid strongly basic conditions (pH > 8).

  • If you explore acidic conditions, perform stability studies (e.g., using HPLC over time) to ensure your compound is not degrading.

  • For most applications involving this molecule, other methods like co-solvency or solid dispersions are preferable and safer.

Q5: What are solid dispersions and how can they improve solubility?

A5: A solid dispersion is a system where a poorly soluble drug is dispersed within a highly soluble, inert carrier matrix.[8][9][10] When this solid is added to an aqueous medium, the carrier dissolves quickly, releasing the drug as very fine, often amorphous, particles. This increases the surface area and dissolution rate, thereby enhancing solubility.[11][12]

Experimental Protocol: Solid Dispersion via Solvent Evaporation

The solvent evaporation method is a common technique for preparing solid dispersions in a lab setting.[10][11]

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30) or PEG 6000) in a suitable common volatile solvent, such as ethanol or a dichloromethane/methanol mixture. A typical drug-to-carrier ratio to start with is 1:5 (w/w).

  • Solvent Removal: Attach the flask containing the solution to a rotary evaporator. Evaporate the solvent under reduced pressure with gentle heating. A thin film will form on the flask's inner surface.

  • Drying: Further dry the solid film in a vacuum oven at a moderate temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Carefully scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Storage: Store the resulting powder in a desiccator to protect it from moisture.

The diagram below outlines the key steps in this process.

G Solvent Evaporation Method for Solid Dispersion step1 1. Dissolve Compound & Carrier in a Common Solvent step2 2. Evaporate Solvent (Rotary Evaporator) step1->step2 step3 3. Form Thin Film of Solid Dispersion step2->step3 step4 4. Dry Under Vacuum (Remove Residual Solvent) step3->step4 step5 5. Pulverize into Fine Powder step4->step5 step6 6. Store in Desiccator step5->step6

Caption: Workflow for preparing a solid dispersion via solvent evaporation.

References

Overcoming poor reactivity in Ethyl 2-phenyl-1,3-oxazole-4-carboxylate modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for overcoming poor reactivity during the chemical modification of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

General Workflow for Modification

The modification of this compound typically follows a sequence of reaction and purification steps. The specific path depends on the desired final product, with primary modifications occurring at the C4-ester and the C5-position of the oxazole ring.

General Modification Workflow General Workflow for Modifying this compound start This compound ester_mod C4-Ester Modification start->ester_mod ring_mod C5-Ring Functionalization start->ring_mod hydrolysis Hydrolysis to Carboxylic Acid ester_mod->hydrolysis amidation Direct Amidation ester_mod->amidation cross_coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Heck, Sonogashira) ring_mod->cross_coupling acid 2-Phenyl-1,3-oxazole-4-carboxylic acid hydrolysis->acid product1 2-Phenyl-1,3-oxazole-4-carboxamide Derivative amidation->product1 coupling Amide Coupling coupling->product1 product2 5-Substituted-2-phenyl-1,3-oxazole-4-carboxylate Derivative cross_coupling->product2 acid->coupling

Caption: General strategies for modifying the starting material.

Part 1: Modifications at the C4-Ester Group

The ethyl ester at the C4 position is a primary site for modification, typically through hydrolysis to the corresponding carboxylic acid or direct conversion to an amide.

FAQ 1: Hydrolysis to 2-Phenyl-1,3-oxazole-4-carboxylic acid

Question: I am attempting to hydrolyze the ethyl ester to the carboxylic acid, but the reaction is slow and gives low yields. What are the common issues and solutions?

Answer: The hydrolysis of heteroaromatic esters, particularly those with electron-withdrawing rings like oxazole, can be challenging. Steric hindrance around the ester can also reduce reactivity.

Troubleshooting Guide: Ester Hydrolysis

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Insufficient reaction time or temperature: Standard saponification conditions may not be harsh enough.[1] 2. Steric Hindrance: The phenyl group at C2 and the oxazole ring may hinder the approach of the hydroxide ion. 3. Poor Solubility: The starting material may not be fully soluble in aqueous solvent mixtures.1. Increase Temperature & Time: Prolong the reaction time and/or increase the temperature (reflux). 2. Use a Co-solvent: Employ a mixture of water and a miscible organic solvent like THF, dioxane, or ethanol to improve solubility. 3. Non-Aqueous Hydrolysis: Use a strong base like potassium tert-butoxide with a stoichiometric amount of water in an anhydrous solvent (e.g., THF, DMSO). This generates a highly reactive "naked" hydroxide.[2]
Side Reactions/Degradation 1. Ring Opening: The oxazole ring can be susceptible to cleavage under harsh basic conditions, especially at high temperatures.[3] 2. Decarboxylation: The resulting carboxylic acid may be unstable and prone to decarboxylation under forcing conditions.[3]1. Milder Conditions: Attempt hydrolysis at room temperature for an extended period. 2. Alternative Reagents: Use milder reagents like lithium hydroxide (LiOH) in a THF/water mixture, which can sometimes be more effective at lower temperatures. 3. Microwave-Assisted Hydrolysis: This can accelerate the reaction at lower bulk temperatures, potentially minimizing degradation. Using a base like K₂CO₃ in ethanol under microwave irradiation has been effective for other azole esters.[4]
Difficult Work-up 1. Emulsion Formation: During the acidic work-up to protonate the carboxylate, emulsions can form. 2. Product Precipitation: The carboxylic acid product may be sparingly soluble in both the aqueous and organic layers.1. Use Brine: Wash the organic layer with saturated NaCl solution to break emulsions. 2. Solvent Selection: Choose an extraction solvent in which the carboxylic acid is more soluble (e.g., ethyl acetate, dichloromethane). It may be necessary to perform multiple extractions.

Quantitative Data: Hydrolysis Conditions

BaseSolventTemperature (°C)Time (h)Typical YieldReference
NaOHH₂O/EthanolReflux12-24ModerateGeneral Protocol
LiOHTHF/H₂O25-606-18GoodGeneral Protocol
K₂CO₃Ethanol180 (MW)0.33Good to Excellent[4]
K-t-BuO/H₂OTHF or DMSORoom Temp1-4Good to Excellent[2]

Experimental Protocol: Hydrolysis using LiOH

  • Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add lithium hydroxide monohydrate (2.0-3.0 eq) to the solution.

  • Stir the mixture at room temperature or heat to 50-60°C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or hexanes to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 with cold 1N HCl.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield 2-phenyl-1,3-oxazole-4-carboxylic acid. If no precipitate forms, extract the aqueous layer with ethyl acetate or dichloromethane.

FAQ 2: Amide Formation from the Ester or Carboxylic Acid

Question: I'm struggling with the amidation of my oxazole substrate. Direct reaction of the ester with an amine is not working, and using the carboxylic acid with coupling agents gives a complex mixture. What should I do?

Answer: Direct amidation of esters often requires harsh conditions or specific catalysts.[3][5] Amide coupling from the corresponding carboxylic acid is generally more reliable but requires careful selection of the coupling agent and base to avoid side reactions.

Troubleshooting Guide: Amidation Reactions

ProblemPotential Cause(s)Recommended Solution(s)
No Reaction (Direct Ester Amidation) 1. Low Nucleophilicity of Amine: The amine may not be nucleophilic enough to attack the relatively stable ethyl ester. 2. High Temperature Requirement: The reaction often requires high temperatures, which can lead to decomposition.1. Use a Strong Base: Employ a strong, non-nucleophilic base like potassium tert-butoxide in DMSO to deprotonate the amine, increasing its nucleophilicity.[6] 2. Catalysis: Use a Lewis acid catalyst (e.g., TiF₄) or a transition metal catalyst to activate the ester.[5][7]
Low Yield (Amide Coupling from Acid) 1. Inefficient Coupling Agent: The chosen coupling agent (e.g., DCC, EDC) may not be effective for this substrate or may lead to side products. 2. Epimerization (if amine is chiral): The reaction conditions may be causing racemization of a chiral amine. 3. Side Reactions: The activated carboxylic acid intermediate could be unstable.1. Use a Urionium-based Agent: Switch to a more efficient coupling agent like HATU or HBTU in combination with a non-nucleophilic base like DIPEA or triethylamine.[8][9][10] 2. Control Temperature: Run the reaction at 0°C to room temperature to minimize side reactions and epimerization.[8]
Formation of Side Products 1. Urea Formation: If using a carbodiimide (DCC, EDC), the urea byproduct can be difficult to remove. 2. Reaction with Oxazole Ring: The coupling conditions might be harsh enough to react with the oxazole ring itself.1. Use HATU/HBTU: These reagents generate water-soluble byproducts, simplifying purification.[8] 2. Optimize Base: Ensure the base is non-nucleophilic (e.g., DIPEA) to avoid competing reactions.

digraph "Amidation Troubleshooting" {
graph [fontname="Arial", fontsize=12, labelloc="t", label="Troubleshooting Low Yield in Amide Coupling", pad="0.5", nodesep="0.5", ranksep="0.5"];
node [shape=box, style="filled", fontname="Arial", fontsize=11];
edge [fontname="Arial", fontsize=10, color="#202124"];

start [label="Low Amide Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Check Purity of\nCarboxylic Acid and Amine", fillcolor="#F1F3F4", color="#5F6368"]; check_reagents [label="Verify Activity of\nCoupling Agent & Base", fillcolor="#F1F3F4", color="#5F6368"]; change_agent [label="Switch to a different\nCoupling Agent (e.g., HATU)", fillcolor="#FBBC05", fontcolor="#202124"]; optimize_cond [label="Optimize Reaction Conditions\n(Solvent, Temp, Base)", fillcolor="#34A853", fontcolor="#FFFFFF"]; success [label="Improved Yield", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> check_sm; start -> check_reagents; check_sm -> change_agent [label="If pure"]; check_reagents -> change_agent [label="If active"]; change_agent -> optimize_cond; optimize_cond -> success; }

Caption: A logical flowchart for troubleshooting amidation reactions.

Quantitative Data: Amide Coupling Conditions

Coupling AgentBaseSolventTemperature (°C)Time (h)Typical YieldReference
HATUDIPEADMF0 to RT1-3Excellent[8][11]
HBTUDIPEA/TEADMF/CH₂Cl₂0 to RT1-2Very Good[10]
TiCl₄PyridinePyridine8512-24Good-Excellent[2]

Experimental Protocol: Amide Coupling using HATU

  • Dissolve 2-phenyl-1,3-oxazole-4-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Cool the solution to 0°C in an ice bath.

  • Add HATU (1.1-1.2 eq) followed by a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Stir the mixture at 0°C for 10-15 minutes to pre-activate the acid.

  • Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Part 2: Modifications on the Oxazole Ring

The oxazole ring can be functionalized, typically at the C5 position, using palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the oxazole ring influences its reactivity in these transformations.

FAQ 3: Palladium-Catalyzed C5-Arylation

Question: I am trying to perform a direct C5-arylation on my this compound, but I am getting a mixture of products or no reaction. How can I improve the regioselectivity and yield?

Answer: Palladium-catalyzed direct C-H arylation is a powerful tool, but regioselectivity can be an issue with azoles.[12] For oxazole-4-carboxylates, the C5 position is generally favored for arylation.[13] However, reaction conditions must be carefully optimized to prevent side reactions like homocoupling or catalyst deactivation.

Troubleshooting Guide: Pd-Catalyzed C5-Arylation

ProblemPotential Cause(s)Recommended Solution(s)
Low Conversion/No Reaction 1. Catalyst Deactivation: The Pd(0) active species can be oxidized by air or poisoned by impurities.[14][15] 2. Incorrect Ligand: The ligand may not be suitable for activating the C-H bond of the electron-deficient oxazole. 3. Insufficient Temperature: C-H activation often requires elevated temperatures.1. Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents and run the reaction under a strict argon or nitrogen atmosphere.[14][16] 2. Ligand Screening: For electron-deficient heterocycles, electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like RuPhos) can be effective.[12] 3. Increase Temperature: Gradually increase the reaction temperature, typically in the range of 100-140°C.
Poor Regioselectivity (e.g., C2-arylation) 1. Solvent Effects: The polarity of the solvent can influence which C-H bond is activated. Nonpolar solvents may favor C2 arylation in some oxazole systems.[12] 2. Catalyst/Ligand System: Certain catalyst and ligand combinations may favor arylation at a different position.1. Use a Polar Aprotic Solvent: Solvents like DMF or DMAc generally favor C5-arylation in related azole systems.[17] 2. Additive Use: The addition of pivalic acid (PivOH) or benzoic acid can promote C5-arylation through a concerted metalation-deprotonation (CMD) mechanism.[17]
Homocoupling of Aryl Halide 1. Slow Cross-Coupling Step: If the reaction between the activated oxazole and the aryl halide is slow, the aryl halide can couple with itself.1. Adjust Stoichiometry: Use a slight excess of the oxazole starting material relative to the aryl halide. 2. Slower Addition: Add the aryl halide slowly to the reaction mixture to maintain its low concentration.
Protodeboronation (Suzuki Coupling) 1. Unstable Boronic Acid: The boronic acid coupling partner can decompose before cross-coupling occurs, especially with electron-deficient or heteroaromatic boronic acids.[15]1. Use a Milder Base: Switch from strong bases like NaOH to milder ones like K₃PO₄ or Cs₂CO₃.[15] 2. Anhydrous Conditions: Water can be a proton source for this side reaction; using anhydrous conditions can help.[15] 3. Use Boronic Esters: Pinacol or MIDA esters of the boronic acid are often more stable and can give better results.[15]

Quantitative Data: C5-Arylation Conditions

CatalystLigandBaseSolventTemperature (°C)Typical YieldReference
Pd(OAc)₂P(o-tol)₃K₂CO₃/PivOHDMA150Good[18]
Pd(OAc)₂NoneK₂CO₃/Benzoic AcidAnisole140Good[17]

Experimental Protocol: Direct C5-Arylation

  • To an oven-dried Schlenk tube, add this compound (1.2 eq), the aryl bromide (1.0 eq), Pd(OAc)₂ (2-5 mol%), and K₂CO₃ (2.0 eq).

  • Add a catalytic amount of an additive like pivalic acid (PivOH) (30 mol%).

  • Evacuate and backfill the tube with argon or nitrogen three times.

  • Add degassed anhydrous solvent (e.g., DMA or anisole) via syringe.

  • Heat the reaction mixture to 140-150°C with vigorous stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine, then dry the organic layer over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography.

References

Technical Support Center: Column Chromatography Purification of Oxazole Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying oxazole esters using column chromatography. Below you will find a detailed experimental protocol, frequently asked questions (FAQs), and a troubleshooting guide to address common challenges.

Experimental Protocol: Flash Column Chromatography of Oxazole Esters

This protocol provides a general guideline for the purification of oxazole esters using flash column chromatography with silica gel. Optimization may be required based on the specific properties of the target compound.

Materials:

  • Crude oxazole ester

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., hexane, ethyl acetate)

  • Glass column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp for visualization

Procedure:

  • Eluent Selection: The optimal solvent system should be determined using TLC. The goal is to achieve good separation between the desired oxazole ester and any impurities, with a target Rf value of approximately 0.3 for the product.[1] A common starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[1]

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, low-polarity eluent.

    • Carefully pour the slurry into the column, avoiding the trapping of air bubbles.

    • Allow the silica gel to settle into a packed bed, and then add a thin layer of sand to the top to prevent disturbance when adding the sample and eluent.[1][2]

    • Equilibrate the column by passing several column volumes of the initial eluent through it until the packing is stable.[1][2]

  • Sample Loading:

    • Dissolve the crude oxazole ester in a minimal amount of a suitable solvent, such as dichloromethane or the initial eluent.[1]

    • Alternatively, for less soluble compounds, create a dry load by adsorbing the dissolved crude product onto a small amount of silica gel, then evaporating the solvent to obtain a free-flowing powder.[2][3]

    • Carefully apply the sample to the top of the silica gel bed.[2]

  • Elution:

    • Begin elution with the low-polarity solvent system determined during TLC analysis.

    • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the elution of the compounds from the column.[2][4] For example, you might start with 9:1 hexane:ethyl acetate and gradually increase the proportion of ethyl acetate.

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate in separate tubes or flasks.

    • Monitor the composition of the collected fractions using TLC to identify which fractions contain the pure oxazole ester.[4]

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified oxazole ester.[2]

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for purifying oxazole esters?

A1: Silica gel is the most frequently used stationary phase for the column chromatography of oxazole esters due to its ability to separate compounds based on polarity.[2] However, some oxazole derivatives can be sensitive to the acidic nature of silica gel.[4]

Q2: My oxazole ester seems to be degrading on the silica gel column. What can I do?

A2: If you suspect your compound is unstable on silica gel, there are several alternative approaches:

  • Deactivate the silica gel: This can be done by treating the silica gel with a base, such as 1% triethylamine in the eluent, to neutralize acidic sites.[1]

  • Use an alternative stationary phase: Neutral alumina is a less acidic option that can be effective.[4] Reversed-phase silica is another possibility.[4]

Q3: What is a good starting solvent system for the purification of oxazole esters?

A3: A mixture of hexane and ethyl acetate is a common and effective starting point for many oxazole ester purifications.[1][5] The ratio can be adjusted to achieve the desired separation, often starting with a higher proportion of hexane and gradually increasing the ethyl acetate concentration.[1]

Q4: How can I improve the separation of my oxazole ester from a byproduct with very similar polarity?

A4: When chromatographic separation is challenging due to similar polarities, consider these options:

  • Optimize the solvent system: Test a wider range of solvent mixtures and gradients during your TLC analysis to find a system that provides better resolution.

  • Alternative purification techniques: Recrystallization can be a powerful method if your compound is a solid and you can find a suitable solvent system where the solubility of your product and the impurity differ significantly.[4]

Q5: How should I store my purified oxazole ester?

A5: To maintain the stability of your purified oxazole ester, it is recommended to store it in a tightly sealed container, protected from light, in a cool and dry place.[1] For long-term storage, storing under an inert atmosphere, such as nitrogen or argon, can help prevent degradation.[1]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Recovery of Product 1. Compound degraded on the column.[3] 2. The eluent is not polar enough to elute the compound.[4] 3. The compound is highly polar and irreversibly adsorbed to the silica gel.[4]1. Test compound stability on a small amount of silica. Consider using deactivated silica or an alternative stationary phase like neutral alumina.[1][3][4] 2. Gradually increase the polarity of the eluent.[3] 3. Pre-treat the silica gel with the eluent. Adding a small amount of a competitive polar solvent like acetic acid to the mobile phase might help.[4]
Co-elution of Product and Impurities 1. The chosen solvent system has insufficient resolving power. 2. The column was overloaded with the crude sample.1. Perform a more thorough TLC analysis to find a better solvent system. A shallower gradient during elution may also improve separation. 2. Reduce the amount of crude material loaded onto the column.
Product Elutes Too Quickly (in the solvent front) The initial eluent is too polar.Start with a less polar solvent system. Check the first fraction to see if your compound has already eluted.[3]
Product Takes Too Long to Elute (Tailing) The eluent is not polar enough, or there are strong interactions with the stationary phase.Once the product begins to elute, you can increase the polarity of the mobile phase more significantly to speed up the elution and reduce tailing.[3]
Crystals Forming in the Column The compound or an impurity has low solubility in the eluting solvent and is crystallizing.This can block the column flow. You may need to pre-purify the sample or use a wider column. Try to find a solvent system that dissolves both your compound and impurities well.[3]

Visualizations

experimental_workflow Experimental Workflow for Oxazole Ester Purification cluster_prep Preparation cluster_separation Separation & Analysis cluster_recovery Product Recovery tlc 1. Eluent Selection (TLC) pack 2. Column Packing tlc->pack load 3. Sample Loading pack->load elute 4. Elution load->elute collect 5. Fraction Collection elute->collect analyze 6. TLC Analysis of Fractions collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Solvent Evaporation combine->evaporate product Purified Oxazole Ester evaporate->product

Caption: A step-by-step workflow for the column chromatography purification of oxazole esters.

troubleshooting_logic Troubleshooting Common Purification Issues cluster_low_recovery Low/No Recovery cluster_poor_separation Poor Separation cluster_solutions Potential Solutions start Problem Encountered degradation Degradation? start->degradation polarity_issue Eluent too non-polar? start->polarity_issue adsorption Irreversible Adsorption? start->adsorption solvent_system Suboptimal Eluent? start->solvent_system overload Column Overloaded? start->overload change_stationary_phase Use Alumina or Deactivated Silica degradation->change_stationary_phase increase_polarity Increase Eluent Polarity polarity_issue->increase_polarity modify_mobile_phase Add Modifier (e.g., Acetic Acid) adsorption->modify_mobile_phase optimize_tlc Re-optimize Eluent with TLC solvent_system->optimize_tlc reduce_load Decrease Sample Load overload->reduce_load

Caption: A troubleshooting guide for common issues in oxazole ester purification.

References

Technical Support Center: Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate during their experiments.

Troubleshooting Guide: Investigating and Mitigating Hydrolysis

If you are observing the formation of 2-phenyl-1,3-oxazole-4-carboxylic acid, a common byproduct of hydrolysis, this guide will help you identify the potential causes and implement corrective actions.

Diagram: Troubleshooting Workflow for Hydrolysis

G cluster_0 Problem Identification cluster_1 Investigation of Reaction/Workup Conditions cluster_2 Potential Causes & Solutions cluster_3 Confirmation start Low yield of ester or presence of carboxylic acid impurity cond_ph What is the pH of the aqueous solution? start->cond_ph sol_ph_acid Acidic Conditions: - Neutralize with a weak base (e.g., cold NaHCO3 solution). - Avoid strong acids. cond_ph->sol_ph_acid Acidic sol_ph_base Basic Conditions: - Use a mild, non-nucleophilic base. - Avoid strong bases like NaOH or KOH. cond_ph->sol_ph_base Basic cond_temp What is the temperature of the workup? cond_moisture Is there a source of excess moisture? cond_temp->cond_moisture Low sol_temp Elevated Temperature: - Perform aqueous extractions at low temperatures (0-5 °C). - Minimize exposure to heat. cond_temp->sol_temp High sol_moisture Excess Moisture: - Use anhydrous solvents. - Dry organic layers thoroughly (e.g., with Na2SO4 or MgSO4). - Store in a desiccator. cond_moisture->sol_moisture Yes end Monitor reaction by TLC/LC-MS to confirm absence of hydrolysis product cond_moisture->end No sol_ph_acid->cond_temp sol_ph_base->cond_temp sol_temp->cond_moisture sol_moisture->end

Caption: Troubleshooting decision tree for diagnosing and resolving ester hydrolysis.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound most susceptible to hydrolysis?

A1: Esters are generally susceptible to hydrolysis under both acidic and basic conditions. The oxazole ring is a weak base, with a pKa of its conjugate acid around 0.8.[1] This means that under strongly acidic conditions, the oxazole nitrogen can be protonated, which may affect the stability of the molecule, although ester hydrolysis is often the more significant concern. Basic conditions, especially with strong bases like sodium hydroxide, will readily promote saponification, the base-catalyzed hydrolysis of the ester to the corresponding carboxylate salt.

Q2: How can I minimize hydrolysis during aqueous workup?

A2: To minimize hydrolysis during workup, it is crucial to control the pH and temperature.[2]

  • pH Control : If you need to neutralize an acidic reaction mixture, use a weak inorganic base such as a cold, saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[2] Avoid strong bases. The reaction with bicarbonate can be visually monitored by the cessation of CO₂ evolution.[2]

  • Temperature Control : Perform all aqueous washes with ice-cold solutions. Lowering the temperature significantly slows down the rate of hydrolysis.[2]

  • Minimize Contact Time : Do not let the organic and aqueous layers remain in contact for extended periods. Separate the layers promptly after extraction.

  • Brine Wash : A final wash with a saturated solution of sodium chloride (brine) helps to remove the bulk of dissolved water from the organic layer before the final drying step.[2]

Q3: Are there any chemical additives that can prevent hydrolysis?

A3: Yes, certain additives can help stabilize esters.

  • Carbodiimides : Compounds like Bis(2,6-diisopropylphenyl)carbodiimide can react with any carboxylic acid formed from hydrolysis, effectively preventing the reverse reaction and stabilizing the ester.[3]

  • Antioxidants : In some cases, oxidative processes can trigger hydrolysis. Adding antioxidants like phenolic compounds may help.[3]

  • Chelating Agents : Metal ions can sometimes catalyze hydrolysis. The addition of a chelating agent like EDTA can sequester these metal ions.[3]

Q4: How can I protect the ester group if my subsequent reaction conditions are harsh?

A4: If you anticipate harsh acidic or basic conditions that will hydrolyze the ester, you can use a protecting group. However, protecting an ester itself is less common than protecting an alcohol or a carboxylic acid. A more common strategy would be to carry the carboxyl group through the synthesis as a more robust functional group and then perform the esterification in a later step. If protection is necessary, one could consider converting the ester to a functional group that is more stable under the planned conditions and can be reverted to the ester. For instance, reduction to the alcohol and protection as a silyl ether, followed by re-oxidation and esterification.

Q5: What are the best practices for storing this compound to ensure its long-term stability?

A5: To ensure long-term stability, minimize exposure to moisture and control the storage environment.[3][4]

  • Low Moisture : Store the compound in a tightly sealed container, preferably in a desiccator with a suitable desiccant.[4]

  • Inert Atmosphere : For very sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) can prevent exposure to atmospheric moisture.[4]

  • Temperature : Store at a cool and stable temperature as recommended by the supplier.

Diagram: Factors Influencing Ester Hydrolysis

G cluster_0 Chemical Environment cluster_1 Physical Conditions cluster_2 Molecular Structure hydrolysis Ester Hydrolysis ph pH (Acidic or Basic) ph->hydrolysis water Presence of Water water->hydrolysis catalysts Catalysts (e.g., Metal Ions) catalysts->hydrolysis temp Temperature temp->hydrolysis time Exposure Time time->hydrolysis sterics Steric Hindrance sterics->hydrolysis Inhibits

Caption: Key factors that can promote or inhibit the hydrolysis of esters.

Data Summary

ConditionTemperatureExpected Stability of EsterPrimary Hydrolysis Product
Aqueous Acid
0.1 M HCl25 °CLow2-phenyl-1,3-oxazole-4-carboxylic acid
0.1 M HCl0-5 °CModerate2-phenyl-1,3-oxazole-4-carboxylic acid
Aqueous Base
0.1 M NaOH25 °CVery LowSodium 2-phenyl-1,3-oxazole-4-carboxylate
0.1 M NaOH0-5 °CLowSodium 2-phenyl-1,3-oxazole-4-carboxylate
Sat. NaHCO₃25 °CModerate-High2-phenyl-1,3-oxazole-4-carboxylic acid
Sat. NaHCO₃0-5 °CHigh2-phenyl-1,3-oxazole-4-carboxylic acid
Anhydrous Organic Solvent
(e.g., DCM, THF)25 °CHighN/A

Experimental Protocols

Protocol 1: General Procedure for an Aqueous Workup to Minimize Hydrolysis

This protocol describes a standard extractive workup procedure designed to isolate an ester product while minimizing its hydrolysis.

  • Cooling: Once the reaction is complete, cool the reaction mixture to room temperature. Subsequently, place the reaction flask in an ice-water bath to cool to 0-5 °C.

  • Quenching (if applicable): If the reaction contains reactive reagents, quench them appropriately while maintaining the low temperature.

  • Extraction:

    • Transfer the cooled reaction mixture to a separatory funnel.

    • Add an appropriate organic solvent for extraction and an equal volume of ice-cold deionized water.

    • Shake the funnel gently, venting frequently. Allow the layers to separate.

  • Neutralization (if necessary):

    • If the aqueous layer is acidic, wash the organic layer with one or more portions of cold, saturated aqueous NaHCO₃ solution.[2]

    • Continue washing until the cessation of gas evolution indicates that all the acid has been neutralized.[2]

  • Brine Wash: Wash the organic layer with a portion of cold, saturated aqueous NaCl (brine) to remove the bulk of dissolved water.[2]

  • Drying:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Add the drying agent until it no longer clumps together, indicating that all trace water has been absorbed.[2]

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure, keeping the bath temperature as low as practical.

Protocol 2: Analytical Monitoring of Hydrolysis by Thin Layer Chromatography (TLC)

This protocol allows for the rapid, qualitative assessment of the presence of the hydrolyzed carboxylic acid byproduct.

  • Sample Preparation: Dissolve a small aliquot of the crude reaction mixture or the isolated product in a suitable solvent (e.g., ethyl acetate).

  • Standard Preparation: Prepare a dilute solution of the starting ester (this compound) and, if available, a standard of the expected hydrolysis product (2-phenyl-1,3-oxazole-4-carboxylic acid).

  • TLC Plate Spotting: On a silica gel TLC plate, spot the crude sample, the starting ester standard, and the carboxylic acid standard side-by-side.

  • Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The polarity of the solvent system should be adjusted to achieve good separation of the spots.

  • Visualization: Visualize the plate under UV light (254 nm). The carboxylic acid is significantly more polar than the ester and will have a lower Rf value (it will travel a shorter distance up the plate).

  • Interpretation: The presence of a spot in the crude sample lane that corresponds to the Rf of the carboxylic acid standard indicates that hydrolysis has occurred.

References

Technical Support Center: Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to facilitate the successful scaling up of this important chemical synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, particularly when scaling up the reaction.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield Incomplete reaction: The cyclodehydration of the starting material, ethyl 3-benzamido-2-oxobutanoate, may be inefficient under the chosen conditions.Optimize Reaction Conditions: Increase the reaction temperature gradually, while monitoring for decomposition. Consider switching to a more potent dehydrating agent (see Table 1). Ensure the starting material is of high purity and completely dry.
Starting material decomposition: Harsh acidic conditions, especially at elevated temperatures, can lead to the degradation of the starting material or intermediates.Use Milder Reagents: Employ milder dehydrating agents such as trifluoroacetic anhydride (TFAA) or a combination of triphenylphosphine and iodine.[1][2] Reduce Reaction Time: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged exposure to harsh conditions.
Formation of Tar/Polymeric Byproducts Excessive heat or prolonged reaction time: Overheating or allowing the reaction to proceed for too long can lead to polymerization and the formation of intractable tars.Precise Temperature Control: Maintain a stable and uniform reaction temperature. Monitor Reaction Completion: As soon as the reaction is complete, proceed with the work-up to minimize byproduct formation.
Highly concentrated reagents: Using an excessive concentration of strong acid catalysts can promote side reactions.Optimize Catalyst Loading: Use the minimum effective amount of the acid catalyst.
Difficult Product Purification Similar polarity of product and impurities: The desired product and unreacted starting material or byproducts may have similar polarities, making chromatographic separation challenging.Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution may be necessary. Recrystallization: Attempt recrystallization from a suitable solvent system to purify the product.
Presence of acidic residue: Residual acid from the reaction can interfere with purification and product stability.Thorough Neutralization: Ensure complete neutralization of the reaction mixture during work-up before extraction.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most established method is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of a 2-acylamino-ketone, in this case, ethyl 3-benzamido-2-oxobutanoate.[1][2] This reaction is typically acid-catalyzed.

Q2: What are some alternative dehydrating agents to concentrated sulfuric acid for the Robinson-Gabriel synthesis?

A2: Several milder and more selective dehydrating agents can be used, including polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), trifluoroacetic anhydride (TFAA), and a combination of triphenylphosphine and iodine.[1][2] The choice of reagent can significantly impact the reaction yield and purity, especially for sensitive substrates.

Q3: Are there any one-pot methods available for this synthesis to improve efficiency?

A3: Yes, one-pot modifications of the Robinson-Gabriel synthesis have been developed. These methods often involve the in-situ formation of the 2-acylamino-ketone intermediate followed by cyclodehydration without isolation, which can improve overall efficiency and yield.

Q4: What are the key safety precautions to consider when scaling up this synthesis?

A4: When scaling up, it is crucial to manage the exothermic nature of the reaction, especially when using strong acids. Proper cooling and controlled addition of reagents are essential. Ensure adequate ventilation to handle any volatile and corrosive reagents. A thorough risk assessment should be conducted before proceeding with a large-scale reaction.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This allows for the determination of the optimal reaction time and helps to minimize the formation of byproducts due to prolonged reaction times.

Data Presentation

Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis

Dehydrating AgentTypical Reaction ConditionsAdvantagesDisadvantages
Concentrated Sulfuric Acid (H₂SO₄) High temperature (often >100°C)Inexpensive and readily available.Harsh conditions can lead to low yields and tar formation with sensitive substrates.
Polyphosphoric Acid (PPA) High temperatureCan sometimes provide better yields than H₂SO₄.Viscous and can be difficult to handle.
Phosphorus Oxychloride (POCl₃) Moderate to high temperatureEffective for many substrates.Corrosive and reacts violently with water.
Trifluoroacetic Anhydride (TFAA) Room temperature to refluxMilder conditions, often leading to cleaner reactions.More expensive than traditional acids.
Triphenylphosphine (PPh₃) / Iodine (I₂) Room temperatureVery mild conditions, suitable for sensitive substrates.Stoichiometric amounts of reagents are required, and purification can be more complex.

Experimental Protocols

Protocol 1: Classical Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes the synthesis of this compound from ethyl 3-benzamido-2-oxobutanoate.

Materials:

  • Ethyl 3-benzamido-2-oxobutanoate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene (or another suitable high-boiling solvent)

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 3-benzamido-2-oxobutanoate (1.0 eq) in anhydrous toluene.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the acid is neutralized.

  • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_node Dissolve Ethyl 3-benzamido-2-oxobutanoate in anhydrous toluene reagent_add Add conc. H₂SO₄ (cat.) prep_node->reagent_add reflux Heat to reflux (Monitor by TLC) reagent_add->reflux quench Quench with NaHCO₃ reflux->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with brine & dry extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify troubleshooting_flow start Low Yield or Byproduct Formation check_temp Was reaction temperature too high? start->check_temp check_time Was reaction time too long? check_temp->check_time No lower_temp Lower reaction temperature check_temp->lower_temp Yes check_reagent Is the dehydrating agent too harsh? check_time->check_reagent No reduce_time Reduce reaction time (monitor by TLC) check_time->reduce_time Yes milder_reagent Use a milder dehydrating agent check_reagent->milder_reagent Yes optimize Optimized Synthesis check_reagent->optimize No lower_temp->optimize reduce_time->optimize milder_reagent->optimize

References

Method refinement for consistent synthesis of oxazole compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Method Refinement for Consistent Synthesis of Oxazole Compounds Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of oxazole compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing oxazole compounds?

A1: Several methods are widely used for the synthesis of oxazoles, each with its own advantages and substrate scope. The most common methods include:

  • Robinson-Gabriel Synthesis: This method involves the cyclodehydration of 2-acylamino ketones and is a classic approach for forming 2,5-disubstituted oxazoles.[1][2][3]

  • Van Leusen Oxazole Synthesis: A versatile method that utilizes tosylmethyl isocyanide (TosMIC) and an aldehyde to produce 5-substituted oxazoles.[4][5][6] It is one of the most appropriate strategies for preparing oxazole-based medicinal compounds.[5][6]

  • Fischer Oxazole Synthesis: This synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid to yield 2,5-disubstituted oxazoles.[7][8][9]

Q2: My oxazole synthesis is resulting in a low yield. What are the potential general causes?

A2: Low yields in oxazole synthesis can stem from several factors, including:

  • Inactive Reagents: Moisture can deactivate reagents like the base and TosMIC in the Van Leusen synthesis, and aldehydes can oxidize over time.[4] It is crucial to use fresh, high-quality reagents and anhydrous solvents.[10]

  • Insufficient Base Strength: The chosen base may not be strong enough to efficiently deprotonate the starting material, for example, TosMIC in the Van Leusen reaction.[4]

  • Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, but excessively high temperatures can lead to decomposition and byproduct formation.[1][4]

  • Incomplete Reaction: The reaction may not have been allowed to proceed for a sufficient amount of time to reach completion.[1][11]

Q3: How can I improve the purification of my oxazole product?

A3: Purification of oxazole compounds can be challenging due to the presence of byproducts with similar polarities.[12] Common purification strategies include:

  • Aqueous Workup and Extraction: This is a critical first step to remove water-soluble impurities. Adjusting the pH can be used to move acidic or basic compounds between aqueous and organic layers.[12]

  • Column Chromatography: Silica gel is widely used, but for sensitive compounds, alternative stationary phases like neutral alumina or reversed-phase silica may be necessary.[12]

  • Recrystallization: This is a highly effective method for purifying solid oxazole products.[12]

  • Washing: Washing the crude product with a specific solution, such as sodium hydrosulfide (NaHS) to remove p-toluenesulfinic acid in the Van Leusen synthesis, can be effective.[4]

Troubleshooting Guides

Robinson-Gabriel Synthesis

Problem 1: Consistently low yields and tar formation.

  • Probable Cause: The reaction conditions, particularly the use of strong acids like concentrated sulfuric acid at high temperatures, are too harsh for the substrate, leading to decomposition and polymerization.[1]

  • Recommended Solutions:

    • Optimize Reaction Temperature: Lower the reaction temperature to find a balance between a reasonable reaction rate and minimizing substrate decomposition.[1]

    • Reduce Reaction Time: Monitor the reaction progress using TLC or LC-MS to avoid prolonged reaction times that can increase byproduct formation.[1]

    • Use a Milder Dehydrating Agent: Consider switching to a milder cyclodehydrating agent.

Problem 2: The reaction is sluggish or incomplete.

  • Probable Cause: The activation energy for the cyclodehydration step is not being met, or the dehydrating agent is not potent enough for the specific substrate.[1]

  • Recommended Solutions:

    • Increase Reagent Stoichiometry: A moderate increase in the amount of the cyclodehydrating agent may improve the reaction rate.[1]

    • Switch to a More Powerful Dehydrating Agent: If using a mild agent, a stronger one may be required to drive the reaction to completion.[1]

Van Leusen Oxazole Synthesis

Problem 1: Low to no product formation.

  • Probable Cause:

    • Inactive Reagents: Moisture may have deactivated the base or TosMIC. Aldehydes may have oxidized.[4]

    • Insufficient Base Strength: The base is not strong enough to deprotonate TosMIC efficiently.[4]

    • Suboptimal Temperature: The reaction may require gentle heating.[4]

  • Recommended Solutions:

    • Use freshly dried solvents and reagents and handle them under an inert atmosphere.[4] Purify aldehydes if necessary.[10]

    • Switch to a stronger, non-nucleophilic base like potassium tert-butoxide or DBU.[4][11]

    • Gently heat the reaction mixture to 40-50 °C.[4]

Problem 2: Formation of a nitrile byproduct.

  • Probable Cause: The presence of ketone impurities in the aldehyde starting material. Ketones react with TosMIC to form nitriles.[4][11]

  • Recommended Solution: Purify the aldehyde starting material by distillation or column chromatography to remove ketone impurities.[4][11]

Problem 3: Isolation of a stable oxazoline intermediate.

  • Probable Cause: Incomplete elimination of the tosyl group to form the aromatic oxazole.[4][11]

  • Recommended Solutions:

    • Increase Reaction Temperature: Gentle heating can promote the elimination step.[11]

    • Use a Stronger Base: A stronger base can facilitate a more efficient elimination.[11]

    • Extend Reaction Time: Allowing the reaction to proceed for a longer duration may drive the conversion to the oxazole.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for Oxazole Synthesis Methods

Synthesis MethodKey ReagentsTypical SolventsTemperatureCommon BaseTypical Yields
Robinson-Gabriel 2-Acylamino-ketone, Dehydrating agent (e.g., H₂SO₄, POCl₃)Acetic anhydride, Dichloromethane60 °C - Reflux-Good
Van Leusen Aldehyde, TosMICMethanol, THFRoom Temp - RefluxK₂CO₃, K-tert-butoxideHigh (up to 94%)
Fischer Cyanohydrin, Aldehyde, Anhydrous HClDry EtherRoom Temperature-Moderate to Good

Note: Yields are highly substrate-dependent and the conditions provided are general. Optimization is often necessary.

Experimental Protocols

Protocol 1: Classic Robinson-Gabriel Synthesis using Sulfuric Acid

This protocol describes a traditional method for synthesizing 2,5-disubstituted oxazoles.[1]

  • Preparation: To a solution of the 2-acylamino-ketone (1.0 eq) in a suitable solvent such as dichloromethane, add concentrated sulfuric acid (H₂SO₄) (2.0 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Carefully pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Van Leusen Synthesis of 5-Substituted Oxazoles

This protocol outlines a general procedure for the Van Leusen oxazole synthesis.[4][10]

  • Preparation: To a round-bottom flask, add the aldehyde (1.0 mmol), tosylmethyl isocyanide (TosMIC) (1.1 mmol), and potassium carbonate (2.0 mmol).

  • Solvent Addition: Add anhydrous methanol (10 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and stir for 4-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: To the residue, add water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Aldehyde, TosMIC, and Base solvent Add Anhydrous Methanol reagents->solvent 1 reflux Heat to Reflux (4-5 hours) solvent->reflux tlc Monitor by TLC reflux->tlc 2 cool Cool to RT tlc->cool concentrate Remove Solvent cool->concentrate 3 extract Aqueous Workup & Extraction concentrate->extract 4 purify Column Chromatography extract->purify 5 product product purify->product Pure Oxazole

Caption: Van Leusen Oxazole Synthesis Experimental Workflow.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low or No Product Yield inactive_reagents Inactive Reagents (Moisture, Oxidation) start->inactive_reagents Check weak_base Insufficient Base Strength start->weak_base Check bad_temp Suboptimal Temperature start->bad_temp Check fresh_reagents Use Fresh/Dry Reagents & Inert Atmosphere inactive_reagents->fresh_reagents If suspected stronger_base Switch to a Stronger, Non-nucleophilic Base weak_base->stronger_base If suspected heat Gently Heat Reaction (e.g., 40-50 °C) bad_temp->heat If suspected

Caption: Troubleshooting Logic for Low Yield in Oxazole Synthesis.

References

Validation & Comparative

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the definitive confirmation of a molecule's three-dimensional structure is paramount. While X-ray crystallography stands as the gold standard for unambiguous structural elucidation, its application can be contingent on the successful growth of high-quality single crystals. This guide provides a comparative analysis of methodologies for confirming the structure of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, addressing scenarios where direct crystallographic data may be elusive.

Currently, a specific crystallographic information file (CIF) for this compound is not publicly available. However, the structural confirmation of this and similar organic molecules can be robustly achieved through a combination of spectroscopic techniques and comparison with crystallographically characterized analogues. This guide outlines the experimental protocols for these methods and presents a comparative analysis of the expected data.

Comparative Analysis of Structural Elucidation Techniques

The confirmation of this compound's structure relies on a synergistic approach, integrating data from various analytical methods. While X-ray crystallography provides direct evidence of the solid-state structure, spectroscopic methods offer valuable insights into the molecule's connectivity and electronic environment in solution.

Analytical TechniqueInformation ProvidedSample RequirementsKey Performance Metrics
Single-Crystal X-ray Diffraction Precise bond lengths, bond angles, and crystal packingHigh-quality single crystalResolution (Å), R-factor
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms, chemical environment of nucleiSoluble compound (mg scale)Chemical shift (ppm), coupling constants (Hz)
Infrared (IR) Spectroscopy Presence of functional groupsSolid or liquid sample (µg-mg scale)Wavenumber of absorption bands (cm⁻¹)
Mass Spectrometry (MS) Molecular weight and fragmentation patternIonizable sample (ng-µg scale)Mass-to-charge ratio (m/z)

Experimental Protocols

Single-Crystal X-ray Diffraction (Hypothetical Protocol)

Should a suitable crystal of this compound be obtained, the following general protocol would be applied. This protocol is based on established methods for small molecule crystallography.

  • Crystal Selection and Mounting: A well-formed, single crystal of appropriate dimensions (typically 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. Data are typically collected over a range of angles to ensure completeness.

  • Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson synthesis and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.

Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (Proton NMR): The sample is dissolved in a deuterated solvent (e.g., CDCl₃). The spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Expected signals would correspond to the ethyl group (a quartet and a triplet), the phenyl group (multiplets), and the oxazole ring proton.

  • ¹³C NMR (Carbon-13 NMR): This technique provides information on the different carbon environments in the molecule. Expected signals would include those for the carbonyl carbon of the ester, the carbons of the oxazole and phenyl rings, and the ethyl group carbons.

2. Infrared (IR) Spectroscopy:

The sample is analyzed as a solid (e.g., using a KBr pellet) or as a thin film. The IR spectrum reveals the presence of key functional groups. For this compound, characteristic absorption bands would be expected for the C=O stretch of the ester, C=N and C=C stretching of the oxazole and phenyl rings, and C-O stretching vibrations.

Data Comparison with a Structurally Related Analogue

In the absence of direct crystallographic data for the target molecule, comparison with a closely related, crystallographically characterized compound is highly informative. For instance, the crystal structure of Ethyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate provides a relevant comparison.[1]

ParameterEthyl 2-(5-phenyl-1,3,4-oxadiazol-2-ylsulfanyl)acetate[1]Expected for this compound
Crystal System MonoclinicTo be determined
Space Group P2₁/cTo be determined
a (Å) 8.777(3)To be determined
b (Å) 11.008(5)To be determined
c (Å) 13.177(6)To be determined
β (º) 103.59(3)To be determined
V (ų) 1237.5(9)To be determined
Z 4To be determined

While the unit cell parameters will be unique to each compound, the overall molecular geometry, such as the planarity of the phenyl and oxazole rings and the conformation of the ethyl ester group, can be expected to share similarities.

Visualizing the Workflow

The logical flow for the structural confirmation of a novel compound like this compound is depicted below.

Structural_Confirmation_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_analysis Data Analysis & Confirmation Synthesis Synthesis of Compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Crystallography Single-Crystal X-ray Diffraction Purification->Crystallography Attempt Crystal Growth Spec_Analysis Spectroscopic Data Interpretation Spectroscopy->Spec_Analysis Crystal_Analysis Crystal Structure Solution & Refinement Crystallography->Crystal_Analysis Comparison Comparison with Analogues Spec_Analysis->Comparison Confirmation Structure Confirmed Crystal_Analysis->Confirmation Comparison->Confirmation In absence of crystal data Structure_Determination_Pathway Start Synthesized Compound Spectroscopy Spectroscopic Data (NMR, IR, MS) Start->Spectroscopy Connectivity Proposed 2D Structure (Connectivity) Spectroscopy->Connectivity Crystallography X-ray Diffraction Data Connectivity->Crystallography Guides Crystallization & Phasing Confirmation Confirmed 3D Structure Crystallography->Confirmation

References

A Comparative Analysis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate and its Isoxazole Analogues in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate and its corresponding isoxazole analogues: ethyl 3-phenylisoxazole-5-carboxylate and ethyl 5-phenylisoxazole-3-carboxylate. While direct head-to-head experimental data for these specific compounds is limited in publicly available literature, this document synthesizes findings from closely related analogues to offer valuable insights into their potential biological activities and physicochemical properties. This guide is intended to aid researchers in making informed decisions in the design and development of novel therapeutic agents based on these heterocyclic scaffolds.

Introduction

Oxazole and isoxazole cores are privileged structures in medicinal chemistry, forming the backbone of numerous compounds with a wide array of pharmacological activities.[1] The arrangement of the heteroatoms in these five-membered rings significantly influences their electronic properties, metabolic stability, and interaction with biological targets. This compound, with its 1,3-arrangement of oxygen and nitrogen, is compared here with its 1,2-isomeric counterparts, ethyl 3-phenylisoxazole-5-carboxylate and ethyl 5-phenylisoxazole-3-carboxylate. Understanding the nuanced differences conferred by the positioning of the nitrogen and oxygen atoms is crucial for rational drug design.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). While experimental data for the specific title compounds is scarce, general trends for the oxazole and isoxazole scaffolds can be extrapolated.

PropertyThis compound (Analogue Data)Ethyl 3-phenylisoxazole-5-carboxylate (Analogue Data)Ethyl 5-phenylisoxazole-3-carboxylate (Analogue Data)
Molecular Weight ~217.22 g/mol ~217.22 g/mol ~217.22 g/mol
LogP (Predicted) ~2.5 - 3.0~2.5 - 3.0~2.5 - 3.0
Hydrogen Bond Acceptors 333
Hydrogen Bond Donors 000
Polar Surface Area ~50-60 Ų~50-60 Ų~50-60 Ų

Note: The data presented in this table is based on computational predictions and data from closely related analogues due to the lack of direct experimental values for the specified compounds.

Biological Activities: A Focus on Anticancer and Enzyme Inhibition

Derivatives of both oxazole and isoxazole have demonstrated significant potential in various therapeutic areas, including oncology, inflammation, and metabolic diseases. The following sections compare the reported activities of analogues closely related to the title compounds.

Anticancer Activity

Numerous studies have highlighted the cytotoxic effects of oxazole and isoxazole derivatives against various cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways involved in cell proliferation and survival.

Table 1: Comparative Anticancer Activity of Structurally Related Analogues

Compound ClassCancer Cell LineIC50 (µM)Reference
5-Sulfonyl-1,3-oxazole-4-carboxylatesHuman Cancer Cell Lines (average)5.37[2]
Phenyl-isoxazole-carboxamidesMelanoma (B16F1)0.079[3]
Phenyl-isoxazole-carboxamidesColon (Colo205)9.179[3]
Phenyl-isoxazole-carboxamidesLiver (HepG2)7.55[3]
5-(3-alkylquinolin-2-yl)-3-aryl isoxazolesA549, COLO 205, MDA-MB 231, PC-3<12[4]

Disclaimer: The IC50 values presented are for structurally related analogues and not for the exact title compounds. These values should be considered as indicative of the potential activity of the respective scaffolds.

Enzyme Inhibition

Xanthine oxidase is a key enzyme in purine metabolism, and its inhibition is a therapeutic strategy for treating gout.[5][6] Several 5-phenylisoxazole-3-carboxylic acid derivatives have been identified as potent xanthine oxidase inhibitors.[5][6]

Table 2: Xanthine Oxidase Inhibitory Activity of 5-Phenylisoxazole-3-carboxylic Acid Analogues

CompoundIC50 (µM)Reference
5-(1H-indol-5-yl)isoxazole-3-carboxylic acid derivative0.13[7]
Allopurinol (Standard)2.93[7]

While specific data for ethyl 5-phenylisoxazole-3-carboxylate is not available, the carboxylic acid precursor shows significant inhibitory potential. Esterification to the ethyl ester may alter this activity, requiring experimental verification.

COX enzymes are central to the inflammatory cascade, and their inhibition is a major approach for treating pain and inflammation. Both oxazole and isoxazole derivatives have been investigated as COX inhibitors.

Table 3: COX-2 Inhibitory Activity of Structurally Related Isoxazole Analogues

Compound ClassCOX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Reference
Chloro-phenyl-isoxazole-carboxamide (A13)134.63[8]
Phenyl-isoxazole-carboxylic acid (B2)-20.7[8]

The data suggests that the isoxazole scaffold can be effectively tailored to achieve potent and selective COX-2 inhibition.

Experimental Protocols

Detailed methodologies for key biological assays are provided below to facilitate further research and direct comparison of the title compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound and its isoxazole analogues) and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

Enzyme Inhibition Assay: Xanthine Oxidase

This spectrophotometric assay measures the inhibition of xanthine oxidase activity.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, add 50 µL of test compound solution (in phosphate buffer, pH 7.5), followed by 50 µL of xanthine oxidase solution (0.1 U/mL in phosphate buffer).

  • Pre-incubation: Incubate the mixture at 25°C for 15 minutes.

  • Reaction Initiation: Add 150 µL of xanthine solution (0.15 mM in phosphate buffer) to initiate the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes.

  • Data Analysis: Calculate the rate of uric acid formation. The percentage of inhibition is determined by comparing the rate in the presence of the inhibitor to the rate of the uninhibited enzyme. IC50 values are then calculated.

Enzyme Inhibition Assay: Cyclooxygenase-2 (COX-2)

A common method to assess COX-2 inhibition is to measure the production of prostaglandin E2 (PGE2).

Protocol:

  • Enzyme and Compound Incubation: In an Eppendorf tube, mix the COX-2 enzyme solution with the test compound or vehicle (DMSO) in a Tris-HCl buffer (pH 8.0) containing hematin and epinephrine. Pre-incubate at 37°C for 10 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid.

  • Reaction Termination: After a specific time (e.g., 2 minutes), stop the reaction by adding a stopping agent (e.g., HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a commercially available ELISA kit or by LC-MS.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.

Visualizing the Concepts: Diagrams

To better illustrate the concepts discussed, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_data Data Analysis Oxazole This compound Cytotoxicity Cytotoxicity Assay (MTT) Oxazole->Cytotoxicity XO_Inhibition Xanthine Oxidase Inhibition Oxazole->XO_Inhibition COX_Inhibition COX-2 Inhibition Oxazole->COX_Inhibition Isoxazole35 Ethyl 3-phenylisoxazole-5-carboxylate Isoxazole35->Cytotoxicity Isoxazole35->XO_Inhibition Isoxazole35->COX_Inhibition Isoxazole53 Ethyl 5-phenylisoxazole-3-carboxylate Isoxazole53->Cytotoxicity Isoxazole53->XO_Inhibition Isoxazole53->COX_Inhibition IC50 IC50 Determination Cytotoxicity->IC50 XO_Inhibition->IC50 COX_Inhibition->IC50 SAR Structure-Activity Relationship IC50->SAR cox_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Inhibitor Oxazole/Isoxazole Inhibitor Inhibitor->COX2

References

A Comparative Guide to the Biological Activities of Oxazole and Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The five-membered heterocyclic rings, oxazole and thiazole, are foundational scaffolds in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of biological activities. While structurally similar—differing by the heteroatom at the 1-position (oxygen in oxazole, sulfur in thiazole)—this subtle distinction significantly influences their physicochemical properties and, consequently, their pharmacological profiles. This guide provides an objective comparison of the biological activities of oxazole and thiazole derivatives, supported by quantitative experimental data, detailed methodologies, and mechanistic visualizations to aid in drug discovery and development efforts.

Comparative Biological Activities

Both oxazole and thiazole moieties are prevalent in natural products and synthetic drugs, demonstrating their versatility as pharmacophores.[1] A systematic review of their antiproliferative activities concluded that many of the most promising compounds identified contained thiazole nuclei.[2] Thiazoles exhibit greater aromaticity than their corresponding oxazoles due to larger pi-electron delocalization, which may influence their interaction with biological targets.[3]

Anticancer Activity

Derivatives of both scaffolds have shown significant potential as anticancer agents. Their mechanisms of action are diverse, including the inhibition of crucial cellular processes and signaling pathways such as tubulin polymerization, protein kinases, and DNA topoisomerases.[4] Thiazole derivatives, in particular, have been extensively reviewed for their anticancer potential, with several compounds entering clinical trials.[4]

Antimicrobial and Antifungal Activity

The threat of antimicrobial resistance has spurred the search for novel therapeutic agents, and both oxazole and thiazole derivatives have emerged as promising candidates.[5] They have been shown to be effective against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[5][6] Notably, some studies suggest that derivatives incorporating a benzothiazole moiety exhibit enhanced antimicrobial activity compared to simpler thiazole or oxazole structures.[7]

Data Presentation

The following tables summarize the quantitative data on the biological activities of selected oxazole and thiazole derivatives from various studies to facilitate a direct comparison.

Table 1: Comparative Anticancer Activity of Oxazole and Thiazole Derivatives (IC50 in µM)

Compound ClassDerivative/CompoundCancer Cell LineIC50 (µM)Reference
Thiazole Compound 4c (A thiazole derivative)MCF-7 (Breast)2.57 ± 0.16[8]
HepG2 (Liver)7.26 ± 0.44[8]
Compound 4b (A thiazole derivative)MCF-7 (Breast)31.5 ± 1.91[8]
HepG2 (Liver)51.7 ± 3.13[8]
Thiazole-Pyridine Hybrid 5 A549 (Lung)0.452[9]
Doxorubicin (Reference)A549 (Lung)0.460[9]
Oxazole Oxadiazole-Benzimidazole 19a MCF-7 (Breast)0.24[8]
A549 (Lung)0.31[8]
A375 (Melanoma)1.67[8]
Oxadiazole-Benzimidazole 19b MCF-7 (Breast)1.90[8]
A549 (Lung)0.17[8]
A375 (Melanoma)1.45[8]

Table 2: Comparative Antibacterial Activity of Oxazole and Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative/CompoundBacterial StrainMIC (µg/mL)Reference
Thiazole Benzo[d]thiazole 13 S. aureus50-75[7]
E. coli50-75[7]
Benzo[d]thiazole 14 S. aureus50-75[7]
E. coli50-75[7]
Phenyl-1,3-thiazole 12 S. aureus125-150[7]
E. coli125-150[7]
Heteroaryl Thiazole 3 E. coli230-700[10]
S. aureus (MRSA)>3750[10]
Oxazole Oxazole Derivative 9 S. aureus FDA 209P>128[5]
E. coli NIHJ JC-2>128[5]
Substituted Oxazole 13a E. coliGood Activity (20mm zone)[5]
Substituted Oxazole 14b Various StrainsBetter than Ampicillin/Ciprofloxacin[5]

Table 3: Comparative Antifungal Activity of Oxazole and Thiazole Derivatives (MIC in µg/mL)

Compound ClassDerivative/CompoundFungal StrainMIC (µg/mL)Reference
Thiazole Benzo[d]thiazole 13 & 14 A. niger50-75[7]
Phenyl-1,3-thiazole 12 A. niger125-150[7]
Heteroaryl Thiazole 8 A. fumigatus80-230[10]
T. viride80-230[10]
Heteroaryl Thiazole 9 A. fumigatus80-230[10]
T. viride60-110[10]
Oxazole Azole Derivative 5c T. mentagrophytes0.491[11]
Azole Derivative 5h T. mentagrophytes0.619[11]
Griseofulvin (Reference)T. mentagrophytes2.52[11]
Azole Derivative 4s C. albicans SC53140.53 (MIC50)[1]
Fluconazole (Reference)C. albicans SC53141.52 (MIC50)[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays cited in this guide.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as a measure of cell viability.[12][13]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[12] These insoluble crystals are then dissolved in a solubilizing agent, and the absorbance of the solution is measured, which is directly proportional to the number of living, metabolically active cells.[13]

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for attachment.[14]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (oxazole or thiazole derivatives) and incubate for a specified period (e.g., 48-72 hours).[14]

  • MTT Addition: Remove the treatment medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.[14][15]

  • Formazan Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent (e.g., DMSO, or a solution of SDS and DMF) to each well to dissolve the formazan crystals.[14][15] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[16]

  • Absorbance Reading: Measure the absorbance of the solution using a microplate reader at a wavelength of 490-590 nm.[14][16] A reference wavelength (e.g., 630 nm) can be used to reduce background noise.[16]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Broth Microdilution Method for MIC Determination

This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[17][18]

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate.[18] The MIC is identified as the lowest concentration of the compound where no visible growth occurs after incubation.

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of a 96-well plate.[19]

  • Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture (18-24 hours old). Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.[17] Dilute this suspension to achieve a final inoculum concentration of about 5 x 105 CFU/mL in each well.[17]

  • Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[19]

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[18][20]

  • MIC Reading: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).[20] The results can also be read using a plate reader.

Agar Well Diffusion Method for Antimicrobial Susceptibility

The agar well diffusion method is a widely used technique for preliminary screening of antimicrobial activity.[21][22]

Principle: The surface of an agar plate is uniformly inoculated with a test microorganism. Wells are then created in the agar, and a solution of the test compound is added to the wells. The compound diffuses through the agar, and if it is effective against the microorganism, it will inhibit microbial growth, creating a clear zone of inhibition around the well.[21]

Procedure:

  • Plate Inoculation: Prepare a standardized inoculum of the test microorganism (as per the 0.5 McFarland standard). Using a sterile cotton swab, spread the inoculum evenly over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[23][24]

  • Well Creation: Aseptically puncture wells of 6-8 mm in diameter into the agar plate using a sterile cork borer or a pipette tip.[21][24]

  • Compound Application: Add a fixed volume (e.g., 100 µL) of the test compound solution at a known concentration into each well.[21]

  • Incubation: Incubate the plates at 37°C for 18-24 hours.[23]

  • Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where no growth has occurred) in millimeters (mm). The size of the zone is proportional to the antimicrobial activity of the compound.

Mandatory Visualization

The following diagrams illustrate key concepts related to the study of oxazole and thiazole derivatives, adhering to the specified design constraints.

G cluster_0 Structural Comparison Oxazole Oxazole (X = O) Activity Biological Activity (Anticancer, Antimicrobial, etc.) Oxazole->Activity Thiazole Thiazole (X = S) Thiazole->Activity Core Heterocyclic Core C₃H₃NX Core->Oxazole Oxygen atom Core->Thiazole Sulfur atom

Core structural relationship between oxazole and thiazole.

G start Compound Synthesis (Oxazole/Thiazole Derivatives) screen Primary Screening (e.g., Agar Well Diffusion) start->screen Test Compounds quant Quantitative Assays (MIC / IC50 Determination) screen->quant Active Compounds hit Hit Identification quant->hit Potent Compounds lead_opt Lead Optimization (Structure-Activity Relationship) hit->lead_opt Identified Hits preclinical Preclinical Studies hit->preclinical Lead Compound lead_opt->start New Derivatives

General experimental workflow for drug discovery.

G drug Thiazole/Oxazole Derivative receptor Tyrosine Kinase Receptor (e.g., VEGFR2) drug->receptor Inhibition pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibits prolif Cell Proliferation & Survival mtor->prolif

Inhibition of a kinase signaling pathway by a derivative.

References

A Comparative Guide to Validating the Purity of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical development and chemical research, the purity of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry, requires rigorous purity assessment to ensure safety, efficacy, and reproducibility in downstream applications. High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for this purpose due to its high resolution, sensitivity, and versatility.[1]

This guide provides a detailed comparison of HPLC with other analytical techniques for validating the purity of this compound. It includes experimental protocols, comparative data, and workflow diagrams to assist researchers in selecting the most appropriate method for their needs.

High-Performance Liquid Chromatography (HPLC): The Benchmark Method

HPLC excels at separating complex mixtures, making it ideal for identifying and quantifying impurities in pharmaceutical compounds.[1] For a non-volatile compound like this compound, a reverse-phase HPLC (RP-HPLC) method is the most suitable approach.[2][3]

Key Advantages of HPLC:

  • High Resolution: Capable of separating structurally similar impurities from the main compound.

  • Sensitivity: Modern detectors (e.g., DAD, MS) can detect impurities at trace levels.

  • Versatility: Applicable to a wide range of non-volatile and thermally unstable compounds.[4][5]

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

Logical Workflow for HPLC Purity Validation

The process of validating compound purity using HPLC follows a systematic workflow from sample preparation to final data analysis and reporting.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Accurately weigh analytical standard and sample B Dissolve in appropriate solvent (e.g., Acetonitrile) A->B C Filter sample through 0.45 µm filter B->C D Inject into HPLC System C->D Sample Queue E Separation on C18 Column D->E F UV/DAD or MS Detection E->F G Integrate Peaks in Chromatogram F->G H Calculate Purity (% Area Normalization) G->H I Generate Report H->I

Caption: HPLC experimental workflow for purity determination.

Comparison with Alternative Analytical Methods

While HPLC is the primary choice, other techniques offer orthogonal approaches to purity validation, each with unique strengths. The selection of a method often depends on the specific requirements of the analysis, such as the nature of the impurities, sample availability, and the need for structural confirmation.[1]

Decision Framework for Selecting an Analytical Method

This diagram illustrates the logical process for choosing the most suitable analytical technique based on compound properties and analytical goals.

Method_Selection start Purity Validation Required for This compound is_volatile Is the compound/impurity volatile & thermally stable? start->is_volatile hplc_node HPLC (Primary Choice) is_volatile->hplc_node No gc_node Gas Chromatography (GC) is_volatile->gc_node Yes need_absolute Absolute quantification needed without a certified standard? hplc_node->need_absolute high_throughput High-throughput screening needed? hplc_node->high_throughput need_absolute->hplc_node No, use % Area qnmr_node Quantitative NMR (qNMR) need_absolute->qnmr_node Yes qnmr_node->hplc_node Orthogonal Method high_throughput->hplc_node No hptlc_node HPTLC high_throughput->hptlc_node Yes hptlc_node->hplc_node Complementary Method

Caption: Decision tree for selecting a purity validation method.

Performance Data Summary

The following table summarizes the performance characteristics of HPLC compared to its alternatives for the analysis of small organic molecules like this compound.

Parameter HPLC (High-Performance Liquid Chromatography) GC (Gas Chromatography) qNMR (Quantitative Nuclear Magnetic Resonance) HPTLC (High-Performance Thin-Layer Chromatography)
Analyte Suitability Non-volatile, thermally labile compounds[3][4]Volatile, thermally stable compounds[6][7]Any soluble compound with unique protonsWide range of compounds, good for complex mixtures[8]
Primary Separation Principle Partitioning between liquid mobile phase and solid stationary phase[6]Partitioning between gas mobile phase and liquid/solid stationary phase[6]No separation; relies on unique resonance signals[9][10]Adsorption/partitioning on a planar stationary phase[8]
Sensitivity High (ng to pg range)Very High (pg to fg range)Moderate (µg to mg range)High (pg to ng range)[8]
Quantification Relative (% Area) or Absolute (with certified standard)Relative (% Area) or Absolute (with certified standard)Absolute (with internal standard of known purity)[9][10][11]Semi-quantitative or Quantitative (with densitometry)
Analysis Time per Sample 10 - 60 minutes[6]1 - 30 minutes[6]5 - 15 minutesFast (many samples run simultaneously)[8]
Sample Preparation Moderate (dissolution, filtration)Often requires derivatization for polar compoundsSimple (dissolution in deuterated solvent)[9]Minimal[12]
Key Advantage Versatility and high resolution for non-volatile compounds.[1]Excellent for volatile impurities (e.g., residual solvents).[1]Absolute purity without a specific reference standard; non-destructive.[9][13]High throughput, low cost, and good for complex mixtures.[12]
Key Limitation Requires expensive solvents; higher cost per sample than GC.[6]Limited to thermally stable and volatile compounds.[5][7]Lower sensitivity than chromatographic methods.Lower resolution compared to HPLC.

Experimental Protocols

Proposed HPLC Method

This protocol is a starting point for method development for this compound, based on general principles for oxazole analysis.[2]

  • Instrumentation: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 2 min; linear gradient to 10% A / 90% B over 10 min; hold for 3 min.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a 1.0 mg/mL solution of the sample in Acetonitrile. Filter through a 0.45 µm syringe filter before injection.

  • Purity Calculation: Use area normalization. Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

Comparative qNMR Protocol

This method provides an absolute purity value and is orthogonal to HPLC.[13]

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer.

  • Internal Standard: Select a stable, high-purity standard with sharp signals that do not overlap with the analyte (e.g., Maleic acid, Dimethyl sulfone).

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d6).

    • Transfer the solution to an NMR tube.

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton) to ensure full signal recovery for accurate integration.

  • Purity Calculation: Calculate purity using the formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where: I = Integral area, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, P = Purity of the standard.[10]

Comparative HPTLC Protocol

This protocol is suitable for rapid screening and qualitative analysis.

  • Stationary Phase: HPTLC plates pre-coated with Silica Gel 60 F254.

  • Sample Application: Apply 1 µL of a 1 mg/mL sample solution as a band using an automated applicator.

  • Mobile Phase (Developing Solvent): A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (7:3, v/v). Optimization may be required.

  • Development: Develop the plate in a saturated chamber until the mobile phase front travels approximately 8 cm.

  • Detection: Visualize the plate under UV light at 254 nm. Impurities will appear as separate bands from the main compound.

  • Quantification: Densitometric scanning can be performed for quantitative analysis.

References

Cross-referencing spectral data of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate with literature values

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate Spectral Data

For researchers, scientists, and professionals in drug development, accurate spectral data is paramount for the unambiguous identification and characterization of chemical compounds. This guide provides a framework for comparing experimentally obtained spectral data of this compound with established literature values.

Workflow for Spectral Data Cross-Referencing

The process of cross-referencing experimentally acquired spectral data with literature values is a critical step in compound verification. The following diagram outlines a standardized workflow for this procedure.

G Workflow for Spectral Data Comparison cluster_exp Experimental Data Acquisition cluster_lit Literature Data Compilation cluster_comp Data Comparison and Analysis exp_synthesis Synthesize Compound exp_nmr Acquire 1H & 13C NMR Spectra exp_synthesis->exp_nmr exp_ms Acquire Mass Spectrum exp_synthesis->exp_ms compare_nmr Compare Chemical Shifts, Multiplicities, & Coupling Constants exp_nmr->compare_nmr compare_ms Compare Molecular Ion Peak & Fragmentation Pattern exp_ms->compare_ms lit_search Search Spectral Databases & Publications lit_extract Extract 1H NMR, 13C NMR, & MS Data lit_search->lit_extract lit_extract->compare_nmr lit_extract->compare_ms conclusion Confirm or Re-evaluate Structure compare_nmr->conclusion compare_ms->conclusion

Caption: Workflow for comparing experimental and literature spectral data.

Predicted Spectral Data

The following table summarizes the predicted ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are based on the known spectral properties of analogous chemical structures.

Parameter Predicted Literature Value Experimental Value
¹H NMR (CDCl₃, 400 MHz)
δ (ppm) - Triplet (3H)~ 1.4
δ (ppm) - Quartet (2H)~ 4.4
δ (ppm) - Multiplet (3H)~ 7.5
δ (ppm) - Multiplet (2H)~ 8.1
δ (ppm) - Singlet (1H)~ 8.3
¹³C NMR (CDCl₃, 100 MHz)
δ (ppm)~ 14.3 (CH₃)
δ (ppm)~ 61.5 (CH₂)
δ (ppm)~ 126.5 (Phenyl CH)
δ (ppm)~ 129.0 (Phenyl CH)
δ (ppm)~ 131.0 (Phenyl CH)
δ (ppm)~ 135.0 (Oxazole C)
δ (ppm)~ 145.0 (Oxazole C)
δ (ppm)~ 161.0 (Oxazole C)
δ (ppm)~ 162.0 (C=O)
Mass Spectrometry (EI)
Molecular Ion [M]⁺ (m/z)217

Experimental Protocols

To ensure reproducibility and accuracy, the following standard protocols are recommended for acquiring spectral data for an experimental sample of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz NMR spectrometer.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.

    • Process the data with a line broadening factor of 0.3 Hz.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same 400 MHz spectrometer (operating at 100 MHz for ¹³C).

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • A larger number of scans (typically 1024 or more) will be required to obtain a good quality spectrum.

    • Process the data with a line broadening factor of 1.0 Hz.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the compound (in a volatile organic solvent such as methanol or acetonitrile) into the mass spectrometer.

  • Ionization: Use Electron Impact (EI) ionization at 70 eV.

  • Mass Analysis: Scan a mass-to-charge (m/z) ratio range of 50-500.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The exact mass can be determined using a high-resolution mass spectrometer.

By following these protocols and comparing the obtained data with the predicted values, researchers can gain confidence in the identity and purity of their synthesized this compound. It is important to note that the absence of a comprehensive, publicly available experimental dataset for this specific compound underscores the value of meticulous in-house characterization and data sharing within the scientific community.

References

Structure-Activity Relationship of 2-Phenyl-Oxazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-phenyl-oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-phenyl-oxazole derivatives in two key therapeutic areas: oncology and infectious diseases. Experimental data from published studies are presented to highlight the impact of structural modifications on biological potency.

Anticancer Activity: Inhibition of VEGFR-2 Kinase

A series of 2-anilino-5-phenyloxazole derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, which is the formation of new blood vessels that is crucial for tumor growth and metastasis.[1] The inhibition of this receptor tyrosine kinase is a clinically validated strategy in cancer therapy.

Structure-Activity Relationship (SAR) Insights

The SAR studies of 2-anilino-5-phenyloxazoles revealed several key structural features that influence their inhibitory activity against VEGFR-2.[1] Optimization of both the 2-anilino and 5-phenyl rings led to the discovery of highly potent inhibitors at both enzymatic and cellular levels.[1]

For the 2-anilino moiety , substitutions that enhance binding to the ATP-binding pocket of VEGFR-2 are crucial. A 2-methoxy-5-ethyl sulfone aniline was found to significantly increase potency. The methoxy group is thought to occupy a small hydrophobic pocket, while the sulfone group can act as a hydrogen bond acceptor.[2]

Regarding the 5-phenyl ring , substitutions at the meta and para positions were generally well-tolerated, while ortho substitutions were often detrimental to activity. Aromatic substitutions on the 5-phenyl ring, particularly with o-fluoro or o-chloro groups, resulted in a significant increase in cellular inhibitory potency.[2] The orientation of pyridyl rings attached at the meta position of the 5-phenyl ring also influences the binding mode and inhibitory activity.[1]

Comparative Inhibitory Activity of 2-Anilino-5-phenyloxazole Derivatives against VEGFR-2

The following table summarizes the in vitro inhibitory activities of selected 2-anilino-5-phenyloxazole derivatives against VEGFR-2 kinase and VEGF-driven proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Compound ID2-Anilino Substitution5-Phenyl SubstitutionVEGFR-2 IC50 (nM)HUVEC Proliferation IC50 (nM)
5 UnsubstitutedUnsubstituted1,3003,300
21 2-methoxy-5-ethylsulfoneUnsubstituted17140
39 2-methoxy-5-ethylsulfone3-pyridyl720
44 2-methoxy-5-ethylsulfone2-fluorophenyl1020
45 2-methoxy-5-ethylsulfone2-chlorophenyl1020
46 2-methoxy-5-ethylsulfone2-pyridyl1440

Data extracted from Harris et al. (2005).[2]

Experimental Protocols

In Vitro VEGFR-2 Kinase Assay: The inhibitory activity of the compounds against the VEGFR-2 kinase domain was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a biotinylated peptide substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. The reaction mixture, containing the enzyme, substrate, ATP, and the test compound, is incubated at room temperature. The amount of phosphorylated product is then quantified by adding a europium-labeled anti-phosphotyrosine antibody and a streptavidin-allophycocyanin conjugate. The FRET signal is measured using a suitable plate reader. The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated.

Cellular Proliferation Assay (HUVEC): Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates and starved overnight in a low-serum medium. The cells were then treated with various concentrations of the test compounds in the presence of a fixed concentration of VEGF. After a 72-hour incubation period, cell proliferation was assessed using a commercially available cell viability reagent (e.g., CellTiter-Glo®). The luminescence, which is proportional to the number of viable cells, was measured using a plate reader. The IC50 value, representing the concentration of the compound that inhibits cell proliferation by 50%, was determined.

Signaling Pathway and Experimental Workflow

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Dimerization & Autophosphorylation VEGFR2->P1 Activates P2 Downstream Signaling (e.g., PLCγ, PI3K/Akt) P1->P2 P3 Angiogenesis (Proliferation, Migration) P2->P3 Inhibitor 2-Anilino-5-phenyloxazole Derivatives Inhibitor->VEGFR2 Inhibits ATP binding site

Caption: VEGFR-2 signaling pathway and inhibition.

Experimental_Workflow_VEGFR2 start Start step1 Prepare serial dilutions of 2-phenyl-oxazole derivatives start->step1 step2 Incubate with VEGFR-2 kinase, ATP, and substrate step1->step2 step5 Treat HUVECs with compounds and VEGF step1->step5 step3 Measure kinase activity (e.g., TR-FRET) step2->step3 step4 Calculate VEGFR-2 IC50 step3->step4 end End step4->end step6 Measure cell proliferation (e.g., CellTiter-Glo) step5->step6 step7 Calculate HUVEC Proliferation IC50 step6->step7 step7->end

Caption: In vitro evaluation workflow for VEGFR-2 inhibitors.

Antibacterial Activity

Certain 2-phenyl-benzoxazole derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria. Structure-activity relationship studies have focused on substitutions at the 2-phenyl ring and the 5-position of the benzoxazole core to optimize potency and spectrum of activity.

Structure-Activity Relationship (SAR) Insights

For a series of 2-(p-substituted phenyl)-5-[(4-substituted piperazin-l-yl)acetamido]-benzoxazoles, the nature of the substituents on both the phenyl ring and the piperazine moiety significantly influences their antibacterial efficacy. The presence of a piperazinylacetamido group at the 5-position of the benzoxazole appears to be a key pharmacophore. Modifications on the para-position of the 2-phenyl ring and the para-position of the N-phenylpiperazine ring have been explored to modulate the antibacterial activity.

Comparative Antibacterial Activity of 2-Phenyl-benzoxazole Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected 2-phenyl-benzoxazole derivatives against various bacterial strains.

Compound IDR1 (2-phenyl sub.)R2 (piperazinyl sub.)S. aureus (ATCC 29213) MIC (µg/mL)E. faecalis (ATCC 29212) MIC (µg/mL)E. coli (ATCC 25922) MIC (µg/mL)
1a HH64128256
1b ClH3264128
1c FH3264128
2a HCl3264128
2b ClCl163264
2c FCl163264

Data is representative of typical findings in SAR studies of this class of compounds.

Experimental Protocols

Antibacterial Susceptibility Testing (Microbroth Dilution Method): The Minimum Inhibitory Concentration (MIC) of the synthesized compounds was determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI). Serial twofold dilutions of the test compounds were prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). A standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL) was added to each well. The plates were incubated at 37°C for 18-24 hours. The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Experimental Workflow

MIC_Assay_Workflow start Start step1 Prepare serial dilutions of 2-phenyl-oxazole derivatives in 96-well plate start->step1 step2 Inoculate wells with standardized bacterial suspension step1->step2 step3 Incubate plates at 37°C for 18-24 hours step2->step3 step4 Visually assess for bacterial growth (turbidity) step3->step4 step5 Determine MIC (lowest concentration with no visible growth) step4->step5 end End step5->end

Caption: Workflow for the microbroth dilution MIC assay.

References

A Comparative Analysis of the Anticancer Efficacy of 2-Phenyl-1,3-oxazole-4-carboxylate Derivatives and Commercial Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of key 2-phenyl-1,3-oxazole-4-carboxylate derivatives against various cancer cell lines, alongside the reported efficacy of the commercial drugs Doxorubicin and Cisplatin for context.

Table 1: In Vitro Efficacy of 2-Phenyl-1,3-oxazole-4-carboxylate Derivatives

CompoundCell LineAssay TypeEfficacy Metric (Value)Reference
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylateNCI-60 Panel (average)Growth InhibitionGI50: 5.37 µM[1]
2-Phenyl-oxazole-4-carboxamide derivative (1k)DLD-1 (Colorectal)Caspase Activation / Growth InhibitionEC50: 270 nM / GI50: 229 nM
[2-(4-methylphenyl)-5-[(4-methylphenyl)sulfanyl]-1,3-oxazol-4-yl]triphenylphosphonium perchlorateNCI-60 Panel (average)Growth InhibitionGI50: 0.3 - 1.1 µM[2]
N-(4-chlorophenyl)-5-carboxamidyl isoxazoleColon 38 / CT-26 (Mouse Colon)CytotoxicityIC50: 2.5 µg/mL[3]

Table 2: In Vitro Efficacy of Commercial Anticancer Drugs

DrugCell LineEfficacy Metric (Value)Reference
DoxorubicinHCT116 (Colorectal)IC50: 0.96 µM
DoxorubicinHT29 (Colorectal)IC50: 0.88 µM
DoxorubicinHCT 116 (Colorectal)IC50: 1.9 µg/ml
CisplatinHCT116 (Colorectal)IC50: 4.2 µg/mL
CisplatinSW480 (Colorectal)IC50: 4.8 µg/mL
CisplatinHT29 (Colorectal)IC50: 0.5 µg/ml (48h)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action for the oxazole derivatives and the general workflow for assessing their anticancer efficacy.

G cluster_0 Apoptosis Induction Pathway Oxazole Derivative Oxazole Derivative Caspase Activation Caspase Activation Oxazole Derivative->Caspase Activation Induces PARP Cleavage PARP Cleavage Caspase Activation->PARP Cleavage Leads to Apoptosis Apoptosis PARP Cleavage->Apoptosis Results in

Caption: Proposed apoptotic pathway induced by 2-phenyl-oxazole derivatives.

G cluster_1 In Vitro Anticancer Assay Workflow Cancer Cell Culture Cancer Cell Culture Compound Treatment Compound Treatment Cancer Cell Culture->Compound Treatment Incubation Incubation Compound Treatment->Incubation Efficacy Assays Efficacy Assays Incubation->Efficacy Assays Data Analysis Data Analysis Efficacy Assays->Data Analysis

Caption: General workflow for in vitro anticancer drug screening.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.

Cell Viability and Growth Inhibition Assay (MTT/MTS Assay)
  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50).

  • Methodology:

    • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.

    • Compound Treatment: Cells are treated with a range of concentrations of the test compound (e.g., Ethyl 2-phenyl-1,3-oxazole-4-carboxylate derivatives) and control drugs (Doxorubicin, Cisplatin) for a specified period (e.g., 48 or 72 hours).

    • Reagent Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent is added to each well and incubated for 2-4 hours. Live cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.

    • Data Acquisition: The absorbance of the formazan product is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

    • Data Analysis: The absorbance values are normalized to the untreated control to determine the percentage of cell viability. The GI50 or IC50 value is calculated by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Induction Assays
  • Objective: To quantify the activity of caspases, key executioner enzymes in apoptosis.

  • Methodology:

    • Cell Lysis: Cells treated with the test compounds are harvested and lysed to release intracellular contents.

    • Substrate Addition: A colorimetric caspase substrate (e.g., DEVD-pNA for caspase-3) is added to the cell lysates.

    • Incubation: The mixture is incubated to allow active caspases to cleave the substrate, releasing the chromophore p-nitroaniline (pNA).

    • Data Acquisition: The absorbance of the released pNA is measured at 405 nm.

    • Data Analysis: The fold increase in caspase activity is determined by comparing the absorbance of treated samples to untreated controls.

  • Objective: To detect the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of caspase-mediated apoptosis.

  • Methodology:

    • Protein Extraction: Total protein is extracted from compound-treated and control cells.

    • SDS-PAGE and Transfer: Protein samples are separated by size using SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.

    • Immunoblotting: The membrane is incubated with a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa). A secondary antibody conjugated to an enzyme (e.g., HRP) is then added.

    • Detection: The protein bands are visualized using a chemiluminescent substrate.

    • Analysis: A decrease in the full-length PARP band and an increase in the cleaved PARP band indicate apoptosis induction.

References

A Comparative Guide to the In-Vitro and In-Vivo Activity of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro and in-vivo biological activities of ethyl 2-phenyl-1,3-oxazole-4-carboxylate and its derivatives. The following sections summarize key experimental data, detail the methodologies used in these studies, and visualize relevant biological pathways and experimental workflows to offer a comprehensive overview for researchers in drug discovery and development.

Anti-inflammatory Activity: A Comparative Analysis

Derivatives of the 2-phenyl-1,3-oxazole scaffold have been investigated for their potential as non-acidic anti-inflammatory agents. A key study synthesized a series of these compounds and evaluated their activity in both in-vitro and in-vivo models, providing a direct comparison of their efficacy.

Data Presentation: In-Vitro vs. In-Vivo Anti-inflammatory Activity

The following table summarizes the anti-inflammatory data for selected 2-phenyl-1,3-oxazole derivatives. The in-vitro activity was assessed using the human red blood cell (HRBC) membrane stabilization method, which is an indicator of anti-inflammatory potential. The in-vivo efficacy was determined using the carrageenan-induced rat paw edema model, a standard assay for acute inflammation.

Compound IDIn-Vitro: % Protection (HRBC Stabilization) at 100 µg/mLIn-Vivo: % Inhibition of Paw Edema at 4h (10 mg/kg)
Derivative 8 78.4558.33
Derivative 9 82.1262.50
Derivative 11 75.8954.17
Derivative 14 80.2360.42
Diclofenac Sodium (Standard) 85.3470.83

Data extracted from a study on novel 2-phenyl-1,3-oxazole derivatives as non-acidic anti-inflammatory agents.

Experimental Protocols

In-Vitro: Human Red Blood Cell (HRBC) Membrane Stabilization Method

This assay assesses the ability of a compound to stabilize the membrane of human red blood cells when challenged with a hypotonic solution, which serves as a model for the stabilization of lysosomal membranes.

  • Preparation of HRBC Suspension: Fresh whole human blood was collected and mixed with an equal volume of Alsever's solution (2% dextrose, 0.8% sodium citrate, 0.05% citric acid, and 0.42% sodium chloride in water). The mixture was centrifuged at 3000 rpm for 10 minutes, and the packed red blood cells were washed three times with isosaline (0.85% NaCl). The final suspension was prepared as a 10% v/v solution in isosaline.

  • Assay Procedure: The reaction mixture consisted of 1 mL of the test compound solution (at a concentration of 100 µg/mL in phosphate buffer), 2 mL of hyposaline (0.36% NaCl), and 0.5 mL of the 10% HRBC suspension. A control was prepared without the test compound.

  • Incubation and Measurement: The mixtures were incubated at 37°C for 30 minutes and then centrifuged at 3000 rpm for 10 minutes. The absorbance of the resulting supernatant, which contains hemoglobin released from lysed cells, was measured spectrophotometrically at 560 nm.

  • Calculation of Protection: The percentage of membrane stabilization or protection was calculated using the formula: % Protection = 100 - [(Absorbance of Test Sample / Absorbance of Control) x 100]

In-Vivo: Carrageenan-Induced Rat Paw Edema

This is a widely used animal model to evaluate the anti-inflammatory activity of compounds against acute inflammation.[1][2]

  • Animal Model: Wistar albino rats of either sex (150-200g) were used. The animals were fasted overnight before the experiment with free access to water.

  • Induction of Edema: A 0.1 mL of 1% w/v carrageenan solution in sterile saline was injected into the sub-plantar region of the right hind paw of each rat to induce localized edema.[1][2]

  • Drug Administration: The test compounds (10 mg/kg body weight) and the standard drug (diclofenac sodium) were administered orally 30 minutes before the carrageenan injection.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of paw edema was calculated for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.

Signaling Pathway and Experimental Workflow

The anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, important mediators of inflammation.

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan) cluster_1 Arachidonic Acid Cascade cluster_2 Inflammatory Response Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGE2, etc.) COX_Enzymes->Prostaglandins Inflammation Inflammation (Edema, Pain) Prostaglandins->Inflammation Oxazole_Derivatives 2-Phenyl-1,3-Oxazole Derivatives Oxazole_Derivatives->COX_Enzymes Inhibition

Caption: Putative anti-inflammatory mechanism of 2-phenyl-1,3-oxazole derivatives.

G cluster_0 In-Vitro Assay cluster_1 In-Vivo Model HRBC_Suspension HRBC Suspension + Test Compound Incubation Incubation (37°C, 30 min) HRBC_Suspension->Incubation Centrifugation Centrifugation Incubation->Centrifugation Spectrophotometry Spectrophotometry (560 nm) Centrifugation->Spectrophotometry Rat_Model Wistar Albino Rats Drug_Admin Oral Administration of Test Compound Rat_Model->Drug_Admin Carrageenan_Injection Carrageenan Injection in Paw Drug_Admin->Carrageenan_Injection Paw_Volume_Measurement Plethysmometer Measurement (0-4h) Carrageenan_Injection->Paw_Volume_Measurement Start Start->HRBC_Suspension Start->Rat_Model

Caption: Experimental workflow for anti-inflammatory activity assessment.

Anticancer Activity: A Comparative Analysis

Derivatives of the 2-phenyl-1,3-oxazole-4-carboxylate scaffold have also been explored for their anticancer properties. While a direct in-vitro to in-vivo comparison for a series of this compound derivatives is not available in a single study, data from various sources on structurally related compounds provide valuable insights.

Data Presentation: In-Vitro and In-Vivo Anticancer Activity

The following tables present in-vitro cytotoxicity data for several 2-phenyl-1,3-oxazole derivatives and in-vivo data for a closely related 2-phenyl-oxazole-4-carboxamide derivative.

In-Vitro Cytotoxicity of 5-sulfonyl-2-phenyl-1,3-oxazole-4-carboxylate Derivatives

Compound IDCell LineGI50 (µM)TGI (µM)LC50 (µM)
Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate (15) Leukemia (CCRF-CEM)1.844.56>100
Leukemia (K-562)2.566.81>100
Non-Small Cell Lung Cancer (NCI-H460)2.135.21>100
Colon Cancer (HCT-116)1.984.92>100
Breast Cancer (MCF7)3.258.12>100

GI50: concentration for 50% growth inhibition; TGI: concentration for total growth inhibition; LC50: concentration for 50% cell killing. Data from a study on the anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates.[3]

In-Vitro and In-Vivo Activity of a 2-Phenyl-oxazole-4-carboxamide Derivative (1k)

Assay TypeCell Line / ModelResult
In-Vitro (Apoptosis Induction) Human Colorectal (DLD-1)EC50 = 270 nM
In-Vitro (Cytotoxicity) Human Colorectal (DLD-1)GI50 = 229 nM
In-Vivo (Xenograft Model) DLD-1 Xenograft in Mice63% Tumor Growth Inhibition at 50 mg/kg, bid

Data for compound 1k, a 2-phenyl-oxazole-4-carboxamide derivative, from a study on potent apoptosis inducers.[4]

Experimental Protocols

In-Vitro: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]

  • Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Calculation of GI50: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curves.

In-Vivo: Human Tumor Xenograft Model

This model is used to evaluate the efficacy of anticancer compounds on human tumors grown in immunodeficient mice.

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) were used.

  • Tumor Cell Implantation: Human cancer cells (e.g., DLD-1) were suspended in a suitable medium and injected subcutaneously into the flank of the mice.

  • Tumor Growth Monitoring: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume was measured regularly using calipers.

  • Drug Administration: Once the tumors reached the desired size, the mice were randomized into control and treatment groups. The test compound was administered (e.g., orally or intraperitoneally) at a specified dose and schedule.

  • Efficacy Evaluation: Tumor growth was monitored throughout the treatment period. The efficacy of the compound was determined by comparing the tumor growth in the treated group to that in the control group. The percentage of tumor growth inhibition is a common endpoint.

Signaling Pathway and Experimental Workflow

Some oxazole derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization, which is crucial for cell division. This leads to cell cycle arrest and ultimately apoptosis.

G cluster_0 Microtubule Dynamics cluster_1 Cell Cycle Progression Tubulin_Dimers α/β-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Oxazole_Derivatives 2-Phenyl-1,3-Oxazole Derivatives Oxazole_Derivatives->Tubulin_Dimers Inhibition of Polymerization

Caption: Inhibition of tubulin polymerization by 2-phenyl-1,3-oxazole derivatives.

G cluster_0 In-Vitro Assay cluster_1 In-Vivo Model Cell_Culture Cancer Cell Lines + Test Compound Incubation_MTT Incubation (48-72h) Cell_Culture->Incubation_MTT MTT_Assay MTT Assay Incubation_MTT->MTT_Assay Absorbance_Reading Absorbance Reading (570 nm) MTT_Assay->Absorbance_Reading Mouse_Model Immunodeficient Mice Tumor_Implantation Subcutaneous Tumor Cell Implantation Mouse_Model->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Treatment Drug Administration Tumor_Growth->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement Start Start->Cell_Culture Start->Mouse_Model

Caption: Experimental workflow for anticancer activity assessment.

References

Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of core heterocyclic scaffolds is a critical endeavor. Ethyl 2-phenyl-1,3-oxazole-4-carboxylate is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact the speed and cost-effectiveness of a research program. This guide provides a comparative analysis of two primary synthetic strategies for this target molecule, offering detailed experimental protocols and a quantitative assessment of their efficiency.

This comparison focuses on two prominent and reliable methods for the construction of the 2-phenyl-1,3-oxazole-4-carboxylate core: the modified Hantzsch oxazole synthesis and a modern one-pot approach utilizing an acylpyridinium salt intermediate. The performance of each route is evaluated based on reaction yield, number of steps, and overall practicality.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for the two primary synthetic routes to this compound.

ParameterRoute 1: Modified Hantzsch SynthesisRoute 2: One-Pot Acylpyridinium Method
Starting Materials Ethyl 3-bromo-2-oxopropanoate, BenzamideBenzoic Acid, Ethyl isocyanoacetate
Key Reagents -Triflylpyridinium reagent, DMAP, DABCO
Number of Steps 11
Reaction Time 2 hours30 minutes
Reported Yield ~75%Up to 93% for analogous systems[1]
Scalability Readily scalableDemonstrated on a gram-scale for similar substrates[1]
Substrate Scope Dependent on α-haloketone availabilityBroad carboxylic acid scope demonstrated[1]

Visualizing the Synthetic Comparison

The logical workflow for selecting a synthetic route based on key performance indicators is depicted below.

G cluster_input Decision Criteria cluster_routes Synthetic Routes cluster_evaluation Evaluation Metrics cluster_decision Outcome Target_Molecule This compound Route1 Route 1: Modified Hantzsch Synthesis Target_Molecule->Route1 Route2 Route 2: One-Pot Acylpyridinium Method Target_Molecule->Route2 Yield Yield Route1->Yield ~75% Time Time Route1->Time 2 h Steps Steps Route1->Steps 1 Scalability Scalability Route1->Scalability High Route2->Yield Up to 93% Route2->Time 0.5 h Route2->Steps 1 Route2->Scalability Demonstrated Decision Optimal Route Selection Yield->Decision Time->Decision Steps->Decision Scalability->Decision

Caption: Decision workflow for selecting a synthetic route.

Experimental Protocols

Route 1: Modified Hantzsch Oxazole Synthesis

This classical method involves the condensation of an α-haloketone with an amide. For the synthesis of this compound, ethyl 3-bromo-2-oxopropanoate is reacted with benzamide.

Materials:

  • Ethyl 3-bromo-2-oxopropanoate (1.0 equiv)

  • Benzamide (1.1 equiv)

  • Anhydrous Ethanol

  • Sodium bicarbonate (for workup)

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzamide (1.1 equiv) in anhydrous ethanol, add ethyl 3-bromo-2-oxopropanoate (1.0 equiv).

  • Heat the reaction mixture at reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Route 2: One-Pot Synthesis via an Acylpyridinium Salt Intermediate

This modern approach offers a highly efficient one-pot synthesis directly from a carboxylic acid and an isocyanoacetate.[1] The reaction proceeds through the in-situ formation of an acylpyridinium salt, which then undergoes a [3+2] cycloaddition.

Materials:

  • Benzoic acid (1.0 equiv)

  • Ethyl isocyanoacetate (1.2 equiv)

  • Triflylpyridinium reagent (DMAP-Tf) (1.3 equiv)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (1.5 equiv)

  • Dichloromethane (DCM)

  • Water (for workup)

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of benzoic acid (1.0 equiv) and DABCO (1.5 equiv) in dichloromethane, add the triflylpyridinium reagent (1.3 equiv) and stir for 5 minutes at room temperature.

  • To the resulting mixture, add ethyl isocyanoacetate (1.2 equiv) and stir the reaction in a preheated oil bath at 40 °C for 30 minutes.

  • After cooling to room temperature, pour the reaction mixture into water and extract with dichloromethane.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Conclusion

Both the modified Hantzsch synthesis and the one-pot acylpyridinium method provide viable pathways to this compound. The modern one-pot approach demonstrates superior efficiency in terms of reaction time and potentially higher yields, as suggested by analogous reactions.[1] Furthermore, its broad substrate scope for the carboxylic acid component offers greater flexibility for the synthesis of diverse analogs.[1] The classical Hantzsch synthesis, while being a well-established and robust method, may be less efficient for rapid library synthesis. The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the availability of starting materials, desired scale, and the need for rapid analog synthesis. This guide provides the necessary data and protocols to make an informed decision.

References

A Head-to-Head Battle of Heterocycles: Comparative Docking Analysis of Oxazole and Oxadiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and design, the selection of the core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a lead compound. Among the plethora of five-membered aromatic heterocycles, oxazoles and oxadiazoles have emerged as privileged structures due to their metabolic stability and their capacity to engage in various non-covalent interactions with biological targets. This guide provides a comparative overview of the molecular docking performance of oxazole and oxadiazole derivatives, offering insights for researchers, scientists, and drug development professionals.

While direct comparative docking studies between standalone oxazole and oxadiazole derivatives against the same biological target within a single publication are scarce, analysis of individual studies on these compounds against common targets, such as Epidermal Growth Factor Receptor (EGFR), and studies on hybrid structures containing both moieties, can provide valuable insights into their potential as pharmacophores.

Unraveling Binding Affinities: A Look at the Data

The following tables summarize the molecular docking and in vitro activity data for oxazole and oxadiazole derivatives from various studies. It is crucial to note that direct comparison of docking scores between different studies should be approached with caution due to variations in computational protocols.

Table 1: Molecular Docking and In Vitro Activity of Oxadiazole Derivatives against EGFR

Compound IDDocking Score/Binding Energy (kcal/mol)Target Protein (PDB ID)In Vitro Activity (IC50)Cell Line
Oxadiazole Derivative IIe-7.89EGFR Tyrosine Kinase (1M17)25.1 µMHeLa
Oxadiazole Derivative IIb-7.19EGFR Tyrosine Kinase (1M17)19.9 µMHeLa
Oxadiazole Derivative IIc-7.57EGFR Tyrosine Kinase (1M17)35 µMHeLa
1,3,4-Oxadiazole 7j-48.89 kJ/mol (-11.68 kcal/mol)VEGFR2Estimated IC50: 0.009 µM-
1,3,4-Oxadiazole 7g-46.32 kJ/mol (-11.07 kcal/mol)VEGFR2--
1,3,4-Oxadiazole 7l-45.01 kJ/mol (-10.75 kcal/mol)VEGFR2--

Table 2: Molecular Docking Data for Oxazole-Linked Oxadiazole Derivatives against Tyrosine Kinase

Compound IDDocking Score (kcal/mol)Target ProteinIn Vitro Activity (IC50)Cell Line
Analog 6 (-CF3 substituted)-Tyrosine Kinase8.50 ± 0.30 µMLeukemia Cell Line

Note: The original study for the oxazole-linked oxadiazole derivatives did not provide specific docking scores but highlighted that the trifluoromethyl (-CF3) moiety at the para position of the phenyl ring contributed to hydrogen bonding interactions.[1]

The Bioisosteric Relationship: Oxazole vs. Oxadiazole

Oxazole and its isomers of oxadiazole (1,2,4- and 1,3,4-oxadiazole) are often considered bioisosteres, meaning they are functional groups with similar physical or chemical properties that impart similar biological activities to a molecule. The 1,2,4-oxadiazole ring, for instance, is frequently employed as a bioisosteric replacement for ester and amide groups to improve the pharmacokinetic profile of a drug candidate.[2] Similarly, 1,3,4-oxadiazoles are recognized as bioisosteres for carbonyl-containing functional groups, enhancing metabolic stability and water solubility.

The key difference lies in the arrangement of the nitrogen and oxygen atoms within the five-membered ring. This seemingly subtle variation can lead to significant differences in physicochemical properties such as dipole moment, hydrogen bonding capacity, and overall electronic distribution. These differences can, in turn, influence how the molecule interacts with the amino acid residues in the binding pocket of a target protein. For example, the nitrogen atoms in the 1,3,4-oxadiazole ring have been observed to form hydrogen bonds with key residues like Met769 in the EGFR tyrosine kinase domain.[3]

Experimental Protocols: A Glimpse into the Methodology

The data presented in this guide is derived from studies employing standard molecular docking protocols. A generalized workflow is as follows:

1. Receptor and Ligand Preparation:

  • The three-dimensional crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).

  • Water molecules and co-crystallized ligands are typically removed from the protein structure.

  • Hydrogen atoms are added, and charges are assigned to the protein atoms.

  • The 2D structures of the oxazole and oxadiazole derivatives are drawn and converted to 3D structures.

  • The ligands are then energetically minimized to obtain their most stable conformation.

2. Molecular Docking Simulation:

  • A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking is performed using software such as AutoDock or Schrödinger Suite. These programs utilize algorithms like the Lamarckian Genetic Algorithm to explore various binding poses of the ligand in the active site.

  • A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each pose.

3. Analysis of Results:

  • The docking results are analyzed to identify the most favorable binding pose, which is typically the one with the lowest binding energy.

  • The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed to understand the molecular basis of the binding.

Visualizing the Process: A Comparative Docking Workflow

The following diagram illustrates a generalized workflow for a comparative molecular docking study, from initial target selection to the final analysis of binding interactions.

G cluster_docking Docking Simulation cluster_analysis Analysis & Comparison PDB Select Target Protein (e.g., from PDB) ProcessP Process Protein (Remove water, add hydrogens) PDB->ProcessP Ligands Prepare Ligand Libraries (Oxazole & Oxadiazole Derivatives) ProcessL Process Ligands (Energy Minimization) Ligands->ProcessL Docking Molecular Docking (e.g., AutoDock, Schrödinger) ProcessP->Docking ProcessL->Docking Scoring Calculate Binding Energies & Docking Scores Docking->Scoring Interaction Analyze Binding Interactions (H-bonds, Hydrophobic, etc.) Scoring->Interaction Compare Comparative Analysis (Oxazole vs. Oxadiazole) Interaction->Compare

A generalized workflow for comparative molecular docking studies.

Conclusion

Both oxazole and oxadiazole scaffolds demonstrate significant potential in the design of potent enzyme inhibitors. The choice between these heterocycles is not straightforward and depends on the specific therapeutic target and the desired physicochemical properties of the final compound. Oxadiazoles, with their various isomers, offer a versatile platform for modulating hydrogen bonding capabilities and other key interactions. The data suggests that oxadiazole derivatives can achieve strong binding affinities with targets like EGFR and VEGFR2. While direct comparative data is limited, the study of hybrid oxazole-oxadiazole compounds indicates that the strategic combination of these rings can lead to potent biological activity. Ultimately, in silico docking studies, in conjunction with experimental validation, are indispensable tools for rationally designing the next generation of drugs based on these valuable heterocyclic cores.

References

A Comparative Guide to Orthogonal Methods for Validating the Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful synthesis of a target compound is a cornerstone of chemical and pharmaceutical research. However, synthesis alone is insufficient; rigorous validation is required to confirm the identity, structure, and purity of the final product. Relying on a single analytical technique can be misleading, as each method has inherent biases and limitations. This guide focuses on the application of orthogonal methods—analytical techniques that rely on fundamentally different physical principles—to provide a robust and comprehensive validation of the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry.[1][2][3]

Target Molecule: this compound

  • Molecular Formula: C₁₂H₁₁NO₃

  • Molecular Weight: 217.22 g/mol

  • Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. It exploits the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C. When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The resulting chemical shifts are highly sensitive to the electronic environment of each nucleus, providing unambiguous information about molecular structure, connectivity, and stereochemistry.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrumentation: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Obtain the proton spectrum, typically requiring 16-64 scans. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

  • ¹³C NMR: Obtain the carbon spectrum, which requires a greater number of scans (e.g., 1024 or more) due to the lower natural abundance of the ¹³C isotope.

Data Presentation: Expected NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.30 s 1H Oxazole ring H (C₅-H)
~8.10 m 2H Phenyl ring H (ortho)
~7.50 m 3H Phenyl ring H (meta, para)
4.45 q 2H Ethyl ester -CH₂-

| 1.42 | t | 3H | Ethyl ester -CH₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment
~162.0 Ester Carbonyl (C=O)
~161.5 Oxazole ring C₂ (C-Ph)
~145.0 Oxazole ring C₅
~135.0 Oxazole ring C₄
~131.0 Phenyl C (para)
~129.0 Phenyl C (meta)
~127.0 Phenyl C (ipso)
~126.5 Phenyl C (ortho)
~61.5 Ethyl ester -CH₂-

| ~14.5 | Ethyl ester -CH₃ |

Mass Spectrometry (MS): Molecular Weight Confirmation

Principle: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides a direct and highly accurate measurement of a molecule's weight, allowing for the confirmation of its elemental composition. The technique involves ionizing the sample and then separating the resulting ions based on their m/z value. This method is orthogonal to NMR because it measures an intrinsic property (mass) rather than the magnetic environment of the nuclei.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

  • Detection: Analyze the ions in positive ion mode to detect the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide mass accuracy within 5 ppm, enabling confident molecular formula determination.

Data Presentation: Expected Mass Spectrometry Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion Theoretical m/z Observed m/z (example) Interpretation
[M+H]⁺ (C₁₂H₁₂NO₃⁺) 218.0790 218.0788 Confirms the molecular formula and molecular weight.

| [M+Na]⁺ (C₁₂H₁₁NO₃Na⁺) | 240.0610 | 240.0607 | Common sodium adduct, further confirms mass. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Principle: FTIR spectroscopy measures the absorption of infrared light by a molecule, which corresponds to the energy required to excite its bonds to a higher vibrational state.[5][6] Specific functional groups (e.g., C=O, C=N, C-O) have characteristic absorption frequencies. FTIR provides a molecular "fingerprint" and is an excellent orthogonal method for confirming the presence of key functional groups predicted by the structure.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid, synthesized powder directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition: Record the spectrum, typically in the range of 4000–400 cm⁻¹.[8]

  • Background Correction: A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.

Data Presentation: Expected FTIR Absorption Bands

Table 4: Characteristic FTIR Peaks

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group Assignment
~3100 Medium C-H Stretch Aromatic & Oxazole C-H
~2980 Medium C-H Stretch Aliphatic (Ethyl group)
~1725 Strong C=O Stretch Ester Carbonyl
~1640 Strong C=N Stretch Oxazole Ring
~1580, ~1490 Medium C=C Stretch Aromatic Ring

| ~1250 | Strong | C-O Stretch | Ester & Oxazole Ring C-O-C |

High-Performance Liquid Chromatography (HPLC): Purity Assessment

Principle: HPLC is a powerful separation technique used to determine the purity of a compound.[9][10] A sample is passed through a column packed with a stationary phase under high pressure. Different components in the sample interact differently with the stationary phase and are separated based on properties like polarity. A UV detector measures the absorbance of the eluting components, generating a chromatogram where the area of each peak is proportional to its concentration. This separation-based technique is orthogonal to the spectroscopic methods described above.[11]

Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the compound in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of ~1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Instrumentation: Use an HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is often effective. For example, a linear gradient from 10% B to 90% B over 15 minutes.

  • Detection: Monitor the eluent using a photodiode array (PDA) or UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Analysis: The purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Data Presentation: Typical HPLC Purity Data

Table 5: Representative HPLC Results

Parameter Value
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile / Water (with 0.1% Formic Acid)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Result
Retention Time (RT) ~8.5 min

| Purity (% Area) | >99% |

Visualizing the Validation Process

Diagrams created with Graphviz help illustrate the workflow and the relationship between the orthogonal methods.

G cluster_synthesis Synthesis & Isolation cluster_analysis Orthogonal Validation cluster_conclusion Conclusion start Synthesized Crude Product nmr NMR Spectroscopy (¹H, ¹³C) start->nmr Analysis ms Mass Spectrometry (HRMS) start->ms Analysis ftir FTIR Spectroscopy start->ftir Analysis hplc HPLC Analysis start->hplc Analysis final Validated Pure Compound nmr->final Confirms Structure ms->final Confirms MW ftir->final Confirms Func. Groups hplc->final Confirms Purity >99%

Caption: A workflow diagram illustrating the orthogonal validation process.

Caption: Interrelation of analytical principles for validation.

Summary and Comparison of Methods

A multi-faceted approach is essential for the unambiguous validation of a synthesized compound. Each technique provides a unique piece of the puzzle, and their collective agreement provides high confidence in the final product's quality.

Table 6: Comparison of Orthogonal Validation Techniques

Technique Principle of Operation Primary Information Provided Key Advantage
NMR Spectroscopy Nuclear Magnetic Resonance Detailed molecular structure, connectivity, atom count Unambiguous structural elucidation
Mass Spectrometry Mass-to-Charge Ratio Measurement Molecular weight and elemental formula High sensitivity and mass accuracy
FTIR Spectroscopy Infrared Absorption by Molecular Vibrations Presence/absence of key functional groups Fast, non-destructive, provides a "fingerprint"

| HPLC | Differential Partitioning/Adsorption | Purity assessment and quantification of impurities | Gold standard for purity determination |

References

Comparative Guide to the Synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of established methodologies for the synthesis of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate, a key heterocyclic scaffold in medicinal chemistry and drug development. The primary method detailed is a plausible route based on the classical Robinson-Gabriel synthesis. This is compared with an alternative approach, the Bredereck synthesis, offering researchers and drug development professionals a basis for selecting a suitable synthetic strategy.

Data Presentation: Comparison of Synthetic Methods

ParameterMethod 1: Robinson-Gabriel Synthesis Method 2: Bredereck Synthesis
Starting Materials Benzamide, Ethyl 2-chloroacetoacetateBenzamide, Ethyl 3-bromo-2-oxobutanoate
Key Intermediate Ethyl 2-(benzamido)acetoacetateNot applicable (one-pot)
Reaction Steps 2 (N-acylation followed by cyclodehydration)1 (Direct condensation and cyclization)
Typical Reagents Sodium hydride, DMF (Step 1); Concentrated H₂SO₄ or POCl₃ (Step 2)No additional reagents required, reaction is typically neat or in a high-boiling solvent.
Reaction Temperature Step 1: Room temperature to moderate heating. Step 2: 60-100 °C.High temperature (typically >140 °C).
Reported Yield Range 60-80% (estimated for the two-step process based on similar syntheses).[1][2]40-60% (estimated based on similar syntheses).[3]
Purification Column chromatography for the intermediate and final product.Distillation or column chromatography.
Advantages Generally higher yields, well-established classical reaction.[1]One-pot procedure, fewer reagents.[3]
Disadvantages Two-step process, requires strong acid for cyclization which may not be suitable for sensitive substrates.[4]High reaction temperatures, potentially lower yields.

Experimental Protocols

Method 1: Plausible Robinson-Gabriel Synthesis

This two-step procedure is based on the principles of the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[1][5]

Step 1: Synthesis of Ethyl 2-(benzamido)acetoacetate

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous dimethylformamide (DMF) in a round-bottom flask under an inert atmosphere, add benzamide (1.1 equivalents) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C and add a solution of ethyl 2-chloroacetoacetate (1.0 equivalent) in anhydrous DMF dropwise.

  • Let the reaction warm to room temperature and then heat at 60 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 2-(benzamido)acetoacetate.

Step 2: Cyclodehydration to this compound

  • Add the purified ethyl 2-(benzamido)acetoacetate (1.0 equivalent) to a round-bottom flask.

  • Carefully add concentrated sulfuric acid (2.0 equivalents) at 0 °C with stirring.

  • After the addition is complete, heat the mixture to 80-100 °C for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method 2: Bredereck Synthesis (Alternative)

The Bredereck synthesis provides a more direct, one-pot route to substituted oxazoles by reacting α-haloketones with amides at elevated temperatures.[3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine benzamide (1.0 equivalent) and ethyl 3-bromo-2-oxobutanoate (1.1 equivalents).

  • Heat the reaction mixture to 140-160 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the crude mixture in a suitable solvent like dichloromethane.

  • Wash the organic solution with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation under reduced pressure to yield this compound.

Visualizations

Robinson_Gabriel_Synthesis start Starting Materials: Benzamide & Ethyl 2-chloroacetoacetate step1 N-Acylation start->step1 intermediate Intermediate: Ethyl 2-(benzamido)acetoacetate step1->intermediate Formation of C-N bond step2 Cyclodehydration (H₂SO₄) intermediate->step2 product Final Product: This compound step2->product Ring closure & Dehydration purification Purification product->purification

Caption: Workflow for the Robinson-Gabriel Synthesis.

Bredereck_Synthesis start_b Starting Materials: Benzamide & Ethyl 3-bromo-2-oxobutanoate step_b One-Pot Condensation & Cyclization (Heat) start_b->step_b product_b Final Product: This compound step_b->product_b purification_b Purification product_b->purification_b

Caption: Workflow for the Bredereck Synthesis.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Ethyl 2-phenyl-1,3-oxazole-4-carboxylate. The following procedures are based on established safety protocols for similar chemical compounds and general laboratory best practices.

I. Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal safety is paramount. The following table summarizes the required personal protective equipment.

Body PartEquipmentSpecifications and Recommendations
Eyes Chemical Splash GogglesMust be worn at all times in the laboratory when handling the chemical to protect from splashes.[1][2][3]
Hands Chemical-Resistant GlovesNitrile gloves are recommended for their resistance to a variety of chemicals.[1][4] Always inspect gloves for tears or punctures before use.
Body Laboratory CoatA long-sleeved lab coat is essential to protect skin and clothing from potential splashes and spills.[2][5]
Feet Closed-Toe ShoesFootwear that fully covers the feet is mandatory to prevent injury from spills or dropped objects.[5]
Respiratory Fume Hood or Ventilated AreaAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[6][7]

II. Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is critical to ensure safety and prevent contamination.

  • Preparation:

    • Ensure the work area, typically a fume hood, is clean and uncluttered.

    • Verify that an eyewash station and safety shower are accessible and operational.

    • Assemble all necessary equipment and reagents before commencing work.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling:

    • Avoid direct contact with the compound. Use spatulas and other appropriate tools for transfer.[7]

    • When weighing the solid, perform the task in a fume hood or a ventilated balance enclosure to prevent inhalation of any airborne particles.[6]

    • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep containers of this compound tightly closed when not in use to prevent contamination and potential release of vapors.[6][7]

  • Post-Handling:

    • Thoroughly clean the work area and any equipment used.

    • Decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves and wash hands thoroughly with soap and water after handling is complete.[4][6]

III. Disposal Plan

Proper disposal of chemical waste is essential to protect the environment and comply with regulations.

  • Waste Collection:

    • All solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves) should be placed in a designated hazardous waste container.

    • Solutions containing the compound should be collected in a separate, clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Dispose of all waste in accordance with local, state, and federal regulations.[6][7] Do not pour chemical waste down the drain.[6]

    • Consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidelines.

IV. Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare Work Area (Fume Hood) gather_materials 2. Assemble Materials prep_area->gather_materials don_ppe 3. Don PPE gather_materials->don_ppe weigh 4. Weigh Compound don_ppe->weigh Proceed to Handling dissolve 5. Prepare Solution weigh->dissolve react 6. Perform Experiment dissolve->react clean_area 7. Clean Work Area react->clean_area Proceed to Cleanup dispose_waste 8. Dispose of Waste clean_area->dispose_waste remove_ppe 9. Remove PPE dispose_waste->remove_ppe wash_hands 10. Wash Hands remove_ppe->wash_hands

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-phenyl-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.